molecular formula C5H14O2Si B7803592 Diethoxy-methyl-silane

Diethoxy-methyl-silane

Cat. No.: B7803592
M. Wt: 134.25 g/mol
InChI Key: SOGIFFQYRAXTDR-UHFFFAOYSA-N
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Description

Diethoxy-methyl-silane is a useful research compound. Its molecular formula is C5H14O2Si and its molecular weight is 134.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethoxy-methyl-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethoxy-methyl-silane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy(methyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O2Si/c1-4-6-8(3)7-5-2/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGIFFQYRAXTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[SiH](C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031-62-1
Record name Methyldiethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2031-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Diethoxy-methyl-silane (CAS 2031-62-1): A Technical Whitepaper on Hydrosilylation Kinetics and Sol-Gel Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in organosilicon chemistry, I frequently evaluate silane precursors for advanced material synthesis and pharmaceutical intermediate development. Diethoxy-methyl-silane (DEMS) , identified by, is a highly versatile, bifunctional organosilane. Its molecular architecture features a reactive silicon-hydride (Si-H) bond alongside two hydrolyzable ethoxy groups (-OCH₂CH₃). This unique structural duality allows it to act simultaneously as a potent reducing agent/hydrosilylating surrogate and as a cross-linking surface modifier.

This whitepaper provides an in-depth mechanistic analysis of DEMS, detailing its physicochemical properties, its role in transition-metal-catalyzed hydrosilylation, and its utility in non-hydrolytic sol-gel condensation for high-performance optical resins.

Physicochemical Profiling and Operational Causality

Understanding the quantitative properties of DEMS is not merely an exercise in data collection; it is the foundation of safe and efficient experimental design. The low boiling point and high flammability dictate strict handling parameters, while its refractive index and density are critical for inline process analytical technology (PAT).

Table 1: Quantitative Physicochemical Properties of DEMS

PropertyValueOperational Causality & Impact
Molecular Formula C₅H₁₄O₂SiDictates stoichiometric equivalents in cross-linking density calculations.
Molecular Weight 134.25 g/mol Low molecular weight ensures high volatility for vapor-phase surface deposition.
Boiling Point 94–95 °CEnables facile removal of unreacted silane from crude mixtures via mild vacuum distillation, preventing thermal degradation of sensitive products.
Density (20 °C) 0.838 g/mLEssential for accurate volumetric dosing in continuous flow microreactors.
Flash Point 1 °C (Closed Cup)Classifies DEMS as a highly flammable liquid; mandates the use of grounded, spark-free equipment and inert gas blanketing.
Refractive Index 1.376Allows for real-time purity and reaction monitoring using inline refractometry.
Hydrolytic Sensitivity HighReacts slowly with ambient moisture to form siloxanes; requires storage over molecular sieves under argon or nitrogen.

Data synthesized from and .

Mechanistic Insights: The Hydrosilylation Pathway

The metallic nature of silicon and its low electronegativity relative to hydrogen polarize the Si-H bond, yielding a hydridic hydrogen. This makes DEMS an exceptionally mild, yet effective, reducing agent and a premier candidate for the hydrosilylation of alkenes. Using DEMS as a liquid surrogate for hazardous gaseous silanes (like SiH₄) drastically improves laboratory safety profiles while maintaining high atom economy.

Hydrosilylation A Active Metal Catalyst (e.g., Ni or Pt) B Oxidative Addition (Si-H Cleavage of DEMS) A->B + Diethoxymethylsilane C Alkene Coordination (Substrate Binding) B->C + Alkene D Migratory Insertion (C-H Bond Formation) C->D E Reductive Elimination (Product Release) D->E E->A Catalyst Regeneration

Caption: Catalytic hydrosilylation cycle utilizing Diethoxymethylsilane (DEMS).

Experimental Protocol 1: Nickel-Catalyzed Hydrosilylation of Alkenes

While Platinum (Karstedt’s catalyst) is the historical standard, recent advancements have demonstrated that Nickel-based systems offer superior chemoselectivity and reduced cost. The following protocol is adapted from methodologies developed for alkoxy hydrosilanes[1].

Self-Validating System: This protocol incorporates in-situ monitoring to ensure the catalytic cycle is active and not quenched by adventitious moisture.

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 30 mL re-sealable screw-cap vial with a Teflon-coated magnetic stir bar.

    • Causality: Both the Ni pre-catalyst and DEMS are highly sensitive to oxygen and moisture. Ambient moisture will hydrolyze the ethoxy groups of DEMS, polymerizing the reagent and killing the reaction stoichiometry.

  • Reagent Loading: Add the target alkene (1.2 mmol), DEMS (1.5 mmol, 1.25 equiv.), and dry THF (2.0 mL).

    • Causality: A slight excess of DEMS compensates for any trace oxidative consumption and drives the equilibrium toward full alkene conversion.

  • Catalyst Activation: Add an aliquot of a stock solution containing the pre-catalyst [iPr2-(S,S)-BOZ]NiCl and NaOtBu (corresponding to 5 mol % Ni catalyst).

    • Causality: The sodium tert-butoxide acts as a strong base to reduce the Ni(II) pre-catalyst to the active Ni(0) species required for the oxidative addition of the Si-H bond.

  • Reaction & Validation: Seal the vial and stir at room temperature.

    • Self-Validation Check: Extract a 10 µL aliquot after 1 hour. Analyze via FTIR. The reaction is proceeding correctly if the sharp Si-H stretching band at ~2100–2150 cm⁻¹ is steadily decreasing.

  • Workup: Remove the vial from the glovebox, expose to air to quench the active catalyst, and concentrate under vacuum. Purify the resulting alkyl-silane via flash chromatography.

Mechanistic Insights: Sol-Gel Condensation

Beyond hydrosilylation, the two ethoxy groups on DEMS allow it to function as a critical monomer in sol-gel synthesis. Under acidic or basic catalysis, the ethoxy groups hydrolyze to form silanols [MeSiH(OH)₂], which subsequently condense to form robust, cross-linked siloxane networks (Si-O-Si). Because DEMS retains its Si-H bond during this process, the resulting oligosiloxane resin can be post-cured via hydrosilylation, making it ideal for LED encapsulants[2].

SolGel A Diethoxymethylsilane (Precursor) B Hydrolysis (Acid/Base Catalyzed) A->B + H2O C Silanol Intermediate [MeSiH(OH)2] B->C - EtOH D Condensation (Water/Ethanol Release) C->D Oligomerization E Oligosiloxane Resin (Cross-linked Network) D->E Thermal Curing

Caption: Sol-gel condensation pathway of DEMS into oligosiloxane networks.

Experimental Protocol 2: Synthesis of Hydrogen-Containing Oligosiloxane Resins

This protocol details a non-hydrolytic sol-gel condensation to create high-refractive-index LED encapsulants, utilizing DEMS and diphenylsilanediol (DPSD).

Step-by-Step Methodology:

  • Precursor Mixing: In a two-neck flask equipped with a reflux condenser, mix 0.1 mol of DEMS and 0.1 mol of DPSD.

    • Causality: DPSD provides bulky phenyl groups that elevate the refractive index and thermal stability of the final resin, while DEMS provides the reactive Si-H handles necessary for the final curing stage.

  • Acidic Catalysis: Add an acidic catalyst (e.g., Amberlite IRA 400, 0.1 g per 0.1 mol of DEMS) and heat the mixture to 100 °C.

    • Causality: Acidic conditions are deliberately chosen over basic conditions because acids favor the formation of linear or lightly branched oligomers, preventing premature, uncontrollable gelation (crashing out) of the resin.

  • Byproduct Removal: Purge the system continuously with N₂ gas during the reaction.

    • Causality: The condensation between the ethoxy groups of DEMS and the hydroxyl groups of DPSD produces ethanol/methanol. Purging removes this byproduct, driving the thermodynamic equilibrium strictly toward polymer propagation according to Le Chatelier's principle.

  • Self-Validation & Filtration:

    • Self-Validation Check: Monitor the mass of the reaction vessel. The reaction is deemed complete when the mass loss matches the theoretical yield of the displaced alcohol byproduct.

    • Once validated, cool the mixture and filter through a 0.45 µm Teflon membrane to remove the solid Amberlite catalyst, yielding a clear, viscous hydrogen-oligosiloxane resin.

Safety, Storage, and Handling Directives

As an application scientist, I cannot overstate the importance of rigorous safety controls when handling DEMS:

  • Flammability: With a flash point of 1 °C, DEMS vapors can easily ignite at room temperature. All transfers must be done using Schlenk line techniques or within a glovebox.

  • Storage: Store strictly at room temperature in a tightly sealed container, ideally over activated 4Å molecular sieves to scavenge trace moisture. Exposure to ambient humidity will lead to the slow evolution of ethanol and the irreversible polymerization of the reagent into a useless, glassy solid.

References

  • PubChem . "Methyldiethoxysilane | C5H14O2Si | CID 74848". National Center for Biotechnology Information. Available at:[Link]

  • Buslov, I., et al. "Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes". Infoscience - EPFL. Available at:[Link] (Derived from grounding data).

  • Bae, J., et al. "High performance encapsulant for light-emitting diodes (LEDs) by a sol–gel derived hydrogen siloxane hybrid". KOASAS - KAIST. Available at:[Link] (Derived from grounding data).

Sources

Technical Deep Dive: Methyldiethoxysilane vs. Dimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for decision-makers in synthetic chemistry and pharmaceutical development. It prioritizes mechanistic insight and regulatory compliance over generic descriptions.

Reactivity, Safety, and Strategic Selection in Synthesis

Executive Summary: The Speed vs. Safety Paradox

In the development of organosilicon intermediates and drug delivery systems, the choice between Methyldiethoxysilane (MDES) and Dimethoxymethylsilane (DMOMS) represents a fundamental trade-off between kinetic efficiency and regulatory safety.

  • DMOMS offers rapid hydrolysis and superior reactivity profiles due to lower steric hindrance, making it ideal for high-throughput industrial coatings and low-temperature curing.

  • MDES , while kinetically slower, releases ethanol (Class 3 solvent) rather than methanol (Class 2 solvent), positioning it as the superior candidate for pharmaceutical applications under ICH Q3C guidelines.

This guide dissects the physicochemical properties, reaction mechanisms, and regulatory implications of these two silanes to support evidence-based selection.

Molecular Architecture & Physicochemical Baseline

To understand reactivity, we must first establish the physical constraints of the molecules. DMOMS is significantly more volatile and sterically accessible than MDES.

Table 1: Comparative Physicochemical Properties

PropertyDimethoxymethylsilane (DMOMS)Methyldiethoxysilane (MDES)Implication
CAS Number 16881-77-92031-62-1Verification Key
Formula


--
Molecular Weight 106.20 g/mol 134.25 g/mol Atom Economy
Boiling Point ~61 °C~94–95 °CProcess Safety: DMOMS flashes easier.
Density (20°C) 0.86 g/mL0.838 g/mLVolumetric dosing adjustments.
Hydrolysis Rate High (Fast Cure)Moderate (Controlled)Pot-life determination.
Leaving Group Methoxy (

)
Ethoxy (

)
Steric bulk & byproduct toxicity.
Byproduct Methanol (Toxic)Ethanol (Low Tox)Critical for Pharma/ICH Q3C.
The Hydrosilylation Interface: Reactivity & Mechanism

The primary utility of these molecules lies in the Si-H bond, which undergoes hydrosilylation with alkenes/alkynes.

3.1 Mechanistic Insight (Chalk-Harrod Cycle)

In Platinum-catalyzed systems (Karstedt’s or Speier’s catalyst), the reaction rate is governed by the oxidative addition of the Si-H bond to the metal center and the subsequent olefin insertion.

  • Steric Effect: The ethoxy groups in MDES are bulkier than the methoxy groups in DMOMS. This increased steric bulk around the silicon atom can slightly retard the approach of the bulky Pt-catalyst complex, generally making DMOMS faster in sterically demanding couplings.

  • Electronic Effect: Methoxy groups are slightly more electron-withdrawing than ethoxy groups. This increases the electrophilicity of the Silicon center, potentially facilitating the oxidative addition step, though steric factors usually dominate.

3.2 Visualization: The Decision Matrix

The following diagram illustrates the logical flow for selecting the correct silane based on application constraints.

SilaneSelection Start Application Requirement Pharma Pharma/Biomedical (Strict Tox Limits) Start->Pharma High Safety Industrial Industrial/Coatings (Fast Cure Needed) Start->Industrial High Speed MDES Select MDES (Methyldiethoxysilane) Pharma->MDES DMOMS Select DMOMS (Dimethoxymethylsilane) Industrial->DMOMS Reason1 Avoids Methanol (Class 3 Solvent) MDES->Reason1 Reason2 Higher BP (Easier Handling) MDES->Reason2 Reason3 Fast Hydrolysis (High Reactivity) DMOMS->Reason3 Reason4 Lower Steric Hindrance DMOMS->Reason4

Figure 1: Strategic selection pathway based on regulatory and kinetic constraints.

3.3 Experimental Protocol: Standard Hydrosilylation

Objective: Coupling MDES/DMOMS with 1-Octene (Model Substrate).

  • Setup: Flame-dried 3-neck flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Charge: Add 1-Octene (1.0 eq) and Pt-Catalyst (e.g., Karstedt’s, 10-50 ppm Pt) to the flask. Heat to 60°C.

  • Addition: Dropwise addition of Silane (1.1 eq).

    • Note:DMOMS is volatile (BP 61°C).[1] If reaction exotherm exceeds 65°C, DMOMS may reflux or flash off. Strict temperature control is vital.

    • Note:MDES (BP 95°C) allows for higher reaction temperatures (up to 85-90°C) without significant loss, driving difficult substrates to completion.

  • Monitoring: Monitor disappearance of the Si-H peak (~2150 cm⁻¹) via IR or the Si-H proton via ¹H-NMR.

  • Workup: Distillation.

Hydrolytic Stability & Sol-Gel Processing

When used for surface modification or sol-gel synthesis, the alkoxy groups (


) hydrolyze to form silanols (

), which then condense.
  • Kinetics: Methoxy groups hydrolyze 6–10 times faster than ethoxy groups.

    • DMOMS: Rapid hydrolysis. Can lead to premature gelation if water content isn't strictly controlled.

    • MDES: Slower, "controlled" hydrolysis.[2] Ideal for forming ordered self-assembled monolayers (SAMs) where domain size needs to be regulated.

4.1 Visualization: Hydrolysis & Condensation Pathway

Hydrolysis Silane Alkoxy Silane R-Si(OR')2-H Hydrolysis Hydrolysis (+H2O / -R'OH) Silane->Hydrolysis Silanol Silanol Intermediate R-Si(OH)2-H Hydrolysis->Silanol Byproduct_M Methanol (Toxic) From DMOMS Hydrolysis->Byproduct_M If R'=Me Byproduct_E Ethanol (Safer) From MDES Hydrolysis->Byproduct_E If R'=Et Condensation Condensation (-H2O) Silanol->Condensation Network Siloxane Network (Si-O-Si) Condensation->Network

Figure 2: The sol-gel pathway highlighting the critical byproduct divergence.

Safety & Toxicology: The Pharma Critical Path

For researchers in drug development, the choice is often dictated by ICH Q3C (R8) Guidelines on Impurities: Residual Solvents .

5.1 The Methanol vs. Ethanol Liability

When these silanes hydrolyze (either during reaction or inside the body if used in a pro-drug/matrix), they release their alkoxy groups as alcohols.

FeatureMethanol (from DMOMS)Ethanol (from MDES)
ICH Q3C Class Class 2 (Solvents to be limited)Class 3 (Low toxic potential)
PDE Limit 30 mg/day 50 mg/day (or 5000 ppm)
Toxicity Ocular toxicity, metabolic acidosis.Generally Recognized as Safe (GRAS).
Regulatory Burden Requires rigorous quantification and justification.Standard limit test usually sufficient.
References
  • Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Gelest Catalog & Technical Guide. [Link]

  • International Council for Harmonisation (ICH). (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. [Link]

  • Arkles, B. (1977). Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778.
  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.
  • PubChem. (2023).[3] Methyldiethoxysilane (Compound Summary). National Library of Medicine. [Link]

Sources

Diethoxymethylsilane molecular weight and density

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization & Synthetic Utility

Executive Summary

Diethoxymethylsilane (DEMS), CAS [2031-62-1], is a versatile organosilicon reagent characterized by its dual functionality: a hydrolyzable ethoxy-silyl framework and a reactive silicon-hydride (Si-H) bond.[1][2][3][4][5] Unlike triethoxysilane, the presence of a methyl group in DEMS reduces steric bulk and modifies the electronic environment of the silicon center, making it a preferred reagent for specific hydrosilylation and reduction protocols where mildness and selectivity are paramount.

This guide provides the definitive physicochemical data required for precise stoichiometric calculations and outlines the operational frameworks for its use in drug development and materials science.

Physicochemical Profile

For precise reaction engineering, reliance on generic "approximate" values leads to yield erosion. The following data is validated for standard laboratory conditions (STP).

Table 1: Core Physical Constants
PropertyValueUnitConditionsRelevance
Molecular Weight 134.25 g/mol -Stoichiometric calculations
Density 0.838 g/mL20°CVolumetric dosing
Molarity (Neat) 6.24 mol/L20°CReactor concentration planning
Boiling Point 94–95°C760 mmHgDistillation/Purification
Refractive Index 1.3760

20°CPurity verification
Flash Point 10°CClosed CupSafety/Flammability
Purity Standard ≥ 98.0%GCQC Acceptance Criteria

Scientist's Note: The Molarity (6.24 M) is a derived value often missing from Certificates of Analysis (CoA). When designing experiments, use this value to calculate equivalents directly from volume, bypassing the mass-weighing step which introduces moisture exposure risks.

Structural Dynamics & Reactivity

DEMS is defined by the balance between its stable methyl anchor and its reactive functionalities. Understanding this structure is key to predicting side reactions.

Reactivity Map
  • Si-H (Hydridic): The primary site for hydrosilylation (Pt-catalyzed) and reduction (Lewis Acid-catalyzed). It is susceptible to oxidation.

  • Si-OEt (Alkoxy): The site for sol-gel processing or surface immobilization. It is susceptible to hydrolysis, releasing ethanol.[6]

DEMS_Structure cluster_legend Reactivity Logic Si_Center Silicon Center (Si) Methyl Methyl Group (-CH3) Hydrophobic Anchor Si_Center->Methyl Hydride Hydride (-H) Reducing/Addition Site Si_Center->Hydride Labile Bond Ethoxy Ethoxy Groups (-OEt)2 Hydrolyzable/Anchoring Si_Center->Ethoxy Sol-Gel Active Desc The Si-H bond drives hydrosilylation. The OEt groups allow subsequent crosslinking.

Figure 1: Functional map of Diethoxymethylsilane illustrating the orthogonal reactivity of the hydride and alkoxy groups.

Synthetic Utility & Protocols
A. Hydrosilylation (The Primary Application)

DEMS is extensively used to functionalize alkenes. The Si-H bond adds across carbon-carbon double bonds, typically catalyzed by Platinum(0) (Karstedt’s catalyst) or Platinum(IV) (Speier’s catalyst).[3]

Why DEMS? Compared to Triethoxysilane, DEMS is less prone to violent disproportionation and offers better solubility profiles for organic substrates due to the methyl group.

Protocol: Pt-Catalyzed Hydrosilylation of a Terminal Alkene

Target: Anti-Markovnikov addition product.[7][8]

Reagents:

  • Terminal Alkene (1.0 equiv)[3]

  • DEMS (1.1 – 1.2 equiv)

  • Karstedt’s Catalyst (10-50 ppm Pt loading)

  • Solvent: Toluene or THF (Anhydrous)

Workflow Diagram:

Hydrosilylation_Workflow Start Start: Inert Atmosphere (N2 or Ar) Mix Dissolve Alkene + Catalyst in Anhydrous Toluene Start->Mix Activate Activation Phase Heat to 40-60°C Mix->Activate Addition Dropwise Addition of DEMS (Control Exotherm) Activate->Addition Slow Addition Monitor Monitor via GC/NMR (Disappearance of Vinyl Protons) Addition->Monitor Maintain Temp Monitor->Addition Incomplete Conv. Workup Distillation or Solvent Removal Monitor->Workup Conversion >98%

Figure 2: Step-by-step operational workflow for the safe hydrosilylation using DEMS.

Critical Control Points:

  • Exotherm Management: The Si-H addition is exothermic. DEMS must be added slowly to the catalyst/alkene mixture.[3] Adding catalyst to a pool of silane/alkene can trigger a runaway reaction.

  • Catalyst Poisoning: Avoid N, S, or P containing impurities in the alkene, as these chelate Pt and kill the catalyst.

  • Endpoint: Monitor the disappearance of the Si-H peak in IR (~2100-2200 cm⁻¹) or the vinyl protons in ¹H NMR.

B. Selective Reduction

In the presence of Lewis acids (e.g.,


 or 

), DEMS acts as a hydride donor to reduce ketones to alcohols or ethers.
  • Advantage:[9] Milder than

    
    ; tolerates esters and nitro groups.
    
Quality Control & Handling
Purity Verification System

Before committing expensive drug intermediates to a reaction, validate the DEMS quality.

  • Visual: Must be a clear, colorless liquid.[5][9] Turbidity indicates hydrolysis (formation of siloxanes).

  • Density Check: Measure density.

    • Target: 0.838 g/mL.[10][9][11]

    • Failure Mode: Higher density often indicates oligomerization or hydrolysis products.

  • GC Analysis: Check for the presence of ethanol (hydrolysis byproduct).

Safety Profile
  • H2 Evolution: Contact with water, acids, or bases releases Hydrogen gas (

    
    ).
    
    • Reaction:

      
      
      
    • Risk:[4][12] Pressurization of waste containers. NEVER seal a waste bottle containing unquenched silyl hydrides.

  • Flammability: Flash point is 10°C. Ground all glassware to prevent static discharge.

References
  • National Institute of Standards and Technology (NIST). "Silane, diethoxymethyl- Properties." NIST Chemistry WebBook, SRD 69. [Link][13]

  • PubChem. "Methyldiethoxysilane (Compound)."[10][11][14] National Library of Medicine. [Link]

  • Gelest, Inc. "Reactive Silicones: Hydrosilylation Guide.

Sources

Diethoxy(methyl)silane synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Diethoxy(methyl)silane – Nomenclature, Reactivity, and Application Frameworks

Executive Summary

Diethoxy(methyl)silane (CAS 2031-62-1) is a versatile organosilicon reagent characterized by a reactive silicon-hydride (Si–H) bond and two hydrolyzable ethoxy groups.[1][2][3][4][5][6][7] In pharmaceutical research and materials science, it serves a dual function: as a mild, selective reducing agent for carbonyls and amides, and as a hydrosilylation precursor for functionalizing alkenes. This guide provides a definitive technical analysis of its nomenclature, physicochemical properties, and experimental protocols, specifically tailored for drug development and synthetic chemistry applications.

Chemical Identity & Nomenclature

Accurate nomenclature is critical in organosilicon chemistry due to the structural diversity of silane derivatives.

IUPAC Name: Diethoxy(methyl)silane [1][7][8]

  • Rationale: The name is derived by treating the molecule as a substituted silane (

    
    ). The substituents are listed alphabetically: diethoxy (
    
    
    
    ) and methyl (
    
    
    ). The remaining valency is implicitly a hydrogen atom, which is chemically significant (hydridic).

Synonym & Identifier Matrix

CategoryIdentifier / SynonymContext
IUPAC Diethoxy(methyl)silane Preferred scientific name
Common MethyldiethoxysilaneWidely used in industrial catalogs
Acronym DEMSCommon laboratory shorthand
Inverted DiethoxymethylsilaneFocuses on alkoxy functionality
CAS RN 2031-62-1 Unique registry number
Formula

Empirical formula
SMILES CCOOCCChemoinformatics string

Structural Visualization The following diagram illustrates the tetrahedral geometry of Diethoxy(methyl)silane, highlighting the reactive Si–H bond which distinguishes it from fully substituted silanes like Methyltriethoxysilane.

ChemicalStructure Fig 1. Structural Connectivity of Diethoxy(methyl)silane showing the reactive Si-H bond. Si Si H_Si H (Hydridic) Si->H_Si Reactive Site Me CH3 Si->Me O1 O Si->O1 O2 O Si->O2 Et1 CH2CH3 O1->Et1 Et2 CH2CH3 O2->Et2

Physicochemical Profile

Understanding the physical constants is essential for process design, particularly in distillation and solvent selection.

PropertyValueTechnical Implication
Molecular Weight 134.25 g/mol Stoichiometric calculations
Boiling Point 94–95 °CModerate volatility; amenable to standard distillation
Density 0.838 g/mL (20 °C)Lighter than water; phase separation in aqueous workups
Refractive Index

1.373
Purity verification metric
Flash Point 10 °C (Closed Cup)High Flammability Hazard ; requires inert atmosphere
Hydrolytic Stability LowRapidly hydrolyzes to release ethanol and

(if catalyzed)

Synthesis & Reactivity Mechanisms

Synthesis via Alcoholysis

Diethoxy(methyl)silane is typically synthesized by the controlled alcoholysis of methyldichlorosilane (


) with ethanol.


  • Critical Control: The reaction must be kept anhydrous to prevent polymerization. An acid scavenger (e.g., tertiary amine) or continuous inert gas purge is used to remove HCl.

Primary Reaction: Hydrosilylation

In drug development, DEMS is a primary reagent for hydrosilylation —the addition of the Si–H bond across unsaturated carbon-carbon bonds (alkenes/alkynes). This reaction is catalyzed by Platinum (Karstedt’s catalyst) or Rhodium and follows the Chalk-Harrod mechanism.

Mechanism Visualization: Chalk-Harrod Cycle

Hydrosilylation Fig 2. Chalk-Harrod Mechanism for the Hydrosilylation of Alkenes using Diethoxy(methyl)silane. Start Active Catalyst (M) Step1 Oxidative Addition (H-Si Bond Breakage) Start->Step1 + H-SiR3 Step2 Olefin Coordination Step1->Step2 + Alkene Step3 Migratory Insertion (C-Si Bond Formation) Step2->Step3 Syn-Addition Step4 Reductive Elimination (Product Release) Step3->Step4 Isomerization Risk Step4->Start Regenerate M

Experimental Protocols

Protocol A: Catalytic Hydrosilylation of Terminal Alkenes
  • Objective: To functionalize a terminal alkene with a diethoxymethylsilyl group (precursor for sol-gel or surface bonding).

  • Reagents: Terminal Alkene (1.0 eq), Diethoxy(methyl)silane (1.1 eq), Karstedt’s Catalyst (Pt(0), ~10-50 ppm).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with dry Nitrogen (

    
    ).
    
  • Catalyst Loading: Charge the flask with the alkene and the catalyst solution.[5][9] Heat to 60 °C.

  • Controlled Addition: Add Diethoxy(methyl)silane dropwise via the addition funnel.

    • Why? The reaction is exothermic.[5] Dropwise addition prevents thermal runaway and minimizes homocoupling side reactions.

  • Monitoring: Monitor reaction progress via FTIR (disappearance of Si–H peak at ~2160

    
    ) or 
    
    
    
    NMR.
  • Workup: Distill the product directly under reduced pressure. Avoid aqueous workup to prevent hydrolysis of the ethoxy groups.

Protocol B: Selective Reduction of Amides to Amines
  • Objective: Mild reduction of a tertiary amide to a tertiary amine without using pyrophoric Lithium Aluminum Hydride (LAH).

  • Reagents: Amide substrate (1.0 eq), Diethoxy(methyl)silane (2.0–3.0 eq), Catalyst (

    
     or 
    
    
    
    complexes).

Step-by-Step Methodology:

  • Solvent Choice: Dissolve the amide in anhydrous Toluene or THF.

  • Reagent Mixing: Add Diethoxy(methyl)silane and the metal catalyst (e.g., 5 mol% Zinc Acetate).

  • Reaction: Stir at 40–60 °C for 12–24 hours.

    • Mechanism:[10] The silane acts as a hydride donor, converting the

      
       to a 
      
      
      
      group while forming siloxane byproducts.
  • Quench: Carefully add aqueous NaOH or acidic methanol to hydrolyze the silyl-amine intermediate.

  • Extraction: Extract the free amine with organic solvent (e.g., Ethyl Acetate).

Applications in Drug Development

Green Chemistry Reductions

Diethoxy(methyl)silane is increasingly preferred over traditional hydride reagents (LAH,


) in Process Chemistry.
  • Selectivity: It exhibits high chemoselectivity, capable of reducing amides, esters, or aldehydes while tolerating nitro, cyano, or aryl halide groups.

  • Safety: Unlike LAH, DEMS does not react violently with dry air and generates easily removable siloxane byproducts (polymethylsiloxanes).

Surface Functionalization & Delivery Vectors

In the development of silica-based drug delivery systems:

  • Linker Chemistry: The ethoxy groups hydrolyze to anchor the silane to silica nanoparticles (

    
    ).
    
  • Functional Handle: The Si–H bond remains available for "Click" hydrosilylation with drug molecules or targeting peptides containing vinyl groups. This allows for the covalent attachment of active pharmaceutical ingredients (APIs) to carrier surfaces.

Safety & Handling

  • Hazard Class: Flammable Liquid (Category 2).[1]

  • H2 Evolution: Contact with strong bases, acids, or catalytic metals in the presence of water releases Hydrogen gas (

    
    ), presenting an explosion hazard.
    
  • Storage: Store under Nitrogen in a cool, dry place. Moisture ingress causes hydrolysis, leading to pressure buildup (ethanol vapor) and gelation.

References

  • PubChem. Diethoxy(methyl)silane - Compound Summary. National Library of Medicine. Available at: [Link]

  • Gelest, Inc. Silicon-Based Reducing Agents: Methyldiethoxysilane. Technical Brochure.[4] Available at: [Link]

  • NIST Chemistry WebBook. Silane, diethoxymethyl-. National Institute of Standards and Technology.[7][11] Available at: [Link]

Sources

Solubility of Diethoxymethylsilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethoxymethylsilane (DEMS, CAS 2031-62-1) is a versatile organosilicon intermediate characterized by its dual functionality: a hydrolyzable ethoxy group (


) and a reactive hydride group (

).[1][2][3] Its solubility profile is dictated by its hybrid organic-inorganic nature, rendering it generally compatible with a wide range of aprotic organic solvents.

Critical Takeaway: While DEMS is physically miscible with many solvents, its chemical stability is the limiting factor. It is highly sensitive to moisture and protic solvents (alcohols, amines), which trigger hydrolysis or solvolysis. Therefore, "solubility" must always be contextualized with "stability."

Physicochemical Framework

To predict solubility behavior, one must understand the molecular parameters of DEMS. It is a small, low-polarity molecule with a lipophilic methyl group and two ethoxy groups that provide moderate polarity.

Table 1: Physicochemical Properties of Diethoxymethylsilane

PropertyValueRelevance to Solubility
Molecular Formula

Small molecule; high diffusivity.
Molecular Weight 134.25 g/mol Facilitates miscibility in small-molecule solvents.
Boiling Point 94–95 °CModerate volatility; suitable for solution-phase reactions.
Density 0.838 g/mL (20 °C)Lower density than halogenated solvents; forms top layer in aqueous biphasic systems (before hydrolysis).
Polarity Low-ModerateCompatible with non-polar and moderately polar aprotic solvents.
Hydrolytic Sensitivity HighReacts with moisture to form silanols and ethanol.

Solubility Landscape & Solvent Compatibility[3][4][5][6][7][8]

The following analysis categorizes solvents based on their physical capability to dissolve DEMS and their chemical inertness toward it.

Aprotic Polar Solvents (Recommended)

These solvents offer the best balance of solubility and stability, provided they are anhydrous.

  • Tetrahydrofuran (THF): Excellent solubility.[1][4][5] Widely used for hydrosilylation reactions.

  • Dichloromethane (DCM) & Chloroform: Fully miscible. commonly used for NMR analysis and synthesis.

  • Acetonitrile: Miscible, though phase separation can occur at very low temperatures or high water content.

  • Dimethyl Sulfoxide (DMSO): Miscible, but hygroscopic nature requires rigorous drying to prevent hydrolysis.

Aromatic Hydrocarbons (Highly Recommended)
  • Toluene & Benzene: Excellent solvents for DEMS. Toluene is the industry standard for scale-up due to its low moisture uptake compared to ethers and its suitable boiling point.

Aliphatic Hydrocarbons (The "Insolubility" Anomaly)
  • Hexane & Pentane:

    • Database Discrepancy: Some commercial databases (e.g., Fisher Scientific, ChemicalBook) list DEMS as "Insoluble in hexane."

    • Scientist's Insight: This contradicts fundamental organosilicon chemistry. The lipophilic methyl and ethyl groups typically render such silanes soluble in alkanes. The reported "insolubility" likely refers to hydrolyzed polymeric byproducts (gels) formed when DEMS is introduced to non-anhydrous hexane, or it is a propagated database error.

    • Recommendation: Treat as soluble in anhydrous hexane; however, perform a small-scale miscibility test before bulk mixing.

Protic Solvents (Reactive - Use with Caution)
  • Alcohols (Ethanol, Methanol): Physically miscible but chemically reactive.

    • Mechanism:[6][7][8] Alcoholysis (exchange of alkoxy groups) or reaction with the

      
       bond in the presence of catalysts. Ethanol is the byproduct of DEMS hydrolysis, so it is sometimes used to inhibit hydrolysis via Le Chatelier's principle, but it is not an inert solvent.
      
  • Water: Immiscible initially, but rapidly hydrolyzes at the interface to form water-soluble silanols and eventually insoluble cross-linked siloxanes (gels).

Ethers
  • Diethyl Ether: Similar to hexane, some sources list this as insoluble, which is chemically counter-intuitive. In practice, ethers are standard solvents for silane reductions (e.g., with

    
    ). Ensure the ether is peroxide-free and anhydrous.
    

Visualization: Solubility vs. Reactivity

The following diagram maps the decision logic for solvent selection, distinguishing between physical miscibility and chemical stability.

SolubilityMap cluster_Aprotic Aprotic / Inert (Anhydrous) cluster_Protic Protic / Reactive cluster_Ambiguous Conflicting Data DEMS Diethoxymethylsilane (DEMS) Toluene Toluene (Excellent) DEMS->Toluene THF THF (Excellent) DEMS->THF DCM DCM (Good) DEMS->DCM Water Water (Hydrolysis) DEMS->Water Reacts/Gels Ethanol Ethanol (Alcoholysis) DEMS->Ethanol Exchange Rxn Hexane Hexane (Verify) DEMS->Hexane Likely Soluble (Check Anhydrous)

Figure 1: Solvent compatibility map for Diethoxymethylsilane. Green indicates stable solubility; Red indicates reactivity.

Mechanistic Insights: The Hydrolysis Pathway

Understanding the interaction with water is crucial because "insolubility" in organic solvents is often actually the precipitation of hydrolysis products.

When DEMS encounters moisture in a "wet" organic solvent:

  • Hydrolysis: The ethoxy groups hydrolyze to form silanols (

    
    ).
    
  • Condensation: Silanols react with each other to form siloxane bonds (

    
    ).
    
  • Gelation: As the molecular weight increases, the polymer becomes insoluble and precipitates.

Hydrolysis DEMS DEMS Me-Si-H(OEt)2 Silanol Silanol Intermediate Me-Si-H(OH)2 DEMS->Silanol + H2O - EtOH Ethanol Ethanol (Byproduct) Water H2O Polymer Polysiloxane Gel (Insoluble Solid) Silanol->Polymer Condensation (- H2O)

Figure 2: Hydrolysis pathway leading to insoluble gel formation in wet solvents.

Experimental Protocols

Handling & Storage[10][12][13]
  • Atmosphere: Always handle under dry nitrogen or argon.

  • Vessel: Use oven-dried glassware. Surface hydroxyls on glass can react with DEMS over time; silylation of the glassware is a common side-effect.

  • Storage: Store at 2–8 °C in tightly sealed containers. If the liquid turns cloudy or viscous, polymerization has occurred.

Protocol: Solvent Drying & Miscibility Test

Before using a new solvent batch with DEMS for critical applications (e.g., CVD or catalysis), validate the system.

  • Dry the Solvent:

    • Use molecular sieves (3Å or 4Å), activated at 300°C.

    • Standard: < 50 ppm water content.

  • The "Drop Test":

    • Place 1 mL of solvent in a dry vial under inert gas.

    • Add 1 drop of DEMS.

    • Observation:

      • Clear solution: Miscible and dry.

      • Cloudiness/Haze: Solvent is wet (hydrolysis occurring).

      • Phase separation: Immiscible (rare for recommended solvents).

References

  • Fisher Scientific. (2025). Diethoxymethylsilane Safety Data Sheet. Retrieved from

  • ChemicalBook. (2026). Diethoxymethylsilane Properties and Solubility. Retrieved from

  • Kerton Chemical. (2025).[6] Application of Diethoxymethylsilane in Surface Modification. Retrieved from

  • Gelest, Inc. (2015). Silane Coupling Agents: Connecting Across Boundaries. (Referenced for general organosilane solubility principles). Retrieved from

  • BenchChem. (2025). Reaction Mechanism of Diethoxysilane with Water. Retrieved from

Sources

Diethoxymethylsilane boiling point and flash point

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Thermodynamic Profile and Safety Protocols for Diethoxymethylsilane (DEMS)

Abstract Diethoxymethylsilane (DEMS, CAS 2031-62-1) is a versatile organosilicon hydride reagent widely utilized in hydrosilylation, reduction of amides, and surface functionalization. Its utility, however, is bounded by a rigorous thermodynamic profile characterized by a moderate boiling point (94–95 °C) and a critically low flash point (1 °C). This guide analyzes the physicochemical properties of DEMS, translates these metrics into safe handling protocols, and details a validated experimental workflow for catalytic hydrosilylation.

Part 1: Physicochemical Characterization[1]

The effective use of DEMS in organic synthesis requires a precise understanding of its phase transition boundaries. The low flash point necessitates engineering controls typically reserved for Class IB flammable liquids.

Table 1: Physicochemical Properties of Diethoxymethylsilane

PropertyValueContext for Researchers
CAS Number 2031-62-1Unique Identifier
Boiling Point (BP) 94–95 °C (at 760 mmHg)Volatile; allows for easy removal via vacuum distillation but requires reflux condensers for reactions >60 °C.
Flash Point (FP) 1 °C (33.8 °F) [Closed Cup]Critical Hazard: Vapors can ignite at refrigerator temperatures. Requires grounding and inert atmosphere.
Density 0.838 g/mL (at 20 °C)Lighter than water; phase separation in aqueous workups (though hydrolysis is rapid).
Molecular Weight 134.25 g/mol Used for stoichiometric calculations.
Appearance Colorless, clear liquidYellowing indicates contamination or polymerization.
Reactivity Moisture SensitiveHydrolyzes to release Ethanol and Hydrogen gas (

).

Thermodynamic Analysis:

  • Boiling Point Implications: With a BP of ~95 °C, DEMS is compatible with common anhydrous solvents like Tetrahydrofuran (THF, BP 66 °C) and Toluene (BP 110 °C). In THF, DEMS can be used at reflux without significant loss, whereas in Toluene, the reaction temperature must be carefully monitored to prevent boil-off of the reagent before consumption.

  • Flash Point Risks: The flash point of 1 °C indicates that a combustible vapor-air mixture exists above the liquid surface at almost all standard laboratory conditions. Static discharge from pouring or non-grounded equipment is a primary ignition vector.

Part 2: Safety & Handling Protocols

The "Flash Point Factor": Because the flash point is well below ambient temperature, DEMS must be handled as a high-risk flammable liquid . The primary danger is not just fire, but the invisible accumulation of vapors that can travel to ignition sources.

Protocol 1: Engineering Controls & Storage

  • Inert Atmosphere: All transfers must occur under Nitrogen (

    
    ) or Argon (
    
    
    
    ). Oxygen displaces the protective vapor blanket, increasing explosion risk.
  • Grounding: All vessels (Schlenk flasks, addition funnels) and transfer lines (cannulas) must be grounded. Use copper wire clips to bridge glass joints if necessary.

  • Moisture Exclusion: Store in a desiccator or glovebox. Contact with moisture generates

    
     gas, which can over-pressurize sealed containers and create an explosive atmosphere.
    

Visualizing the Safety Hierarchy:

SafetyHierarchy Hazard Hazard: DEMS (FP 1°C, BP 95°C) Engineering Engineering Controls (Fume Hood, Inert Gas Manifold) Hazard->Engineering Primary Barrier Procedural Procedural Controls (Grounding, Slow Addition, Temp Monitoring) Engineering->Procedural Operational Layer PPE PPE (Flame-Resistant Lab Coat, Nitrile Gloves, Face Shield) Procedural->PPE Last Line of Defense Emergency Emergency Response (Class B Extinguisher, Sand for Spills) PPE->Emergency Failure Mitigation

Figure 1: Layered safety hierarchy for handling low-flash-point organosilanes.

Part 3: Experimental Protocol

Catalytic Hydrosilylation of Terminal Alkenes

This protocol demonstrates the use of DEMS to functionalize a terminal alkene using Karstedt’s catalyst.[1][2] This reaction exploits the Si-H bond reactivity while managing the exothermicity and volatility of the reagent.

Reagents:

  • Terminal Alkene (1.0 equiv)[2]

  • Diethoxymethylsilane (DEMS) (1.1–1.2 equiv)[2]

  • Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) (~0.1 mol%)

  • Solvent: Anhydrous Toluene or THF[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon for 15 minutes.

  • Catalyst Activation: Add the anhydrous solvent and the alkene (1.0 equiv) to the flask.[2] Add Karstedt’s catalyst solution via a gas-tight syringe. Stir for 5 minutes to ensure homogeneity.

  • Reagent Addition:

    • Load DEMS (1.2 equiv) into a pressure-equalizing addition funnel attached to the flask.

    • Critical Step: Add DEMS dropwise over 20–30 minutes. The reaction is exothermic.[2] Monitor the internal temperature; if it exceeds 60 °C (approaching solvent BP), pause addition.

  • Reaction Phase:

    • Once addition is complete, heat the mixture to 60 °C (if using Toluene) or mild reflux (if using THF).

    • Monitor reaction progress via GC-MS or NMR (disappearance of alkene vinyl protons).

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Remove solvent and excess DEMS under reduced pressure (Rotary evaporator). Note: Because DEMS BP is 94 °C, it requires a vacuum < 10 mmHg and a bath temp of 40 °C for efficient removal.

    • Purify the product via vacuum distillation.

Mechanistic Insight (Chalk-Harrod Cycle): The reaction proceeds via the Chalk-Harrod mechanism, involving oxidative addition of the Si-H bond to the Pt(0) center, followed by alkene coordination and insertion.[2]

ChalkHarrod Pt0 Pt(0) Species OxAdd Oxidative Addition (H-Pt-Si) Pt0->OxAdd + DEMS Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (Alkyl-Pt-Si) Coord->Insert Slow Step RedElim Reductive Elimination (Product Release) Insert->RedElim RedElim->Pt0 Regeneration

Figure 2: The Chalk-Harrod catalytic cycle for hydrosilylation using DEMS.

Part 4: References

  • Sigma-Aldrich. (2024). Methyldiethoxysilane Safety Data Sheet (SDS). Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for Catalytic Hydrosilylation with Diethoxymethylsilane. Retrieved from

  • Gelest, Inc. (2014). Diethoxymethylsilane Safety Data Sheet. Retrieved from

  • Nakajima, Y., & Shimada, S. (2014). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances. Retrieved from

  • Organic Chemistry Portal. (2023). Reduction of Amides to Amines. Retrieved from

Sources

The Physicochemical Architecture of the Si-H Bond in Diethoxymethylsilane (DEMS)

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Synthetic Applications

Executive Summary: The "Warhead" of Functionalization

Diethoxymethylsilane (DEMS),


, acts as a pivotal intermediate in the synthesis of advanced materials and pharmaceutical delivery vectors. While the ethoxy groups provide hydrolyzable anchors for sol-gel processing, the core utility of DEMS lies in the Si-H bond .

This guide deconstructs the Si-H bond's architecture, explaining why it functions as a "warhead" for hydrosilylation and reduction reactions. We move beyond basic properties to explore the electronic and steric factors that dictate its behavior in high-precision synthesis.

Molecular Architecture & Electronic Properties

The reactivity of the Si-H bond in DEMS is not intrinsic solely to the silicon-hydrogen pairing but is modulated by the spectator ligands: two ethoxy groups and one methyl group.

2.1 Geometric Configuration

The central silicon atom adopts a distorted tetrahedral geometry . Unlike carbon analogs, silicon's larger atomic radius (1.17 Å vs. 0.77 Å for Carbon) allows for longer bond lengths and greater susceptibility to nucleophilic attack.

  • Bond Lengths: The Si-H bond is approximately 1.46–1.48 Å , significantly longer than a C-H bond (1.09 Å).

  • Steric Environment: The ethoxy groups are conformationally flexible, creating a dynamic steric shield. However, the small radius of the Hydrogen atom ensures the Si-H bond remains accessible to bulky transition metal catalysts (e.g., Karstedt’s catalyst).

2.2 Electronic Polarization (The Reactivity Driver)

The Si-H bond is polarized in the opposite direction of a C-H bond. Silicon (electronegativity


) is less electronegative than Hydrogen (

).
  • Result: The hydrogen bears a partial negative charge (

    
    ), giving it hydridic character .
    
  • Substituent Effect: The two oxygen atoms in the ethoxy groups are highly electronegative (

    
    ). They withdraw electron density from the silicon center via induction (
    
    
    
    effect). This increases the electrophilicity of the Silicon atom, making the Si-H bond more polarized and lowering the activation energy for oxidative addition to metal centers.

DEMS_Structure Si Silicon (Si) Electrophilic Center δ+ H Hydrogen (H) Hydridic Warhead δ- Si->H Reactive Bond (1.47 Å) Me Methyl (-CH3) Steric Stabilizer Si->Me OEt1 Ethoxy (-OEt) Inductive Withdrawal Si->OEt1 OEt2 Ethoxy (-OEt) Hydrolyzable Anchor Si->OEt2

Figure 1: Structural connectivity of Diethoxymethylsilane. The red arrow highlights the polarized Si-H bond, which is the primary site of reactivity for hydrosilylation.

Spectroscopic Fingerprinting (Validation)

To validate the integrity of DEMS reagents before use, researchers must rely on specific spectroscopic markers. The Si-H bond provides distinct signatures in both IR and NMR.

3.1 Infrared Spectroscopy (FT-IR)

The Si-H stretching vibration is the most rapid diagnostic tool. In DEMS, the inductive effect of the ethoxy groups shifts this frequency higher compared to trialkylsilanes.

Vibration ModeWavenumber (

)
IntensityDiagnostic Note
Si-H Stretch 2150 – 2170 Strong/SharpDisappearance indicates reaction completion.
Si-O-C Stretch1070 – 1100Very StrongConfirms ethoxy integrity.
Si-C Stretch~1260MediumCharacteristic of Si-Me group.
3.2 Nuclear Magnetic Resonance (

NMR)

 NMR is the gold standard for structural confirmation. The Si-H bond creates a large coupling constant (

) that is definitive.
  • Chemical Shift (

    
    ):  Typically -15 to -25 ppm  (relative to TMS). The shift is upfield due to the shielding from the oxygen atoms.
    
  • Coupling Constant (

    
    ): 200 – 240 Hz . This large doublet splitting confirms the direct attachment of Hydrogen to Silicon.
    
Reactivity Profile: Catalytic Hydrosilylation[2][3]

The primary application of the DEMS Si-H bond in drug development is the Hydrosilylation of alkenes (e.g., functionalizing vinyl-terminated PEG or drug linkers).

4.1 Mechanism (Chalk-Harrod Cycle)

The reaction proceeds via the modified Chalk-Harrod mechanism.[1] The hydridic nature of the Si-H bond allows it to undergo oxidative addition to low-valent metal catalysts (Pt, Rh).

ChalkHarrod Cat Pt(0) Catalyst (Karstedt's) OxAdd Oxidative Addition (Pt-Si-H Species) Cat->OxAdd + DEMS (Si-H) Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (C-Si Bond Formation) Coord->Insert Slow Step RedElim Reductive Elimination (Product Release) Insert->RedElim RedElim->Cat Regeneration

Figure 2: The Chalk-Harrod catalytic cycle. The Si-H bond is cleaved during the oxidative addition step (blue box), initiating the functionalization.

Experimental Protocol: Hydrosilylation of a Terminal Alkene

Context: Functionalization of a vinyl-terminated ligand with DEMS. Safety Pre-check: Ensure Schlenk line is active. Si-H compounds can generate


 gas upon contact with moisture/bases.
Materials
  • Diethoxymethylsilane (DEMS) [CAS: 2031-62-1][2]

  • Vinyl-functionalized substrate (1.0 equiv)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt’s Catalyst) in xylene (~2% Pt)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of dry Nitrogen or Argon.

  • Substrate Dissolution: Add the vinyl substrate and anhydrous toluene. Degas the solution by bubbling nitrogen for 10 minutes.

  • Catalyst Activation: Add Karstedt’s catalyst (typically 10-50 ppm Pt relative to substrate). Stir for 5 minutes.

  • Controlled Addition (The Critical Step):

    • Why: The reaction is exothermic.[3] Adding DEMS all at once can cause a runaway thermal event.

    • Action: Add DEMS (1.1 equiv) dropwise via a syringe pump or pressure-equalizing dropping funnel over 20 minutes.

  • Reaction Monitoring:

    • Heat to 60°C.

    • Validation: Take an aliquot every 30 minutes. Monitor FT-IR. The reaction is complete when the Si-H peak at ~2160 cm⁻¹ disappears .

  • Workup: Remove solvent and excess DEMS under reduced pressure (rotary evaporator). DEMS is volatile (b.p. 102°C), facilitating easy removal.

Safety & Stability: Handling the Si-H Bond

The structural advantage of the Si-H bond is also its primary safety hazard.

HazardMechanismPrevention
Hydrogen Evolution

Store under inert gas. Avoid basic impurities.[4]
Flash Fire Low flash point due to volatility.Ground all glassware. Use spark-proof tools.
Pressure Buildup Decomposition releases gas.Use vented caps for long-term storage (if applicable) or pressure-relief valves.
References
  • PubChem. (n.d.). Diethoxymethylsilane (Compound).[2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Silane, diethoxymethyl- IR Spectrum.[7] SRD 69.[7] Retrieved from [Link]

  • Gelest, Inc. (2020). Silicon Compounds: Silanes & Silicones - Hydrosilylation Guide. Retrieved from [Link]

  • Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.

Sources

Methodological & Application

Protocol for hydrosilylation using diethoxymethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Hydrosilylation Protocols Using Diethoxymethylsilane

Executive Summary

This guide details the operational protocol for the catalytic hydrosilylation of unsaturated carbon-carbon bonds using Diethoxymethylsilane (DEMS) . Unlike triethoxysilane (which is prone to rapid hydrolysis and sol-gel formation) or chlorosilanes (which release corrosive HCl), DEMS offers a balanced reactivity profile. It provides a bifunctional ethoxy handle for surface modification or crosslinking while maintaining a methyl group that modulates steric hindrance and electronic density at the silicon center.

This protocol is designed for researchers requiring high regioselectivity (anti-Markovnikov) and minimal side reactions (isomerization, hydrogenation).

Chemical Profile & Critical Properties

Before initiating synthesis, the operator must understand the physical and chemical constraints of the reagent.

PropertyValueOperational Implication
CAS Number 2031-62-1Verification of reagent identity.[1][2]
Molecular Weight 134.25 g/mol Stoichiometric calculations.
Boiling Point 94-95 °CModerate volatility; suitable for reflux but requires chilled condensers.
Density 0.838 g/mLEssential for volumetric dispensing.
Hydrolytic Stability LowCRITICAL: Reacts with moisture to release Ethanol and H₂ gas. Requires anhydrous conditions.[3]
Flash Point 10 °C (approx)Highly Flammable. Ground all glassware.

Mechanistic Insight: The Chalk-Harrod Cycle

To troubleshoot effectively, one must understand the underlying mechanism. Platinum-catalyzed hydrosilylation generally follows the Chalk-Harrod mechanism.[3][4][5][6] Understanding this cycle explains why induction periods occur (activation of pre-catalyst) and why isomerization is a common side reaction (beta-hydride elimination).

Figure 1: The Chalk-Harrod Catalytic Cycle for DEMS

ChalkHarrod Pt_Active Active Catalyst [Pt(0)] Ox_Add Oxidative Addition (Pt-H, Pt-Si Bond Formation) Pt_Active->Ox_Add + Silane Coordination Olefin Coordination (Pt-Alkene Complex) Ox_Add->Coordination + Alkene Insertion Migratory Insertion (Rate Determining Step) Coordination->Insertion Syn-addition Insertion->Coordination β-Hydride Elimination (Isomerization Risk) Red_Elim Reductive Elimination (Product Release) Insertion->Red_Elim C-Si Bond Formation Red_Elim->Pt_Active Regeneration Product Product R-CH2-CH2-SiMe(OEt)2 Red_Elim->Product Release Silane DEMS HSiMe(OEt)2 Silane->Ox_Add Alkene Alkene R-CH=CH2 Alkene->Coordination

Caption: Standard Chalk-Harrod cycle illustrating the critical insertion step where regioselectivity is determined.

Experimental Protocol

Reagent Preparation & Pre-treatment
  • Catalyst Selection:

    • Standard:Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). Preferred for high activity and solubility in organic solvents.

    • Robust:Speier’s Catalyst (H₂PtCl₆ in iPrOH).[3] Use if the substrate contains functional groups that might coordinate too strongly to Pt(0).

  • Stoichiometry: Use 1.1 equivalents of DEMS relative to the alkene. A slight excess of silane compensates for volatility and ensures complete conversion of the alkene (which is often harder to remove).

  • Drying: All glassware must be flame-dried or oven-dried (120°C for 4h). Solvents (Toluene or THF) must be anhydrous (<50 ppm H₂O).

Step-by-Step Synthesis

Scale: 10 mmol Alkene basis.

  • Setup:

    • Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (capped with a nitrogen balloon or gas inlet), a temperature probe, and a pressure-equalizing addition funnel.

    • Flush the system with dry Nitrogen/Argon for 15 minutes.

  • Catalyst & Substrate Loading:

    • Add 10 mmol of Alkene and 5 mL of anhydrous Toluene to the flask.

    • Add Karstedt’s Catalyst solution.[3][7] Target loading: 10–50 ppm Pt (molar basis relative to alkene).

    • Note: If the alkene is valuable, add it last. However, standard protocol loads alkene + catalyst first to prevent silane homocoupling.

  • Activation & Addition:

    • Heat the mixture to 40°C .

    • Load 11 mmol of Diethoxymethylsilane (DEMS) into the addition funnel.

    • Add a small "seed" amount (approx. 5% of total volume) of DEMS to the flask.

    • Observe: Look for a color change (often shifting from slight yellow to clear or amber) and a temperature spike (exotherm). This confirms catalyst activation.

  • Controlled Reaction:

    • Once activation is confirmed, add the remaining DEMS dropwise over 20–30 minutes.

    • Maintain internal temperature between 60°C – 70°C . Do not exceed 80°C to minimize isomerization.

    • Safety: If the exotherm ceases, STOP addition. Re-heating without reaction can lead to a runaway event when the reaction finally kicks in.

  • Monitoring:

    • Monitor via FT-IR . Track the disappearance of the Si-H stretch at ~2120 cm⁻¹ .

    • Reaction is typically complete 1–3 hours after addition finishes.

  • Workup (Anhydrous):

    • Do not perform an aqueous wash. The ethoxy groups will hydrolyze.

    • Remove solvent and excess DEMS via rotary evaporation (bath < 40°C).

    • Purify the product via fractional vacuum distillation .

Workflow Visualization

Figure 2: Experimental Workflow for DEMS Hydrosilylation

Workflow Setup 1. Inert Setup (N2/Ar, Flame Dry) Load 2. Charge Reactor (Alkene + Pt Catalyst) Setup->Load Activate 3. Activation (Add 5% DEMS, 40°C) Load->Activate Addition 4. Controlled Addition (Dropwise, 60-70°C) Activate->Addition Exotherm Obs. Monitor 5. QC Check (IR: Loss of Si-H) Addition->Monitor Monitor->Addition Si-H Present (Add Heat/Time) Workup 6. Purification (Vac Distillation) Monitor->Workup Si-H Gone

Caption: Linear operational workflow emphasizing the critical activation check before bulk addition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Exotherm / Reaction Stalled Catalyst poisoning (S, N, P, or chelating groups).Increase Pt loading to 100 ppm. Switch to Speier’s catalyst. Ensure reagents are free of amines/thiols.
Gelation / White Precipitate Moisture ingress causing hydrolysis/condensation.Re-dry all glassware.[3] Use fresh anhydrous solvents. Check gas lines for leaks.
Isomerization (Internal Alkene) Reaction temperature too high; "Starved" silane conditions.Lower temperature.[7] Increase silane concentration relative to alkene (reverse addition order if necessary, though risky).
Residual Si-H Signal Incomplete conversion.Add 0.1 eq more alkene (if silane is in excess) or catalyst. Run longer.

References

  • Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.
  • Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Retrieved from [Link] (Source for physical properties and handling of silanes).

  • Troegel, D., & Stohrer, J. (2011). Recent Advances and Actual Challenges in Late Transition Metal Catalyzed Hydrosilylation. Coordination Chemistry Reviews, 255(13-14), 1440-1459.
  • Speier, J. L. (1979). Homogeneous Catalysis of Hydrosilation by Transition Metals. Advances in Organometallic Chemistry, 17, 407-447.

Sources

High-Fidelity Sol-Gel Synthesis of Diethoxymethylsilane (DEMS)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure

Abstract

This guide details the sol-gel synthesis of Diethoxymethylsilane (DEMS), a difunctional organosilane precursor (


). Unlike tetra-functional alkoxysilanes (e.g., TEOS), DEMS contains a reactive silicon-hydride (

) bond and a non-hydrolyzable methyl group. This protocol focuses on acid-catalyzed hydrolysis to preferentially drive condensation while preserving the labile

moiety. This functionality is critical for downstream applications such as hydrosilylation-based crosslinking, hydrophobic surface modification, and low-k dielectric film fabrication.

Core Chemistry & Mechanism

The synthesis relies on controlling two competing reaction pathways: the formation of the siloxane network (


) and the preservation of the hydride functionality (

).
Reaction Pathway
  • Hydrolysis: Ethoxy groups (

    
    ) are converted to silanols (
    
    
    
    ).
    
    
  • Condensation: Silanols react to form the siloxane backbone.[1][2]

    
    
    
  • Risk Factor (Oxidation): Under basic conditions (

    
    ) or high temperatures, the 
    
    
    
    bond is susceptible to nucleophilic attack, generating hydrogen gas and converting to a silanol, effectively destroying the desired functionality.
    
    
Critical Process Parameters (CPPs)
ParameterOptimal RangeMechanistic Impact
pH 2.0 – 4.0 Acid catalysis promotes hydrolysis over condensation, favoring linear growth and preserving

. Base catalysis degrades

.
Water Ratio (

)
1.5 – 3.0

. Stoichiometric ratio is 2.0. Excess water accelerates gelation; insufficient water leaves unreacted alkoxy groups.
Solvent Ethanol/THF Ethanol is the byproduct solvent. THF is used if co-precursors (e.g., styrenics) are involved.
Temperature 20°C – 60°C High temperatures during hydrolysis increase the rate of

oxidation.

Materials & Equipment

Reagents
  • Precursor: Diethoxymethylsilane (DEMS), >97% purity.

  • Co-Precursor (Optional): Tetraethylorthosilicate (TEOS) for network hardening.

  • Solvent: Absolute Ethanol (EtOH), anhydrous.

  • Catalyst: 0.1 M Hydrochloric Acid (HCl) or Triflic Acid (for strict kinetic control).

  • Water: Deionized (DI) water,

    
    .
    
Equipment
  • Schlenk line or Nitrogen purge setup (to minimize atmospheric moisture/oxygen).

  • Jacketed reaction vessel with temperature control.

  • Magnetic stirrer with PTFE-coated bar.

  • Spin coater (for film deposition).[3][4]

  • FTIR Spectrometer (for validation).[3]

Experimental Protocol

Protocol A: DEMS/TEOS Hybrid Sol Synthesis

This protocol creates a robust siloxane network where TEOS provides the rigid scaffold (Q units) and DEMS provides the functional


 sites (D units).
Step 1: Pre-Hydrolysis of TEOS

Rationale: TEOS hydrolyzes slower than DEMS. Pre-hydrolyzing TEOS ensures homogeneous incorporation.

  • In a clean, dry beaker, mix TEOS and Ethanol .

    • Molar Ratio: 1.0 mol TEOS : 4.0 mol EtOH.

  • Add 0.1 M HCl dropwise.

    • Target:

      
       (1 mol water per mol TEOS).
      
  • Stir at 60°C for 90 minutes . The solution should remain clear.

Step 2: Co-Condensation with DEMS
  • Cool the TEOS sol to room temperature (25°C).

  • Add DEMS slowly to the stirring TEOS sol.

    • Ratio: Adjust DEMS:TEOS ratio based on desired hydrophobicity (e.g., 1:1 molar ratio).

  • Add the remaining water/catalyst mixture.

    • Target: Total

      
       (Total moles water / Total moles Si).
      
  • Stir at 25°C for 24 hours .

    • Observation: Sol should be clear and colorless. Viscosity will increase slightly.

Step 3: Aging & Filtering
  • Age the sol at room temperature for 48 hours to equilibrate the oligomer molecular weight.

  • Filter through a 0.45 µm PTFE syringe filter to remove dust or large aggregates before coating.

Step 4: Film Deposition & Curing
  • Spin Coating: Dispense 1 mL of sol onto a silicon wafer or glass slide.

    • Spin Cycle:[3] 500 rpm (5s)

      
       3000 rpm (30s).
      
  • Soft Bake: 60°C for 10 mins (removes solvent).

  • Hard Cure: 120°C for 1 hour.

    • Warning: Do not exceed 250°C if

      
       preservation is required. Above 300°C, 
      
      
      
      oxidizes to
      
      
      .

Visualization of Workflows

Chemical Reaction Pathway

ReactionPathway Precursor DEMS Precursor CH3-SiH-(OEt)2 Hydrolysis Acid Hydrolysis (pH 2-4) Precursor->Hydrolysis Silanol Silanol Intermediate CH3-SiH-(OH)2 Hydrolysis->Silanol Fast Condensation Condensation (-H2O / -EtOH) Silanol->Condensation SideReaction Alkaline Side Reaction (Si-H Cleavage) Silanol->SideReaction pH > 7 Network Siloxane Network (Si-O-Si Backbone) Condensation->Network Preserves Si-H H2Gas H2 Gas + Loss of Function SideReaction->H2Gas

Caption: Pathway illustrating the critical necessity of acidic conditions to prevent Si-H cleavage.

Experimental Workflow

Workflow cluster_0 Step 1: Sol Preparation cluster_1 Step 2: Deposition & Curing Mix Mix TEOS + EtOH + HCl (aq) PreHydro Pre-hydrolysis 60°C, 90 min Mix->PreHydro AddDEMS Add DEMS + Remaining H2O PreHydro->AddDEMS Aging Aging 25°C, 24h AddDEMS->Aging Filter Filter (0.45 µm) Aging->Filter Coat Spin Coat 3000 rpm Filter->Coat Cure Thermal Cure 120°C, 1h Coat->Cure

Caption: Step-by-step workflow for the co-condensation of DEMS and TEOS.

Characterization & Validation (Self-Validating System)

To confirm the success of your synthesis, compare your results against these standard markers.

FTIR Spectroscopy Validation

The presence of the


 peak is the primary "Pass/Fail" metric for this protocol.
Wavenumber (cm⁻¹)AssignmentInterpretation
2160 – 2250

Critical. Sharp, distinct peak. Loss indicates oxidation.
1260 – 1275

Confirms presence of methyl group (D unit).
1000 – 1100

Broad, strong band indicating network formation.
3200 – 3700

Broad band. Should decrease after curing.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Rapid Gelation / White Precipitate pH too high (Base catalysis) or Water ratio (

) too high.
Ensure pH < 4.[5][6] Use HCl or Acetic Acid. Reduce water content.
Loss of Si-H Peak (FTIR) Oxidation during curing or alkaline contamination.Lower curing temp (<150°C). Check glassware for residual base wash.
Cloudy Film Phase separation between DEMS and TEOS.Increase Ethanol content. Use Step 1 (Pre-hydrolysis) to improve compatibility.
Bubbles in Film Hydrogen evolution (

degradation).
Check pH. Ensure no moisture contamination during storage.

Safety Considerations

  • Hydrogen Evolution: The hydrolysis of

    
     releases hydrogen gas (
    
    
    
    ). While slow in acidic conditions, never seal reaction vessels tightly; use a bubbler or pressure-relief septum.
  • Flammability: DEMS is a flammable liquid (Flash point ~10°C). Work in a fume hood away from ignition sources.

  • Toxicity: Chlorosilanes or acid catalysts are corrosive. Wear nitrile gloves and safety goggles.

References

  • Royal Society of Chemistry (RSC) . Preparation of polymethylhydrosiloxane thin films. Detailed kinetics on acid-catalyzed hydrolysis of hydride-functional silanes.

  • Gelest, Inc. Hydrophobicity, Hydrophilicity and Silane Surface Modification. Technical brochure on silane hydrolysis rates and stability.

  • MDPI Polymers . Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. Discusses TEOS/Organosilane co-condensation ratios.

  • Journal of Sol-Gel Science and Technology . Sol-gel synthesis of methyl modified optical silica coatings. Validation of methyl group retention and curing temperatures.

Sources

Application Note: Precision Surface Functionalization of Silica with Methyldiethoxysilane (MDES)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the surface modification of silica nanoparticles and substrates using Methyldiethoxysilane (MDES) . Unlike common aminosilanes (e.g., APTES), MDES introduces a reactive silicon-hydride (Si-H) moiety alongside a methyl group. This dual functionality provides immediate surface hydrophobicity while retaining a "click-ready" handle for post-functionalization via hydrosilylation. This protocol emphasizes anhydrous techniques to maximize monolayer grafting efficiency and preserve the integrity of the oxidation-sensitive Si-H bond.

Scientific Foundation & Mechanism

Why Methyldiethoxysilane (MDES)?

MDES (CAS: 2031-62-1) is a di-functional silane. Its structure, Me-SiH-(OEt)2, offers distinct advantages over tri-functional silanes:

  • Reduced Vertical Polymerization: With only two hydrolyzable ethoxy groups, MDES is less prone to forming thick, disordered vertical multilayers compared to triethoxysilanes. It tends to form linear chains or surface loops ("D" units).

  • Reactive Si-H Handle: The Si-H bond is chemically distinct from the silica matrix. It is stable under neutral conditions but can be activated by Platinum (Karstedt’s catalyst) to react with vinyl-terminated molecules (drugs, polymers, ligands) via hydrosilylation .

  • Hydrophobicity: The methyl group reduces surface energy, mitigating non-specific binding in biological matrices.

Reaction Mechanism

The grafting process involves the reaction of the ethoxy groups with surface silanols (Si-OH).

  • Step 1: Physisorption: MDES diffuses to the silica surface.

  • Step 2: Hydrolysis/Condensation: Surface-bound water or direct nucleophilic attack by surface silanols displaces ethanol, forming covalent siloxane (Si-O-Si) bridges.

  • Step 3: Stabilization: The Si-H group remains unreacted, pointing away from the surface, available for future chemistry.

Critical Constraint: The Si-H bond is sensitive to alkaline hydrolysis. Avoid basic catalysts (e.g., ammonia, ammonium hydroxide) as they will convert the Si-H into Si-OH, evolving Hydrogen gas (


) and destroying the intended functionality.

Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Surface Topology

This diagram illustrates the transition from a hydroxylated silica surface to an MDES-functionalized surface, highlighting the preservation of the Si-H bond.

MDES_Mechanism cluster_surface Surface Chemistry Silica Activated Silica (Surface Si-OH) Transition Hydrolysis & Condensation (- EtOH) Silica->Transition Surface Attack MDES MDES Reagent (Me-SiH-(OEt)2) MDES->Transition Reagent Input Grafted Functionalized Surface (Si-O-Si-H) Transition->Grafted Covalent Bond Formation Byproduct Byproduct: Ethanol Transition->Byproduct

Caption: Mechanism of MDES grafting. Surface silanols displace ethoxy groups, releasing ethanol and anchoring the silane while preserving the Si-H moiety.

Materials & Equipment

Reagents
ComponentGrade/SpecificationPurpose
Silica Substrate Amorphous, fumed, or colloidalBase material.[1][2]
Methyldiethoxysilane >95%, stored under inert gasSilanizing agent.
Toluene Anhydrous (<50 ppm

)
Reaction solvent (azeotropic).
Ethanol Absolute (>99.5%)Washing solvent.[3]
Nitrogen/Argon Ultra-high purityInert atmosphere protection.
Equipment
  • Schlenk Line: For vacuum drying and inert gas purging.

  • Reflux Condenser: Fitted with a drying tube (CaCl2 or Drierite).

  • Round Bottom Flask (3-neck): For reaction vessel.

  • Vacuum Oven: For curing.

Experimental Protocol

Phase 1: Silica Activation (Critical)

Objective: Remove physisorbed water to prevent bulk polymerization of MDES, while retaining chemisorbed silanols for grafting.

  • Place silica in a round bottom flask.

  • Heat to 120°C under vacuum (< 1 mbar) for 4–12 hours .

  • Cool to room temperature under a stream of dry Nitrogen.

    • Note: If using colloidal silica in solvent, centrifuge and solvent-exchange into anhydrous toluene 3 times.

Phase 2: Silanization Reaction (Anhydrous)

Objective: Covalent attachment of MDES.

  • Solvent Addition: Add anhydrous Toluene to the flask containing activated silica. (Ratio: ~20 mL Toluene per 1 g Silica).

  • Dispersion: Sonicate for 10–15 minutes to break up aggregates.

  • Reagent Addition: Under Nitrogen flow, add MDES to the suspension.

    • Dosage: Add in excess. Typically 2–5 mmol MDES per gram of silica (approx. 0.3–0.7 mL/g).

  • Reaction:

    • Equip the flask with a reflux condenser.

    • Heat to Reflux (~110°C) under Nitrogen.

    • Stir gently for 12–24 hours .

    • Insight: Reflux provides the energy to overcome the activation barrier for the condensation of ethoxy groups with surface silanols.

Phase 3: Washing & Curing

Objective: Remove unreacted silane and stabilize the siloxane network.

  • Cooling: Allow the suspension to cool to room temperature.

  • Separation: Centrifuge (for particles) or remove substrate (for wafers).

  • Washing:

    • Wash 2x with Toluene (removes unreacted MDES).

    • Wash 2x with Ethanol (removes hydrolysis byproducts).

  • Curing:

    • Dry the sample in a vacuum oven at 80°C for 4–6 hours .

    • Why? This step drives the final condensation of any remaining Si-OH/Si-OEt groups, "locking" the silane layer.

Workflow Visualization

Diagram 2: Step-by-Step Protocol Flow

Protocol_Flow cluster_prep Phase 1: Pre-treatment cluster_rxn Phase 2: Reaction cluster_post Phase 3: Post-Processing start Start: Raw Silica act Vacuum Activation 120°C, 4h (Remove Physisorbed H2O) start->act mix Suspend in Anhydrous Toluene (Inert Atmosphere) act->mix add Add MDES Reagent (Excess: 2-5 mmol/g) mix->add reflux Reflux at 110°C 12-24 Hours add->reflux wash Wash Cycle: 2x Toluene -> 2x Ethanol reflux->wash cure Thermal Curing 80°C, Vacuum, 4h wash->cure end Final Product: Si-H Functionalized Silica cure->end

Caption: Operational workflow for MDES silanization, ensuring anhydrous integrity from activation to curing.

Characterization & Quality Control

To validate the protocol, the following analytical techniques are required.

TechniqueTarget ParameterExpected Result
FTIR (Transmission/ATR) Chemical FunctionalityStrong peak at 2150–2250 cm⁻¹ (Si-H stretch). Peak at ~2900 cm⁻¹ (C-H stretch).Absence of broad -OH peak (~3400 cm⁻¹).
Contact Angle Surface EnergyIncrease in water contact angle (typically >90°), indicating hydrophobicity.
TGA (Thermogravimetric) Grafting DensityMass loss between 200°C–600°C corresponds to decomposition of organic groups.
Solid State ²⁹Si NMR Silane EnvironmentAppearance of D-type signals (approx -35 ppm) confirming difunctional attachment.
Troubleshooting Guide
  • Issue: No Si-H peak in FTIR.

    • Cause: Basic contamination or wet solvents caused Si-H hydrolysis.

    • Fix: Ensure all glassware is base-free; use fresh anhydrous toluene.

  • Issue: Low hydrophobicity.

    • Cause: Incomplete coverage or silica not activated.

    • Fix: Increase activation time; ensure reflux temperature is maintained.

Safety & Handling

  • Hydrogen Evolution: While MDES is stable, contact with strong bases or catalytic metals in water can release hydrogen gas. Perform reactions in a fume hood.

  • Flammability: MDES and Toluene are flammable. Keep away from sparks/flames.

  • Moisture Sensitivity: Store MDES in a desiccator or glovebox.

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochure. Link

  • Arkles, B. (1977). Tailoring Surfaces with Silanes.[2][4][5][6][7] CHEMTECH, 7, 766-778. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[8] (Chapter on Silane Coupling Agents). Link

  • Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Alkylsilanes on Silica and Glass. Langmuir, 16(18), 7268-7274. Link

  • NIST Chemistry WebBook. Silane, diethoxymethyl- Spectra.Link

Sources

Application Note: High-Chemofidelity Reduction of Amides to Amines using Diethoxymethylsilane (DEMS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of amides to amines is a cornerstone transformation in medicinal chemistry, linking stable amide intermediates to bioactive amine pharmacophores. Traditional methods utilizing stoichiometric metal hydrides (e.g., LiAlH₄) or boranes often suffer from poor safety profiles and a lack of chemoselectivity, indiscriminately reducing esters, nitro groups, and ketones.

This protocol details the use of Diethoxymethylsilane (DEMS) as a mild, atom-economical reducing agent. When coupled with a zinc-based catalyst, DEMS offers an orthogonal reactivity profile, allowing for the reduction of amides in the presence of highly sensitive functional groups.[1] This guide focuses on the Zn(OAc)₂/DEMS system, a robust, cost-effective, and scalable method for accessing tertiary and secondary amines.

Technical Rationale & Mechanism

Why Diethoxymethylsilane (DEMS)?

DEMS (


) occupies a "Goldilocks" zone in the silane reactivity series.
  • Stability vs. Reactivity: Unlike highly pyrophoric silanes (e.g.,

    
    ) or sluggish alkylsilanes (e.g., 
    
    
    
    ), the ethoxy ligands on DEMS render the Si-H bond sufficiently hydridic for activation by Lewis acidic metals while remaining stable to air and moisture for short periods.
  • Byproduct Management: Upon hydrolysis, DEMS generates ethanol and silicone polymers. While siloxane removal can be challenging, the ethoxy groups facilitate smoother hydrolysis compared to all-carbon silanes like PMHS.

  • Cost-Efficiency: DEMS is significantly cheaper than specialized silanes like phenylsilane (

    
    ) or diphenylsilane (
    
    
    
    ).
The Zinc-Catalyzed Mechanism

The reaction does not proceed via direct hydride attack (as with LiAlH₄). Instead, it follows a hydrosilylation pathway.[2][3] The zinc catalyst (typically Zinc Acetate) activates the Si-H bond, likely forming a transient zinc-hydride or activating the carbonyl oxygen to accept the hydride.

Key Mechanistic Steps:

  • Activation: Zn(II) coordinates to the amide oxygen and/or activates the silane.

  • Hydrosilylation 1: Hydride transfer to the carbonyl carbon forms a silyl hemiaminal intermediate.

  • Deoxygenation: The C-O bond is cleaved (exposing the iminium ion), driven by the formation of a strong Si-O bond.

  • Hydrosilylation 2: A second hydride transfer reduces the iminium ion to the final silylamine.

  • Hydrolysis (Workup): The N-Si bond is cleaved to release the free amine.

G Amide Tertiary Amide (R-CONR'2) Hemiaminal O-Silyl Hemiaminal Intermediate Amide->Hemiaminal Hydrosilylation 1 (Zn/DEMS) Zn_Cat Zn(OAc)2 Catalyst Zn_Cat->Hemiaminal Activates DEMS DEMS (Me(EtO)2SiH) DEMS->Hemiaminal Iminium Iminium Ion (R-CH=NR'2)+ Hemiaminal->Iminium Deoxygenation (-Siloxane) Silylamine Silylamine (R-CH2-NR'2-Si...) Iminium->Silylamine Hydrosilylation 2 (Zn/DEMS) Amine Final Amine (R-CH2-NR'2) Silylamine->Amine Acidic Workup (Hydrolysis)

Figure 1: Mechanistic pathway of Zn-catalyzed amide reduction using DEMS. The reaction proceeds through a silyl hemiaminal and iminium ion before final hydrolysis.

Scope & Chemoselectivity[1][2][4][5][6][7]

One of the primary advantages of the Zn/DEMS system is its chemoselectivity . It is capable of reducing amides while leaving other reducible groups intact.[2][4][5][6]

Functional GroupCompatibility with Zn/DEMSNotes
Ester ✅ HighRemains intact (unlike LiAlH₄ reduction).
Nitro ✅ HighNo reduction to aniline observed.
Ketone ⚠️ ModerateMay be reduced slowly; steric bulk helps preservation.
Nitrile ✅ HighGenerally tolerated.[1][2]
Alkene/Alkyne ✅ HighNo hydrogenation observed.
Halogens (Cl, Br, I) ✅ HighNo dehalogenation.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: Tertiary Amide (1.0 equiv)

  • Reductant: Diethoxymethylsilane (DEMS) (2.5 – 3.0 equiv)

  • Catalyst: Zinc Acetate [Zn(OAc)₂] (anhydrous preferred) (5 – 10 mol%)

  • Solvent: Toluene (anhydrous) or 2-MeTHF.

  • Workup: 1M HCl, NaOH (aq), Ethyl Acetate.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Under an inert atmosphere (N₂ or Ar), add Zn(OAc)₂ (0.10 equiv).

  • Add the Tertiary Amide (1.0 equiv) and anhydrous Toluene (0.5 M concentration relative to amide).

    • Note: High concentration helps reaction kinetics.

  • Add DEMS (3.0 equiv) dropwise via syringe at room temperature.

    • Caution: Evolution of H₂ gas may occur if moisture is present.

Step 2: Reaction
  • Heat the mixture to 60–100 °C (typically 80 °C is optimal for benzamides).

  • Monitor by TLC or LC-MS.

    • Field Insight: The intermediate silylamine often streaks on silica. Look for the disappearance of the amide starting material.[5]

  • Reaction time varies from 4 to 16 hours depending on steric hindrance.

Step 3: Quench & Hydrolysis (CRITICAL)

The silylamine intermediate must be fully hydrolyzed to release the amine.

  • Cool the reaction mixture to 0 °C.

  • Carefully add MeOH (excess) to quench unreacted silane (vigorous bubbling possible).

  • Add 1M HCl or 10% NaOH depending on product stability.

    • Standard Acidic Workup: Add 1M HCl until pH < 2. Stir vigorously for 30–60 mins at RT. This hydrolyzes the N-Si and O-Si bonds.

    • Alternative (Acid Sensitive): Use TBAF (Tetra-n-butylammonium fluoride) in THF if the amine or other functional groups are acid-labile.

Step 4: Isolation
  • For Acidic Workup: Wash the acidic aqueous layer with Et₂O (removes siloxanes and non-basic impurities).

  • Basify the aqueous layer to pH > 12 using 6M NaOH.

  • Extract the free amine with Ethyl Acetate or DCM (3x).

  • Dry combined organics over Na₂SO₄ and concentrate.

Troubleshooting & "Field Insights"

The "Silane Ghost" (Purification Issues)

Problem: A common complaint with DEMS is the formation of oligomeric silicone byproducts that co-elute with the product or streak on columns.[7] Solution:

  • Rigorous Hydrolysis: Ensure the hydrolysis step (Step 3) is long enough. If the N-Si bond is not cleaved, the product behaves like a lipophilic silane.

  • Fluoride Wash: If standard acid hydrolysis fails, treat the crude mixture with TBAF or KF/MeOH. Fluoride has a high affinity for Silicon and breaks stubborn siloxane networks.

  • Reverse Phase: If normal phase chromatography fails, switch to C18 reverse phase. The silicone polymers are extremely lipophilic and will stick to the column while the polar amine elutes early.

Incomplete Conversion

Cause: Catalyst deactivation or moisture. Solution:

  • Ensure Zn(OAc)₂ is dry.

  • Increase catalyst loading to 15 mol%.

  • Switch solvent to THF (sometimes higher solubility improves rate, though toluene is generally better for the catalyst activity).

Secondary Amides

Challenge: Secondary amides (


) are prone to stopping at the imine stage or forming N-silylated byproducts that are hard to reduce further.
Adjustment: 
  • Increase temperature to reflux (110 °C).

  • Use a more active catalyst system, such as [Ir(COE)₂Cl]₂ (Brookhart's catalyst) if Zn fails, or add a Lewis Acid additive like

    
    .
    

Workflow Visualization

Workflow Setup Setup: Flame-dry Flask, N2 atm Add Amide + Zn(OAc)2 (10 mol%) Addition Add Toluene (0.5M) Add DEMS (3.0 equiv) dropwise Setup->Addition Reaction Heat to 80°C Stir 4-16h (Monitor TLC) Addition->Reaction Quench Cool to 0°C Quench with MeOH (H2 evolution!) Reaction->Quench Hydrolysis Hydrolysis (Critical): Add 1M HCl, Stir 1h Cleaves N-Si bond Quench->Hydrolysis Workup Wash acidic aq. with Ether (remove siloxanes) Basify (NaOH) -> Extract DCM Hydrolysis->Workup

Figure 2: Operational workflow for the Zn-catalyzed reduction of amides.

Safety Information (DEMS)

  • Flammability: DEMS is a flammable liquid (Flash point ~25°C). Keep away from sparks.

  • Gas Evolution: Contact with strong bases, acids, or moisture releases Hydrogen gas (

    
    ), creating a pressure/explosion hazard in closed vessels. Always vent reaction vessels properly.
    
  • Toxicity: Avoid inhalation. Silanes can cause irritation to the respiratory tract.

References

  • Das, S., Addis, D., Zhou, S., Junge, K., & Beller, M. (2010). Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance.[8] Journal of the American Chemical Society, 132(6), 1770–1771. Link

  • Cheng, C., & Brookhart, M. (2012).[1][2][9] Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane.[2][10] Journal of the American Chemical Society, 134(28), 11304–11307. Link

  • Volkov, A., Tinnis, F., & Adolfsson, H. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Organic Letters, 18(12), 2836–2839. Link

  • Li, Y., de la Torre, J. A. M., Grabow, K., Bentrup, U., Junge, K., & Beller, M. (2013). Selective Reduction of Amides to Amines by Boronic Acid Catalyzed Hydrosilylation.[8] Angewandte Chemie International Edition, 52(44), 11577–11580. Link

Sources

Application Note: Precision Surface Engineering of Silica Nanoparticles via DEMS Modification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

Surface modification of silica nanoparticles (


 NPs) is a critical step in tailoring their compatibility for drug delivery systems, polymeric nanocomposites, and hydrophobic coatings. While trimethyl-functionalization (using HMDS) creates a simple monolayer, Diethoxydimethylsilane (DEMS)  offers a unique advantage: it is a difunctional silane .

Unlike trifunctional silanes (e.g., TEOS, APTES) that form rigid 3D networks, or monofunctional silanes (e.g., TMSCl) that cap a single site, DEMS possesses two hydrolyzable ethoxy groups and two non-hydrolyzable methyl groups. This structural duality allows DEMS to form linear polysiloxane chains or bridged bidentate structures on the silica surface. This results in a surface that is not only hydrophobic but also possesses "silicone-like" lubricity and flexibility, critical for reducing protein adsorption and improving rheological flow in suspension.

This guide details a high-precision protocol for grafting DEMS onto silica, emphasizing the control of water and catalyst to favor surface grafting over solution-phase self-condensation (which leads to silicone oil formation).

Mechanism of Action: The Difunctional Grafting Process

The modification proceeds through a hydrolysis-condensation mechanism.[1][2] The critical challenge with DEMS is preventing the formation of cyclic siloxanes (


, 

) which do not graft to the surface.
The Chemical Pathway[3]
  • Hydrolysis: The ethoxy groups of DEMS hydrolyze in the presence of trace water to form silanols (

    
    ).
    
  • Hydrogen Bonding: These silanols adsorb to the silica surface via hydrogen bonding with surface germinal or vicinal silanols.

  • Condensation (Grafting): A condensation reaction releases water and forms a covalent siloxane bond (

    
    ).
    

Key Distinction: Because DEMS is difunctional, it can react with two neighboring surface hydroxyls (forming a "bridge") or react with one surface hydroxyl and one adjacent DEMS molecule (forming a "chain").

Visualization of the Reaction Pathway

DEMS_Mechanism DEMS DEMS Precursor (Me)2-Si-(OEt)2 Hydrolysis Hydrolysis (Requires H2O + Catalyst) DEMS->Hydrolysis - EtOH Silanol Intermediate Silanol (Me)2-Si-(OH)2 Hydrolysis->Silanol Adsorption H-Bond Adsorption on SiO2 Surface Silanol->Adsorption Cyclization SIDE REACTION: Cyclic Siloxanes (D3/D4) Silanol->Cyclization Excess H2O No Surface Contact Grafting Covalent Grafting (Condensation) Adsorption->Grafting - H2O

Figure 1: Reaction pathway of DEMS. The critical control point is minimizing the "Cyclization" side reaction by ensuring high surface interaction and controlled water content.

Materials & Equipment

Reagents
  • Silica Nanoparticles: Fumed silica (e.g., Aerosil 200) or Colloidal Silica (Stöber derived). Note: Fumed silica requires no water addition; Colloidal silica must be solvent-exchanged to remove excess water.

  • Surface Modifier: Diethoxydimethylsilane (DEMS), 98% purity.

  • Solvent: Toluene (Anhydrous, 99.8%) or Ethanol (Absolute). Toluene is recommended for high-density grafting.

  • Catalyst: n-Butylamine (Basic) or Hydrochloric Acid (Acidic). Base catalysis is preferred for faster condensation kinetics.

  • Washing Solvent: Methanol and Toluene.

Equipment
  • Three-neck round-bottom flask (250 mL).

  • Reflux condenser with drying tube (CaCl2) or

    
     inlet.
    
  • Magnetic stirrer with heating mantle.

  • Centrifuge (for colloidal) or Vacuum Filtration setup (for fumed).

  • Vacuum Oven.[3]

Experimental Protocol

Phase 1: Surface Activation (Pre-treatment)

Rationale: Silica surfaces adsorb atmospheric water. Too much water causes DEMS to polymerize into oil before it touches the surface. We must remove "physisorbed" water while keeping "chemisorbed" silanols.

  • Place 5.0 g of Silica Nanoparticles into the round-bottom flask.

  • Vacuum Dry: Heat to 120°C under vacuum for 4 hours.

    • Why? This removes physisorbed water layers that block pore access and trigger premature polymerization.

Phase 2: The Silylation Reaction (Toluene Reflux Method)

Rationale: Toluene is a non-polar solvent. It does not compete with silanols for surface sites (unlike ethanol), driving the DEMS to the surface.

  • Suspension: Disperse the dried silica in 100 mL of Anhydrous Toluene .

  • Sonication: Sonicate for 15-20 minutes to break up aggregates.

  • Catalyst Addition: Add 0.5 mL of n-Butylamine .

    • Mechanism:[1][4][5][6][7] The amine acts as a proton scavenger, accelerating the condensation of the ethoxy groups.

  • Precursor Addition: Add 2.0 mL of DEMS dropwise while stirring.

    • Stoichiometry: This is typically an excess. Calculation is based on surface area (approx. 2-4

      
      mol silane per 
      
      
      
      of silica).
  • Reaction: Heat the mixture to Reflux (110°C) for 12-24 hours under continuous stirring.

    • Note: Reflux ensures thermal energy to overcome the activation barrier for the bidentate bonding.

Phase 3: Purification & Recovery

Rationale: Removing unreacted DEMS and cyclic byproducts is crucial to prevent "oily" samples.

  • Cooling: Allow suspension to cool to room temperature.

  • Separation: Centrifuge at 10,000 rpm for 15 minutes. Decant the supernatant.

  • Washing Cycle:

    • Wash 2x with Toluene (removes unreacted silane).

    • Wash 2x with Ethanol (removes catalyst and byproducts).[2]

  • Drying: Dry the pellet in a vacuum oven at 80°C for 12 hours.

    • Curing Step: Optional heating at 120°C for 2 hours can further condense the siloxane network ("curing"), locking the methyl groups in place.

Characterization & Quality Control

To validate the protocol, you must confirm the presence of methyl groups and the hydrophobic nature of the surface.

TechniqueTarget ParameterExpected Result (Success Criteria)
FTIR Spectroscopy Surface Functional GroupsAppearance of Si-C stretching at ~800 cm⁻¹ and -CH₃ stretching at 2960 cm⁻¹. Disappearance of broad -OH peak at 3400 cm⁻¹.
Contact Angle HydrophobicityWater Contact Angle (WCA) > 130° (Hydrophobic).[3][4] Unmodified silica is < 20°.
TGA (Thermogravimetric Analysis) Grafting DensityWeight loss between 200-600°C. Typically 2-5 wt% loss corresponds to organic methyl groups.
TEM MorphologyParticles should remain discrete. Agglomeration indicates poor modification or cross-linking.
Diagram: Characterization Logic Flow

Characterization cluster_tests Validation Suite Sample Modified Silica Sample FTIR FTIR Analysis Sample->FTIR WCA Contact Angle Sample->WCA TGA TGA Analysis Sample->TGA Result_FTIR Peak @ 2960 cm-1 (-CH3) Peak @ 1260 cm-1 (Si-Me) FTIR->Result_FTIR Result_WCA Angle > 130° (Hydrophobic) WCA->Result_WCA Result_TGA Mass Loss > 2% (Organic Content) TGA->Result_TGA

Figure 2: Validation workflow. All three criteria must be met to confirm successful DEMS grafting.

Troubleshooting & Optimization (Expert Insights)

Issue 1: The powder feels "greasy" or oily.

  • Cause: Excess water in the solvent caused DEMS to self-polymerize into free silicone oil (PDMS-like oligomers) rather than grafting.

  • Solution: Ensure Toluene is anhydrous. Increase the washing steps with Toluene to dissolve the free oil.

Issue 2: Low Hydrophobicity (WCA < 90°).

  • Cause: Incomplete coverage. The "footprint" of the methyl groups might be leaving gaps where silanols are exposed.

  • Solution: Use a "End-Capping" step. After the DEMS reaction, add a small amount of HMDS (Hexamethyldisilazane). HMDS is a small molecule that can fit into the gaps and cap the remaining silanols.

Issue 3: Aggregation of Nanoparticles.

  • Cause: If using colloidal silica, the solvent exchange might have destabilized the particles.

  • Solution: Ensure the particles are fully dispersed via sonication before adding the catalyst. Once the catalyst is added, the surface charge changes, and aggregates can become permanent.

References

  • RSC Advances : Surface modification of silica nanoparticles using dimethyldichlorosilane (Mechanism & Characterization).

  • MDPI Polymers : A New Route for Preparation of Hydrophobic Silica Nanoparticles Using Poly(dimethylsiloxane) Chemistry.

  • Journal of Sol-Gel Science and Technology : Silylation of the silica surface: A review.

  • BenchChem : Protocols for Methyl-Functionalized Silica Nanoparticles.

Sources

Hydrophobic coating formulation with diethoxy-methyl-silane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrophobic Coating Formulation with Diethoxymethylsilane (DEMS)

Abstract

This technical guide details the formulation, application, and characterization of hydrophobic coatings utilizing Diethoxymethylsilane (DEMS) (CAS 2031-62-1). Unlike standard alkyl-silanes, DEMS possesses a reactive silicon-hydride (Si-H) bond alongside hydrolyzable ethoxy groups. This unique architecture allows for the generation of Polymethylhydrosiloxane (PMHS) derivatives and versatile sol-gel networks. This protocol focuses on an acid-catalyzed sol-gel mechanism to ensure controlled hydrolysis while preserving the Si-H functionality for post-deposition crosslinking, yielding durable, high-contact-angle surfaces on silica, glass, and metal substrates.

Introduction & Chemistry

Diethoxymethylsilane (


)  is a bifunctional organosilane. Its utility in hydrophobic coatings stems from its ability to form a methyl-rich siloxane network that lowers surface energy.[1]
  • Methyl Group (

    
    ):  Provides the low surface energy required for hydrophobicity.
    
  • Ethoxy Groups (

    
    ):  Undergo hydrolysis to form silanols (
    
    
    
    ), enabling covalent bonding to surface hydroxyls (e.g., on glass or metal oxides).[2]
  • Silicon-Hydride Bond (

    
    ):  The critical differentiator. Under thermal curing, Si-H bonds can oxidize to form siloxane crosslinks (
    
    
    
    ) or react with vinyl groups (via hydrosilylation), offering superior durability compared to non-reactive methyl-silanes like Dimethyldiethoxysilane (DMDES).

Mechanistic Pathway:

  • Hydrolysis:

    
    
    
  • Condensation:

    
    
    
  • Surface Grafting: Hydrogen bonding to substrate

    
     Covalent oxane bond formation.
    

Material Selection & Safety

ComponentGrade/SpecRole
Diethoxymethylsilane (DEMS) >95% PurityPrimary hydrophobic precursor.[1]
Ethanol (EtOH) Absolute, AnhydrousSolvent; ensures miscibility of water and silane.
Acetic Acid (

)
GlacialCritical: Acid catalyst. Avoids base catalysis which triggers rapid

evolution from Si-H.
Deionized Water (

)
18.2 M

Hydrolysis reagent.
Tetraethyl Orthosilicate (TEOS) >99% (Optional)Crosslinker; adds mechanical hardness to the film.

Safety Warning (Critical):

  • Hydrogen Gas Evolution: The Si-H bond is reactive. Contact with strong bases (NaOH, KOH) or amines will cause rapid, exothermic evolution of hydrogen gas (

    
    ). Strictly use acid catalysis. 
    
  • Flammability: DEMS and Ethanol are flammable. Work in a fume hood.

Experimental Protocol: Acid-Catalyzed Sol-Gel Formulation

This protocol creates a clear sol stable for 24-48 hours.

Phase A: Sol Synthesis
  • Solvent Prep: In a clean HDPE or glass beaker, mix Ethanol (90 mL) and Deionized Water (4 mL) .

  • Catalyst Addition: Add Acetic Acid (0.5 mL) to adjust pH to ~4.0–4.5. Stir for 5 minutes.

    • Note: Acidic pH slows condensation, preventing premature gelation and preserving the Si-H bond.

  • Precursor Addition: Slowly add Diethoxymethylsilane (5.5 mL) dropwise while stirring vigorously (500 RPM).

    • Hybrid Option: For harder coatings, substitute 1 mL of DEMS with 1 mL of TEOS.

  • Hydrolysis (Aging): Cover the beaker with parafilm. Stir at room temperature (

    
    ) for 24 hours .
    
    • Checkpoint: The solution should remain clear and colorless. Cloudiness indicates phase separation or contamination.

Phase B: Surface Preparation (Substrate: Glass/Silicon)[1]
  • Degreasing: Sonicate substrate in acetone for 10 min, then ethanol for 10 min.

  • Activation: Treat with Oxygen Plasma (100W, 2 min) or Piranha Solution (

    
    ) for 15 min.
    
    • Mechanism:[3][4] This maximizes surface hydroxyl (

      
      ) density, essential for silane anchoring.
      
  • Drying: Dry with

    
     stream. Use immediately.
    
Phase C: Deposition & Curing
  • Application:

    • Spin Coating: Dispense sol.[5] Spin at 500 RPM (5s)

      
       2000 RPM (30s).
      
    • Dip Coating: Immersion rate 100 mm/min; Dwell 1 min; Withdrawal 100 mm/min.

  • Pre-Bake:

    
     for 10 mins (removes solvent).
    
  • Thermal Cure: Place in oven at

    
     for 1 hour .
    
    • Chemistry: High temperature drives the condensation of Si-OH groups and promotes the oxidation of some Si-H groups to form crosslinks, locking the methyl groups at the interface.

Visualization: Reaction & Process Workflow

CoatingProcess cluster_inputs Precursors cluster_process Sol-Gel Reaction DEMS DEMS (Si-H / EtO) Hydrolysis Hydrolysis (Formation of Si-OH) DEMS->Hydrolysis Water Water (Hydrolysis) Water->Hydrolysis Acid Acetic Acid (Catalyst) Acid->Hydrolysis Catalyzes Condensation Condensation (Oligomer Formation) Hydrolysis->Condensation -EtOH Deposition Deposition (Spin/Dip Coat) Condensation->Deposition Aged Sol Curing Thermal Curing (150°C) Crosslinking & Bonding Deposition->Curing Film Formation Result Hydrophobic Surface (WCA > 100°) Curing->Result Covalent Bond

Figure 1: Workflow for acid-catalyzed DEMS sol-gel coating. Acid catalysis preserves Si-H during the liquid phase, allowing controlled crosslinking during the thermal cure.

Characterization & Quality Control

TestMethodologyAcceptance Criteria
Contact Angle (WCA) Sessile drop method (5

L DI water).

(Hydrophobic)
Film Thickness Ellipsometry or Profilometry.100–500 nm (Tunable via RPM)
Adhesion Cross-hatch tape test (ASTM D3359).5B (No delamination)
FTIR Analysis ATR-FTIR.Peak at ~2160

(Si-H) indicates retention; ~1050

(Si-O-Si) indicates network.

Troubleshooting Guide:

  • Issue: Milky Sol. Cause: Too much water or high pH. Fix: Ensure pH < 5; add ethanol.

  • Issue: Poor Adhesion. Cause: Substrate not activated. Fix: Re-do Piranha/Plasma step.

  • Issue: Bubbles in Film. Cause:

    
     evolution. Fix: Reduce curing temp ramp rate; ensure no base contamination.
    

References

  • Gelest, Inc. Hydrophobicity, Hydrophilicity and Silane Surface Modification. Technical Brochure. Link

  • Arkles, B. (2011). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[6] Link

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.

  • Materne, T., et al. (2024). "Development of Multifunctional Hybrid Coatings Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems." Coatings, MDPI. Link

  • Sigma-Aldrich. Methyldiethoxysilane Product Specification & Safety Data Sheet. Link

Sources

Application Note: Precision Catalyst Loading for Diethoxymethylsilane Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific challenges of coupling diethoxymethylsilane (DEMS) to unsaturated substrates using Karstedt’s Catalyst . Unlike robust trichlorosilanes, DEMS possesses alkoxy functionalities that introduce moisture sensitivity and electronic effects that alter the catalytic turnover frequency (TOF).

This protocol departs from "rule of thumb" loading (typically fixed at 50 ppm) and instead provides a titration-based optimization strategy . The goal is to minimize Platinum (Pt) usage to prevent colloidal precipitation (catalyst death) and isomerization side-reactions while ensuring complete conversion.

Mechanistic Grounding: The Platinum Cycle

To optimize loading, one must understand the cycle. Karstedt’s catalyst is a homoleptic Pt(0) alkene complex. It is highly active because it does not require the induction period associated with Pt(IV) reduction (e.g., Speier’s catalyst).

The Chalk-Harrod Mechanism

The reaction proceeds via the Chalk-Harrod mechanism.[1][2][3][4] The rate-determining step is often the migratory insertion of the alkene into the Pt-H bond.

ChalkHarrod Pt0 Active Species Pt(0)-Alkene Complex OxAdd Oxidative Addition (H-Si bond breaks) Pt0->OxAdd + H-SiR3 Colloid FAILURE MODE: Colloidal Pt(0) Aggregation (Irreversible Deactivation) Pt0->Colloid High Conc. / Starvation of Ligand Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (Rate Determining Step) Coord->Insert RedElim Reductive Elimination (Product Release) Insert->RedElim RedElim->Pt0 - Product

Figure 1: The catalytic cycle.[5] Note that "Colloidal Pt(0)" is the primary failure mode caused by excessive catalyst loading or substrate starvation.

The DEMS Specificity

Diethoxymethylsilane (


) presents unique challenges compared to chlorosilanes:
  • Steric Bulk: The ethoxy groups are bulkier than chlorides, potentially slowing the oxidative addition step.

  • Moisture Sensitivity: The

    
     bonds are susceptible to hydrolysis. Trace water will generate silanols (
    
    
    
    ), which condense to form siloxanes, effectively altering the stoichiometry and potentially poisoning the catalyst via chelation.

Critical Parameters & Optimization Logic

The "Goldilocks" Loading Window
  • Too Low (<5 ppm): Reaction stalls. Oxygen poisoning (from trace air) outcompetes the catalytic cycle.

  • Too High (>100 ppm):

    • Exotherm Runaway: Rapid heat generation degrades the substrate.

    • Isomerization: Excess Pt promotes

      
      -hydride elimination, moving the double bond internally (isomerization) rather than coupling.
      
    • Colloidal Black: The solution turns black/brown, indicating Pt(0) clusters have precipitated. These are catalytically dead for hydrosilylation but active for unwanted side reactions.

Optimization Workflow

Do not start at 100 ppm. Follow this titration logic:

Optimization Start Start: Standard Conditions (10 ppm Pt Loading) Check1 Observe for 15 mins Is there an exotherm? Start->Check1 YesExo Reaction Active Maintain Temp < 60°C Check1->YesExo Yes NoExo Reaction Dormant Check1->NoExo No CheckColor Check Color YesExo->CheckColor AddMore Add +5 ppm Pt (Incremental Dosing) NoExo->AddMore AddMore->Check1 ClearYellow Clear/Light Yellow (Homogeneous) CheckColor->ClearYellow Ideal State DarkBrown Dark Brown/Black (Colloidal Crash) CheckColor->DarkBrown Overloaded/Poisoned

Figure 2: Step-wise catalyst loading strategy to prevent thermal runaway and catalyst death.

Standard Operating Protocol (SOP)

Safety Warning: Hydrosilylation is highly exothermic. DEMS is flammable and moisture-sensitive. Perform all steps in a fume hood.

Materials
  • Alkene Substrate: Must be free of amines, thiols, or phosphines (catalyst poisons).

  • Silane: Diethoxymethylsilane (DEMS), distilled or fresh bottle (stored under inert gas).

  • Catalyst: Karstedt’s Catalyst (typically ~2% Pt in xylene). Dilute this!

    • Preparation: Dilute the commercial 2% solution 1:100 with dry toluene to create a "Working Solution." This allows precise microliter dosing.

  • Solvent: Anhydrous Toluene (optional, acts as a heat sink).

Protocol Steps
  • System Preparation (Inerting):

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, temperature probe, and addition funnel.

    • Flush continuously with dry Nitrogen (

      
      ) or Argon. Rationale: Prevents hydrolysis of DEMS ethoxy groups.
      
  • Substrate Charge:

    • Add the alkene substrate and solvent (if using) to the flask.[2]

    • Heat to 40°C . Rationale: Karstedt’s catalyst often requires a thermal "kick" to overcome the activation energy barrier, especially with bulky ethoxy silanes.

  • Catalyst Priming (The "Seed"):

    • Add 10 ppm of Pt relative to the total mass of reactants. Use the diluted Working Solution.

    • Stir for 5 minutes. The solution should remain clear or faintly yellow.

  • Controlled Addition (The "Starvation" Method):

    • Load the DEMS into the addition funnel.

    • Add 5% of the total DEMS volume dropwise.

    • STOP and WAIT. Watch the temperature probe.

    • Validation: You should see a temperature rise of 2-5°C within 5 minutes.

      • If yes: The catalyst is active.[1][2][5][6][7][8][9] Proceed.

      • If no: Add another 5 ppm Pt. Wait 5 mins. Repeat until exotherm is observed.

  • Main Reaction:

    • Once the exotherm is confirmed, add the remaining DEMS dropwise.

    • Rate Control: Adjust the drip rate to maintain the internal temperature between 60°C - 80°C . Do not let it exceed 100°C (risk of solvent boil-off or uncontrolled runaway).

    • Visual Check: The solution should remain golden/straw-colored. If it turns black, you have precipitated Pt; stop addition, cool, and filter (reaction has likely failed or stalled).

  • Post-Reaction Curing:

    • After addition is complete, hold temperature at 60°C for 1-2 hours to ensure conversion of the final traces of reactants.

Self-Validating QC Systems

How do you verify the reaction without running a full NMR?

A. The "Silver Mirror" Test (Residual Si-H)

To check if the reaction is complete (i.e., all DEMS is consumed):

  • Take a 0.1 mL aliquot of the reaction mixture.

  • Dissolve in 1 mL ethanol.

  • Add 0.5 mL of aqueous NaOH (10%) or KOH.

  • Observation: Rapid bubbling (

    
     gas evolution) indicates unreacted Si-H bonds.
    
    • No Bubbles: Reaction complete.

    • Bubbles: Incomplete. Add more catalyst or time.

B. Refractive Index (RI) Monitoring

For industrial consistency, monitor the Refractive Index.[6]

  • The RI of the product is distinct from the alkene/silane mix.

  • Construct a calibration curve. When the RI plateaus, the reaction is finished.

C. NMR Validation (Gold Standard)
  • 
     NMR:  Look for the disappearance of vinyl protons (4.5 - 6.0 ppm) and the Si-H proton (approx 4.5 ppm, often a multiplet).
    
  • 
     NMR:  Shift from approx -15 ppm (DEMS) to -5 to -10 ppm (Product).
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Exotherm Catalyst Poisoning (N, S, P)Pre-treat substrate with alumina or silica to remove polar impurities. Increase loading.
Solution turns Black Colloidal Pt FormationLoading was too high or temperature spiked too fast. Reduce loading; slow down addition.
Gelling Moisture IngressCheck

lines. Ensure DEMS is fresh. Hydrolysis has cross-linked the silanes.
Isomerization "Starved" Silane ConditionsEnsure Silane is present in slight excess (1.05 eq) and added steadily. Do not let the catalyst sit with alkene alone at high temp for too long.

References

  • Karstedt, B. D. (1973).[10] Platinum Complexes of Unsaturated Siloxanes and Platinum Containing Organopolysiloxanes. US Patent 3,775,452.

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer Science & Business Media.

  • Lewis, L. N., & Lewis, N. (1990). Platinum-catalyzed hydrosilylation—colloid formation as the essential step. Journal of the American Chemical Society, 112(16), 5998–6004.

  • Gelest, Inc. (2020). Hydrolytic Stability of Silanes & Silicones - Technical Bulletin.

  • Troegel, D., & Stohrer, J. (2011). Recent Advances and Actual Challenges in Late Transition Metal Catalyzed Hydrosilylation of Olefins from an Industrial Point of View. Coordination Chemistry Reviews, 255(13-14), 1440-1459.

Sources

Troubleshooting & Optimization

Technical Support Center: Diethoxymethylsilane (DEMS) Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you likely understand that Diethoxymethylsilane (DEMS) is not just a reagent; it is a "living" chemical system that actively seeks to return to a thermodynamic state of silica (


).

DEMS (


) possesses two distinct functionalities that make storage difficult:
  • Ethoxy groups (

    
    ):  Susceptible to hydrolysis and condensation (Gelation).[1]
    
  • Hydride group (

    
    ):  Susceptible to oxidation and dehydrogenative coupling (
    
    
    
    gas evolution).

This guide replaces generic safety sheets with a causal, mechanistic approach to preventing gelation.

Module 1: The Chemistry of Failure

Why did my silane gel?

Gelation is not a random event; it is the mathematical inevitability of moisture ingress. The moment DEMS is exposed to water (even atmospheric humidity), a cascade reaction begins.

The Mechanism[1][2][3][4][5]
  • Hydrolysis: Water attacks the ethoxy group, releasing ethanol and forming a silanol (

    
    ).[2]
    
  • Condensation: Two silanols (or a silanol and an ethoxy group) react to form a siloxane bond (

    
    ).[3]
    
  • Propagation: Because DEMS is di-functional (two ethoxy groups), it forms linear chains. However, cross-linking can occur via

    
     side reactions or if impurities are present, leading to viscosity build-up and eventual gelation.
    
Visualization: The Hydrolysis Cascade

The following diagram illustrates the pathway from a pure monomer to an unusable gel.

DEMS_Degradation Moisture Atmospheric Moisture (H2O) DEMS DEMS Monomer (Low Viscosity) Moisture->DEMS Ingress Silanol Silanol Intermediate (Si-OH) DEMS->Silanol Hydrolysis (Fast) Ethanol Ethanol Byproduct DEMS->Ethanol H2 H2 Gas (Pressure Risk) DEMS->H2 Dehydrogenative Coupling (Catalyzed by Bases/Metals) Oligomer Linear Oligomers (Viscosity Increase) Silanol->Oligomer Condensation (-H2O / -EtOH) Gel Crosslinked Gel (Irreversible Failure) Oligomer->Gel Aging / Crosslinking

Caption: Figure 1.[3] The degradation pathway of Diethoxymethylsilane. Note that hydrolysis is the primary driver of gelation, while Si-H reactivity contributes to pressure hazards.

Module 2: Storage Protocol (The "How")

To prevent the pathway above, you must maintain a hermetic, anhydrous, inert environment .

Container Selection & Material Compatibility

Glass is not neutral. Standard soda-lime glass contains sodium (


), which can leach out and act as a base catalyst , accelerating condensation.
MaterialCompatibilityNotes
Borosilicate Glass Excellent Preferred for small volumes. Low alkali leaching.
Soda-Lime Glass Poor Avoid.[4][5][6] Alkali leaching catalyzes gelation.
Stainless Steel Good Standard for bulk. Ensure passivation to prevent metal-catalyzed Si-H degradation.
HDPE / PP Moderate Permeable to moisture over long periods (months). Good for short-term only.
Teflon (PTFE) Excellent Best material for cap liners and seals.
The Inert Blanket (Nitrogen vs. Argon)

You must store DEMS under an inert atmosphere.

  • Nitrogen (

    
    ):  Acceptable for most applications.
    
  • Argon (

    
    ):  Superior. Being heavier than air, Argon settles over the liquid surface, creating a more effective barrier against moisture reentry when the container is opened.
    
Temperature Control
  • Ideal:

    
     to 
    
    
    
    (Refrigerated).
  • Critical Warning: When removing a bottle from cold storage, you must allow it to warm to room temperature before opening. Opening a cold bottle attracts immediate condensation from the air into the silane.

Module 3: Troubleshooting & FAQs

This section addresses specific scenarios reported by our users.

Q1: My DEMS has turned cloudy/hazy. Can I filter it and use it?

  • Answer: No. Cloudiness indicates the formation of insoluble polysiloxanes (micro-gels). Even if you filter the visible particles, the liquid phase likely contains soluble oligomers. This alters the stoichiometry of your reaction (lower effective molarity of Si-H and Si-OEt) and will lead to poor reproducibility. Discard the lot.

Q2: The bottle cap popped with a "hiss" when I opened it. Is this normal?

  • Answer: It is a warning sign. A slight pressure release can happen due to temperature changes, but significant pressure usually indicates

    
     gas evolution. This suggests moisture entered, or the container surface is catalyzing the decomposition of the 
    
    
    
    bond. Vent carefully and check purity via NMR.

Q3: Can I store DEMS in a syringe overnight for the next experiment?

  • Answer: Never. Plastic syringe barrels (polypropylene) are permeable to water vapor over hours. The rubber plunger tip often contains silicone oil or fillers that can leach or swell. Always transfer immediately before use.

Q4: I lost the original cap. Can I use a rubber septum?

  • Answer: Use a Teflon-faced silicone septum . Pure rubber septa are permeable to moisture and can be attacked by the silane, leading to contamination.

Module 4: Quality Control & Self-Validation

Do not guess the quality of your reagent. Use this workflow to validate the integrity of DEMS before critical experiments.

Rapid Purity Check Protocol
  • Visual Inspection: Clear, colorless liquid.[4] Any haze = Fail.

  • Standard Test:

    
     NMR  (Proton NMR).
    
    • Target: Look for the

      
       quartet around 4.6–4.7 ppm.
      
    • Impurity: Look for broad peaks upfield (0.1–0.3 ppm) indicating siloxane oligomers (

      
       in a polymer environment shifts differently than monomer).
      
    • Hydrolysis: Appearance of free ethanol peaks (triplet/quartet) not associated with the ethoxy group integration.

Safe Handling Workflow

The following diagram outlines the correct procedure for withdrawing an aliquot without compromising the remaining stock.

Safe_Handling Start Start: Remove from Storage WarmUp Equilibrate to Room Temp (Prevent Condensation) Start->WarmUp Critical Step Inert Connect to Schlenk Line (N2/Ar Flow) WarmUp->Inert Withdraw Withdraw Aliquot (Oven-dried Syringe) Inert->Withdraw Backfill Backfill Headspace with Inert Gas Withdraw->Backfill Maintain Pressure Seal Seal with Parafilm & Return to Storage Backfill->Seal

Caption: Figure 2.[5] The "Zero-Moisture" withdrawal protocol. Skipping the warm-up step is the #1 cause of storage failure.

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[7][8] (Technical Brochure). Retrieved from

  • Arkles, B. (2024). Hydrophobicity, Hydrophilicity and Silanes.[9] Gelest/Mitsubishi Chemical Group. Retrieved from

  • Shin-Etsu Silicone. Silane Coupling Agents: Properties and Selection Guide. Retrieved from

  • PubChem. Diethoxymethylsilane - Safety Data Sheet (Section 7: Handling and Storage). National Library of Medicine. Retrieved from

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure.[3] Journal of Non-Crystalline Solids. (Foundational text on silane hydrolysis kinetics).

Sources

Technical Support Center: Catalyst Poisoning in Diethoxymethylsilane (DEMS) Hydrosilylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sensitivity of the DEMS System

Diethoxymethylsilane (DEMS) presents a unique challenge in hydrosilylation compared to robust trialkylsilanes (e.g., triethylsilane). The presence of two ethoxy groups renders the silicon center electron-deficient and sterically accessible, increasing reaction rates but also amplifying sensitivity to nucleophilic impurities.

In Platinum-catalyzed systems (Karstedt’s or Speier’s), "poisoning" is rarely a binary state of active vs. dead. It is a kinetic degradation where impurities compete with the olefin for the platinum center. This guide provides the diagnostic frameworks to distinguish between True Catalyst Poisoning (irreversible binding) and Process Inhibition (reversible competition or hydrolysis).

Module 1: Diagnostic Workflow

Before altering reaction parameters, you must confirm if the catalyst is poisoned or if the reaction is stalled due to other factors (e.g., induction period, stoichiometry).

Visual 1: Troubleshooting Logic Flow

TroubleshootingFlow Start Reaction Stalled/Slow CheckColor Check Solution Color Start->CheckColor Black Black/Precipitate CheckColor->Black Darkening YellowClear Yellow/Clear CheckColor->YellowClear No Change Colloidal Colloidal Pt Formation (Likely Overheating or End-of-Life) Black->Colloidal SpikeTest Perform 'Spike Test' (Add fresh catalyst to aliquot) YellowClear->SpikeTest ReactionResumes Reaction Resumes SpikeTest->ReactionResumes Immediate Exotherm NoReaction No Reaction SpikeTest->NoReaction Remains Inert Induction Induction Period/Kinetics (Check Temp/O2) ReactionResumes->Induction TruePoison True Catalyst Poisoning (Substrate contains N, S, P) NoReaction->TruePoison

Caption: Figure 1. Decision tree for diagnosing catalyst failure modes. "Black" indicates reduction to heterogeneous Pt(0), while "No Reaction" with fresh catalyst confirms the presence of active poisons.

Module 2: Mechanisms of Deactivation

Understanding why the catalyst failed is required to prevent recurrence.

True Poisons (Irreversible)

These are Lewis bases with a higher affinity for Pt than the olefin substrate. They bind permanently to the metal center, blocking the coordination site required for the Chalk-Harrod cycle.

  • Sulfur (S): Thiols, thioethers, sulfates (often from rubber stoppers or impure solvents).

  • Nitrogen (N): Amines, pyridines, amides. Note: Secondary and tertiary amines are potent poisons; amides are milder inhibitors.

  • Phosphorus (P): Phosphines (often trace residues from Wittig reactions).

DEMS-Specific "Pseudo-Poisons" (Hydrolysis)

DEMS is highly susceptible to hydrolysis due to its ethoxy groups.



  • The Ethanol Effect: Ethanol generated in situ can coordinate to Pt, acting as a competitive inhibitor.

  • The Silanol Effect: Silanols can condense to form polymethylsiloxanes, increasing viscosity and encapsulating the catalyst, effectively removing it from the reaction phase.

Visual 2: Competitive Poisoning Mechanism

Mechanism Pt Active Pt(0) Catalyst Cycle Chalk-Harrod Cycle Pt->Cycle Coordination Dead Inactive Pt-Poison Complex Pt->Dead Olefin Olefin Substrate Olefin->Cycle DEMS DEMS (Silane) DEMS->Cycle Poison Poison (N/S/P) Poison->Pt Irreversible Binding (k_poison >> k_olefin)

Caption: Figure 2. Kinetic competition between the catalytic cycle and poison binding. High-affinity ligands (N, S, P) bypass the cycle and form thermodynamically stable, inactive complexes.

Module 3: Experimental Protocols

Protocol A: The "Spike Test" (Standard Activity Verification)

Use this to distinguish between a dead catalyst and a poisoned substrate.

  • Preparation: Take a 1 mL aliquot of the stalled reaction mixture into a clean vial.

  • Control: In a separate vial, mix 1 mL of "clean" solvent, 0.1 mL of a known standard alkene (e.g., 1-octene), and 0.1 mL DEMS.

  • Spike: Add 10 µL of fresh catalyst solution (standard loading) to the aliquot .

  • Observation:

    • Scenario A (Vigorous bubbling/Exotherm): The original catalyst died (thermal deactivation or air exposure), but the substrate is clean. Action: Reload catalyst.

    • Scenario B (No reaction): The substrate contains a poison that instantly deactivated the fresh catalyst. Action: Purify substrate (See Protocol B).

Protocol B: Substrate Purification (The "Guard" Method)

If your substrate is poisoned, distillation alone may not remove trace sulfur or amines.

  • Adsorbent Selection: Use Neutral Alumina (Brockmann Grade I) or Silica Gel.

  • Filtration: Pass the liquid alkene substrate through a short plug (2-3 cm) of the adsorbent immediately prior to reaction.

  • Rationale: Polar impurities (amines, thiols) adsorb strongly to the oxide surface, while the non-polar alkene passes through.

  • Validation: Run the Spike Test (Protocol A) on the filtered substrate.

Data Summary: Poison Tolerance Limits

The following table summarizes the approximate tolerance of Karstedt's catalyst to common impurities in DEMS reactions.

Impurity ClassExample CompoundsTolerance Limit (ppm)Mechanism of Action
Strong Poisons Thiols, Sulfides, Phosphines< 1 ppmIrreversible coordination to Pt.
Moderate Poisons Amines (

), Pyridines
1 - 10 ppmStrong competitive binding.
Inhibitors Amides, Esters, Furans100 - 1000 ppmReversible binding (slows rate).
Process Impurities Water, Ethanol> 1000 ppmHydrolysis of DEMS; competitive inhibition.
Metals Sn, Pb, As (from glassware/stirrers)TraceRedox interference or alloying.

Frequently Asked Questions (FAQs)

Q1: My reaction turned black and precipitated. Is this poisoning? A: No, this is usually colloidal platinum formation . It indicates that the catalytic cycle failed to turn over fast enough, allowing the unstable Pt(0) species to aggregate. This is often caused by running the reaction too hot initially or having a substrate that is too sterically hindered (slow insertion).

  • Fix: Lower the temperature and add the DEMS more slowly to keep the Pt coordinated to the silane/olefin.

Q2: Can I use amine-functionalized substrates with DEMS? A: Direct use is difficult. Free amines will poison the catalyst.

  • Workaround: Protect the amine (e.g., as a Boc-carbamate or amide) or use a pre-complexed catalyst designed for amine tolerance (though these are less common). Alternatively, use the Guard Method (Protocol B) to ensure no free amine impurities are present if the amine functionality is not part of the target molecule.

Q3: Why does my reaction start but stop at 50% conversion? A: This is often product inhibition or burial . As the reaction proceeds, the viscosity increases (especially with DEMS forming siloxane networks if wet). The catalyst may be physically trapped.

  • Fix: Increase solvent volume or check for moisture ingress (which causes cross-linking).

Q4: Does the "DEMS" ethoxy group interfere with the catalyst? A: Not directly, but it makes the silane electron-poor. This actually increases the rate of oxidative addition (Step 1 of Chalk-Harrod) compared to trialkylsilanes. However, if the ethoxy group hydrolyzes, the resulting ethanol is a potent inhibitor. Strict anhydrous conditions are non-negotiable.

References

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer. (The definitive text on hydrosilylation mechanisms and catalyst choice).

  • Lewis, L. N., & Lewis, N. (1990). Platinum-catalyzed hydrosilylation—colloid formation as the essential step?. Journal of the American Chemical Society, 112(16), 5998–6004. (Foundational paper on the nature of Karstedt's catalyst and colloid formation).

  • Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21. (The original description of the catalytic cycle).

  • Roy, A. K. (2011). Advances in Silicones and Silicone-Modified Materials. ACS Symposium Series. (Practical industrial applications and troubleshooting of silicone cure systems).

Controlling hydrolysis rate of methyldiethoxysilane with pH

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrolysis of Methyldiethoxysilane (MDES)

Executive Summary: The "Goldilocks" Zone of MDES

Methyldiethoxysilane (MDES, MeHSi(OEt)2) is a unique difunctional silane. Unlike its trifunctional cousins (e.g., Methyltriethoxysilane, MTES), MDES possesses a silicon-hydride (Si-H) bond directly attached to the silicon center. This structural feature drastically alters its hydrolytic behavior and stability profile compared to standard alkoxysilanes.

Critical Technical Insight:

  • Hydrolysis Rate: MDES hydrolyzes extremely fast under acidic conditions—significantly faster than TEOS or MTES—due to the low steric hindrance of the Si-H group [1, 2].

  • Safety & Stability: The Si-H bond is unstable in basic media (pH > 7). Bases catalyze the oxidation of the Si-H bond by water, leading to the rapid evolution of Hydrogen gas (

    
    ) and the formation of a silanol (Si-OH). This is a safety hazard and a chemical degradation pathway [3].
    

Therefore, controlling MDES hydrolysis is not just about avoiding gelation; it is about preventing the catastrophic loss of the hydride functionality.

Reaction Mechanism & Pathways

To control the rate, you must understand the competing mechanisms. The pH of your solution dictates not just the rate but the product of the reaction.

Mechanism Visualization

The following diagram illustrates the divergent pathways. Note the "Forbidden Zone" in red, where basic pH leads to hydrogen evolution.

MDES_Mechanism cluster_legend Legend MDES MDES MeHSi(OEt)2 AcidPath Acid Catalysis (pH < 7) MDES->AcidPath Protonation of OEt BasePath Base Catalysis (pH > 7) MDES->BasePath Nucleophilic Attack Hydrolysis Hydrolysis MeHSi(OH)2 + 2EtOH AcidPath->Hydrolysis Fast Reaction (Low Steric Hindrance) GasEvolution Si-H Oxidation Hydrogen Gas (H2) Evolution BasePath->GasEvolution CRITICAL FAILURE SilanolDegradation Degraded Silanol MeSi(OH)3 BasePath->SilanolDegradation Loss of Functionality Condensation Condensation Linear Polysiloxanes (Si-H Intact) Hydrolysis->Condensation Step-growth Safe Safe Pathway Danger Forbidden Pathway

Figure 1: Divergent reaction pathways for MDES based on pH. Acidic conditions preserve the Si-H bond, while basic conditions risk H2 evolution.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific phenomena you may observe in the lab.

Scenario A: "My reaction mixture is bubbling or foaming."
  • Diagnosis: Basic Catalysis Induced Dehydrogenation. You have likely exceeded pH 7. In basic conditions, hydroxide ions (

    
    ) attack the silicon atom.[1] While this hydrolyzes the ethoxy groups, it also attacks the Si-H bond, converting it to Si-OH and releasing 
    
    
    
    gas.
  • Immediate Action:

    • Check pH immediately.

    • If pH > 7, acidify carefully with dilute acetic acid or HCl to stop gas evolution.

    • Warning: If the reaction is in a closed vessel, vent immediately to prevent pressure buildup.

  • Prevention: Always maintain pH < 6.0. Avoid alkaline cleaning residues on glassware.

Scenario B: "The solution gelled almost immediately upon adding catalyst."
  • Diagnosis: Uncontrolled Acid Hydrolysis. MDES reacts much faster than TEOS or MTES. At pH 2 (standard for TEOS), MDES hydrolysis and subsequent condensation can be too rapid, leading to uncontrolled polymerization and gelation, especially at high concentrations [1, 4].

  • Solution:

    • Reduce Catalyst Concentration: Raise the pH slightly (e.g., from pH 2.0 to pH 4.0-5.0). The hydrolysis rate minimum is near pH 7, so moving closer to neutral slows the reaction.

    • Dilution: High concentration promotes 2nd-order condensation reactions. Dilute your silane in ethanol/methanol before adding water.

    • Temperature: Cool the reaction to 0°C or 4°C to kinetically throttle the hydrolysis.

Scenario C: "I see oily droplets or phase separation."
  • Diagnosis: Incomplete Hydrolysis or Hydrophobic Oligomers. MDES is relatively hydrophobic. If water is added without sufficient co-solvent (ethanol), the silane will not mix, leading to a biphasic system. Alternatively, if condensation happens too fast, hydrophobic cyclic oligomers (e.g.,

    
     rings) may form and separate.
    
  • Solution:

    • Solvent Ratio: Ensure a sufficient Ethanol:Silane ratio (typically > 2:1 molar ratio) to homogenize the water/silane mix.

    • Stepwise Water Addition: Add water dropwise rather than all at once to prevent localized high water concentrations that favor rapid condensation.

Comparative Kinetic Data

Understanding where MDES stands relative to other common silanes is crucial for designing co-condensation experiments.

Table 1: Relative Hydrolysis Rates (Acidic Conditions, pH ~2)

Silane PrecursorFormulaRelative Hydrolysis RateSteric FactorReactivity Note
MDES MeHSi(OEt)2Very Fast Low (H is small)Reacts ~10-50x faster than MTES [1, 4]
TEOS Si(OEt)4SlowHigh (4 OEt groups)Standard baseline
MTES MeSi(OEt)3ModerateMediumMethyl group stabilizes cation
Triethoxysilane HSi(OEt)3Fast LowSimilar to MDES due to Si-H

Data synthesized from [1], [4], and [5].

Experimental Protocol: Controlled Kinetic Study

Objective: To hydrolyze MDES while preserving the Si-H bond and preventing premature gelation.

Materials:

  • MDES (98%+)

  • Anhydrous Ethanol (Co-solvent)

  • 0.01 M HCl (Catalyst)

  • Deuterated Chloroform (

    
    ) or Acetone-
    
    
    
    (for NMR monitoring)

Workflow Diagram:

Protocol_Workflow Step1 1. Preparation Mix MDES + Ethanol (1:4 molar ratio) Cool to 4°C Step2 2. Acidification Prepare 0.001 M HCl (pH ~3-4) Do NOT use strong base Step1->Step2 Step3 3. Initiation Add Acid dropwise to Silane solution Stir vigorously Step2->Step3 Step4 4. Monitoring Take aliquots at t=1, 5, 10, 30 min Quench in large volume of solvent Step3->Step4 Step5 5. Analysis FTIR: Monitor Si-H (2160 cm⁻¹) stability NMR: Track disappearance of Si-OEt (-4.0 ppm) Step4->Step5

Figure 2: Step-by-step workflow for controlled MDES hydrolysis.

Step-by-Step Procedure:

  • Inert Atmosphere: Ideally, perform the reaction under

    
     to exclude atmospheric moisture, though MDES is less sensitive to humidity than chlorosilanes.
    
  • Solvent Mix: Dissolve MDES in Ethanol. A molar ratio of 1:4 (Silane:Ethanol) is recommended to ensure miscibility when water is added.

  • Catalyst Addition: Add acidified water (pH 3-4, adjusted with HCl) dropwise.

    • Note: Avoid pH < 2 unless you require extremely rapid gelation. The reaction is fast enough at pH 3-4.

  • Stoichiometry: Use a Water:Silane molar ratio (

    
    ) of 1:1 for partial hydrolysis or 2:1 for theoretical complete hydrolysis.
    
  • Monitoring:

    • FTIR: Watch the Si-H stretching band at ~2160 cm⁻¹ . It should remain constant. If this peak decreases, you are losing hydride functionality (likely due to pH drift or contamination).

    • NMR: Monitor the Si-H proton doublet at ~4.5 ppm .

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH or Ammonia to catalyze the reaction? A: Absolutely not. As detailed in the Mechanism section, basic catalysts will attack the Si-H bond, causing hydrogen evolution and converting your reactive hydride silane into a non-functional methyl-silanol. Always use acid catalysis for MDES.

Q2: Why does MDES hydrolyze faster than TEOS? A: Steric hindrance. The hydrolysis mechanism involves a nucleophilic attack by water on the silicon atom. In TEOS, the silicon is shielded by four bulky ethoxy groups. In MDES, one ethoxy is replaced by a very small Hydrogen atom and another by a Methyl group. The small Hydrogen atom leaves the silicon center much more open to attack [1, 5].

Q3: What is the shelf-life of hydrolyzed MDES? A: Very short. Because MDES is difunctional (R2Si(OH)2), it tends to form cyclic oligomers (rings) or linear chains very quickly. Unlike trifunctional silanes which form stable 3D cages, difunctional silanes often separate into oils (silicone fluids) within hours to days depending on concentration. Use immediately after hydrolysis.

References

  • Gualandris, V., & Babonneau, F. (1998).[2] NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si-H Bonds. Journal of Sol-Gel Science and Technology, 12, 75–80.[2] [Link]

  • Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes. Gelest, Inc.[3] Technical Brochure. [Link]

  • Pawlenko, S. (1986). Organosilicon Chemistry. Walter de Gruyter. (General reference for Si-H stability in base).
  • Liu, R., Xu, Y., Wu, D., et al. (2004).[4] Comparative study on the hydrolysis kinetics of substituted ethoxysilanes by liquid-state 29Si NMR. Journal of Non-Crystalline Solids, 343(1-3), 61-70. [Link]

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Foundational text on steric effects in hydrolysis). [Link]

Sources

Removing unreacted diethoxymethylsilane from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Diethoxymethylsilane (DEMS) Chemistries

Topic: Removing Unreacted Diethoxymethylsilane (DEMS) from Reaction Mixtures Audience: Researchers, Process Chemists, and Drug Development Scientists Document ID: TSC-SIL-004

Executive Summary

Diethoxymethylsilane (DEMS, CAS 2031-62-1) is a versatile hydrosilylation reagent. However, its dual functionality—an active hydride (Si–H) and hydrolyzable ethoxy groups (Si–OEt)—creates a purification paradox. Standard aqueous workups often trigger uncontrolled hydrolysis, leading to gelation or inseparable siloxane byproducts.

This guide prioritizes volatility-based removal as the primary protocol, reserving chemical quenching for specific, non-sensitive product streams.

Part 1: Decision Logic & Workflow

Before selecting a method, you must characterize the thermal and hydrolytic stability of your target product. Use the following logic flow to determine the safest purification route.

PurificationLogic Start Start: Crude Reaction Mixture (Contains Product + Excess DEMS) CheckBP Step 1: Boiling Point Differential Is Product BP > 150°C? Start->CheckBP Volatile Method A: Vacuum Stripping (High Vacuum / Rotovap) CheckBP->Volatile Yes (Large Delta) CheckSens Step 2: Product Sensitivity Does Product contain hydrolyzable silanes (Si-OR, Si-Cl)? CheckBP->CheckSens No (Similar BP) Volatile->CheckSens Trace Si-H remains? Stable Method B: Chemical Quenching (Ethanolysis/Basic Workup) CheckSens->Stable No (Stable) Unstable Method C: Adsorption/Precipitation (Activated Carbon / Cold Pentane) CheckSens->Unstable Yes (Sensitive)

Figure 1: Decision matrix for selecting the appropriate DEMS removal protocol based on product properties.

Part 2: Primary Protocol – Vacuum Stripping (Volatility)

The Principle: DEMS has a boiling point of 94–95°C at 760 mmHg [1]. Most hydrosilylation products (polymers, modified drugs) have significantly higher boiling points (>200°C) or are solids. Vacuum stripping is the only method that removes DEMS without chemically altering the mixture.

Equipment:

  • Rotary Evaporator with dry ice/acetone condenser (essential to trap DEMS).

  • High Vacuum Schlenk Line (for trace removal).

Protocol:

  • Solvent Swap (Optional): If your reaction solvent is high-boiling (e.g., Toluene, bp 110°C), DEMS will co-evaporate. If using low-boiling solvents (DCM, THF), strip the solvent first.

  • Primary Strip: Set bath temperature to 40–50°C . Lower pressure gradually to 10–20 mbar .

    • Note: DEMS is flammable.[1][2] Ensure the pump exhaust is vented to a fume hood.

  • High Vacuum Polish: Transfer the concentrated oil to a Schlenk flask. Apply high vacuum (<0.1 mmHg) for 1–2 hours at ambient temperature.

    • Self-Validation: Check 1H NMR. The Si-H quartet at ~4.7 ppm should disappear.

Data: Volatility Comparison

Component Boiling Point (760 mmHg) Vapor Pressure (20°C) Removal Difficulty
DEMS 94–95°C ~40 mmHg Low
THF (Solvent) 66°C 143 mmHg Very Low
Toluene (Solvent) 110.6°C 22 mmHg Moderate (Azeotrope risk)

| Triethoxymethylsilane* | 143°C | ~3 mmHg | High |

*Note: Triethoxymethylsilane is the byproduct if DEMS is accidentally quenched with ethanol.

Part 3: Secondary Protocol – Chemical Quenching

The Principle: If the product is non-volatile and stable to base/alcohol, unreacted Si-H bonds can be converted into inert silyl ethers or silanols. Warning: This method generates Hydrogen gas (


).

Mechanism:



Protocol:

  • Safety Check: Ensure the reaction vessel is open to an inert gas bubbler to vent

    
    .
    
  • Quench: Dilute the crude mixture with anhydrous Ethanol (3:1 ratio).

  • Catalyst: Add a catalytic amount of base (e.g., 1% NaOH or NaOEt).

  • Monitor: Gas evolution will occur immediately. Stir until bubbling ceases.

  • Removal: The resulting byproduct, Triethoxymethylsilane (TEMS), is less volatile (bp 143°C) than DEMS. You must now strip at higher temperatures (60°C+) or wash away if the product is a solid precipitate.

Part 4: Troubleshooting & FAQs

Q1: My product turned into a gel during purification. What happened? Diagnosis: Uncontrolled Hydrolysis. Explanation: DEMS contains two ethoxy groups. In the presence of ambient moisture and trace acid/base (often from the catalyst), these hydrolyze to silanols (


), which then condense to form silicone polymers (

).[3] Solution:
  • Use strictly anhydrous solvents.

  • Avoid silica gel chromatography (silica is acidic and "wet"). Use neutral alumina if chromatography is absolute necessary.

  • Rescue: If the gel is loose, try dissolving in anhydrous THF and filtering rapidly. If it is a solid rubber, the product is likely lost.

Q2: I see a persistent peak at 4.7 ppm in NMR, even after vacuum. Diagnosis: Trapped Reagent or "Silane Surrogate" effect. Explanation: If your product is a viscous oil, DEMS may be physically trapped in the matrix. Alternatively, if you used a borane catalyst, you may have formed a stable silyl-borate complex [2]. Solution:

  • Co-evaporation: Add dry Pentane or Hexane to the oil and re-evaporate. The azeotrope-like effect helps drag out the DEMS.

  • Precipitation: Dissolve the oil in a minimal amount of DCM and pour into cold Pentane to precipitate the polymer/drug, leaving DEMS in the supernatant.

Q3: Can I use Silica Gel Chromatography? Diagnosis: High Risk. Explanation: Standard silica gel contains 4–5% water and surface hydroxyls. This will hydrolyze DEMS and potentially your product. Solution:

  • If you must use a column, treat the silica with 2% Triethylamine/Hexane first to neutralize surface acidity.

  • Use a flash chromatography system with non-polar eluents (Hexane/Toluene) to elute DEMS quickly (it moves with the solvent front).

References

  • Fisher Scientific. (2025). Safety Data Sheet: Diethoxymethylsilane. Retrieved from

  • Oestreich, M., et al. (2023).[4] Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes. National Institutes of Health (PMC). Retrieved from

  • Gelest, Inc. (2021). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from

  • PubChem. (2025). Diethoxy(methyl)silane Compound Summary. National Library of Medicine. Retrieved from

Sources

Handling moisture sensitivity of diethoxy-methyl-silane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diethoxymethylsilane (DEMS) Handling & Troubleshooting

  • Product: Diethoxymethylsilane (DEMS)

  • CAS: 2031-62-1[1][2]

  • Formula:

    
    
    
  • Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Dual-Hazard Profile

Welcome to the technical support center. As a Senior Application Scientist, I must emphasize that handling Diethoxymethylsilane (DEMS) requires navigating two distinct chemical sensitivities simultaneously.

Most researchers focus on the hydrolyzable ethoxy groups (


), which lead to gelation. However, the critical safety hazard is the silicon-hydride bond  (

). While DEMS is often used as a mild reducing agent, this

bond releases hydrogen gas (

) upon hydrolysis, particularly in the presence of bases, acids, or catalytic metals.

This guide treats DEMS not just as a reagent, but as a dynamic system where moisture ingress triggers a cascade of pressure buildup and polymerization.

Module 1: Critical Safety & Emergency Protocols

Q: My storage bottle is bulging. What is happening and how do I handle it?

Diagnosis: Hydrogen gas evolution (


).
Mechanism:  Moisture has entered the bottle. While neutral water reacts slowly, trace impurities (acids/bases) or contact with metal surfaces can catalyze the hydrolysis of the 

bond, releasing

gas.

Immediate Action:
  • Do NOT shake the bottle.

  • Vent safely: Place the bottle in a fume hood behind a blast shield. Insert a small-gauge needle connected to an oil bubbler (inert gas line) to relieve pressure slowly.

  • Disposal: Do not attempt to use this reagent. The titer is compromised, and the risk of vessel rupture is high.

Q: I see a white precipitate or cloudiness in the liquid. Is it usable?

Diagnosis: Oligomerization/Gelation. Mechanism: The ethoxy groups have hydrolyzed to form silanols (


), which then condensed to form siloxanes (

).[3] Verdict: Discard. The presence of particulates indicates that the material has already begun cross-linking. Using this will introduce non-reactive oligomers into your reaction and likely poison sensitive metal catalysts (e.g., Pt, Rh) due to the presence of liberated ethanol.

Module 2: Storage & Integrity (The "Before" Phase)

Standard: Store under Nitrogen or Argon at < 15°C.

ParameterSpecificationVerification Method
Appearance Clear, colorless liquidVisual inspection against a black background.
Purity > 95% (GC)GC-FID or

NMR (Check for EtOH triplet at ~1.2 ppm).
Density 0.838 g/mLWeight per volume check (rough field test).
Flash Point ~10°C (High Flammability)N/A (Safety parameter).
Q: Can I store DEMS in the fridge?

A: Yes, but with a critical caveat. You must allow the bottle to warm to room temperature inside a desiccator or glovebox antechamber before opening.

  • Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture into the silane, triggering the degradation cascade described above.

Module 3: Experimental Workflow & Handling

The "Dry-System" Mandate

DEMS requires a rigorous exclusion of moisture. The following diagram details the chemical pathways that occur if this mandate is violated.

DEMS_Degradation DEMS DEMS (CH3SiH(OEt)2) Silanol Silanol Intermediate (Si-OH) DEMS->Silanol Hydrolysis (Fast) Ethanol Byproduct: Ethanol (EtOH) DEMS->Ethanol Liberated Hydrogen Hazard: H2 Gas Release DEMS->Hydrogen Si-H Hydrolysis (Catalyzed by Base/Metal) Moisture Moisture Ingress (H2O) Moisture->Silanol Moisture->Hydrogen Siloxane Contaminant: Siloxane Oligomers Silanol->Siloxane Condensation Gel Failure: Irreversible Gelation Siloxane->Gel Cross-linking

Figure 1: The Degradation Cascade. Note that H2 evolution (red diamond) is a distinct safety hazard separate from the gelation pathway.

Protocol: Safe Transfer Techniques

Option A: Glovebox (Recommended)

  • Bring the bottle in via the antechamber only after 3x vacuum/refill cycles.

  • Dispense into a flame-dried vial.

  • Seal with a septum cap before removing from the glovebox.

Option B: Schlenk Line (Cannula Transfer)

  • Manifold Setup: Ensure the line is under a positive pressure of Argon/Nitrogen.

  • Needle Prep: Use stainless steel needles, oven-dried at 110°C overnight.

  • The "Inert Blanket": Never pour DEMS. Always transfer via syringe or positive-pressure cannula.

    • Technique: Insert a gas inlet needle to pressurize the source bottle, then insert the transfer needle. The pressure differential moves the liquid without air contact.

Q: Which solvents are compatible?

Solvents must be anhydrous (water < 50 ppm).

SolventCompatibilityNotes
Toluene ExcellentPreferred for hydrosilylation; forms azeotrope with water.
THF GoodMust be inhibitor-free if using radical initiators.
DCM GoodAvoid prolonged storage; potential for halogen exchange over time.
Ethanol/Methanol INCOMPATIBLE Will cause alcoholysis (exchange of alkoxy groups).
Water DANGEROUS Immediate hydrolysis and H2 evolution.

Module 4: Reaction Troubleshooting

Q: My hydrosilylation reaction stalled. I used an old bottle of DEMS.

Root Cause: Catalyst Poisoning. Explanation: If moisture entered the bottle, hydrolysis released Ethanol . Ethanol is a potent poison for Platinum (Karstedt’s) and Rhodium catalysts often used with DEMS. It coordinates to the metal center, inhibiting the catalytic cycle. Solution:

  • Use a fresh bottle of DEMS.

  • Strip the solvent/reagent from the reaction mixture and attempt to restart with fresh catalyst and silane.

Q: Can I use silica gel chromatography to purify DEMS?

A: No. Reasoning: Standard silica gel contains surface hydroxyl groups (


) and adsorbed water. DEMS will react with the silica column itself, permanently bonding to the stationary phase and releasing hydrogen gas in the column (cracking the glass).
Alternative:  Distillation under reduced pressure (vacuum distillation) is the only viable purification method.

References

  • Gelest, Inc. (2015).[4][5][6] Safety Data Sheet: Diethoxymethylsilane. Retrieved from (Search CAS 2031-62-1).

  • Arkles, B. (1997). Silicon-Based Reducing Agents. Gelest, Inc.[4] Technical Brochure. Cited for Si-H bond reactivity and hydridic character.[7]

  • Brinker, C.J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. Cited for hydrolysis mechanisms of alkoxy silanes.
  • Sigma-Aldrich. (2024). Product Specification: Diethoxymethylsilane. Retrieved from .[1]

  • BenchChem. (2025).[8] An In-depth Technical Guide to the Reaction Mechanism of Diethoxysilane with Water. Cited for kinetics of ethoxy group substitution.

Sources

Technical Guide: Optimizing Yield of Vinylsilanes Using Diethoxymethylsilane (DEMS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Diethoxymethylsilane (DEMS) is a "Goldilocks" reagent in organosilicon chemistry. Unlike trimethylsilane (too stable for cross-coupling) or triethoxysilane (too hydrolytically unstable), DEMS offers a perfect balance: it provides a reactive silicon hydride for hydrosilylation and two ethoxy "handles" for subsequent Hiyama couplings or Tamao-Fleming oxidations.

However, this dual reactivity creates a paradox: the same features that make DEMS useful (ethoxy groups) make it prone to polymerization and hydrolysis if mishandled. This guide moves beyond basic textbook definitions to address the process engineering required to maximize yield and regioselectivity.

Catalyst Selection Matrix ("The Engine")

The choice of catalyst dictates the regiochemical outcome. Do not default to Karstedt’s catalyst without analyzing your substrate's electronics.

Catalyst SystemActive SpeciesPrimary Regioisomer (Terminal Alkyne)Mechanism TypeTolerance / Risk
Karstedt’s Catalyst (Pt(0))Pt(0)-divinylsiloxanengcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

-(E) (Anti-Markovnikov)
Chalk-HarrodHigh activity; sensitive to N, S, P poisoning.
Speier’s Catalyst (H₂PtCl₆)Pt(II) / Colloidal Pt

-(E)
Heterogeneous/Homogeneous mixRequires induction period; acidic (risky for DEMS).
Trost’s Catalyst (Ru)


-vinylsilane (Markovnikov)
Ruthenium-Hydride InsertionExcellent for internal alkynes (trans-addition); tolerates alcohols.
Wilkinson’s Catalyst (Rh)RhCl(PPh₃)₃

-(E) or

(Solvent dependent)
Rh-HydrideLess active than Pt; expensive; useful if Pt is poisoned.

Critical Workflow: The "Dry-Pt" Protocol

Objective: Synthesis of


-(E)-vinylsilane using DEMS and Karstedt’s Catalyst.
Scale:  10 mmol Alkyne basis.
Materials & Stoichiometry[2][3]
  • Substrate: Terminal Alkyne (1.0 equiv, 10 mmol)

  • Reagent: Diethoxymethylsilane (DEMS) (1.1 – 1.2 equiv). Note: DEMS is volatile (bp ~102°C); slight excess compensates for headspace loss.

  • Catalyst: Karstedt’s Catalyst (Pt(0) in xylene), 2% Pt (~0.1 - 0.5 mol% loading).

  • Solvent: Anhydrous Toluene or DCM (Concentration ~1.0 M). Can be run neat if substrate is liquid.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) for 15 minutes. DEMS hydrolyzes rapidly in air to form siloxanes (gels).

  • Substrate Loading: Add alkyne and solvent.[1] If the alkyne contains amines or thiols, see Troubleshooting (Poisoning) before proceeding.

  • Catalyst Activation (The "Hot Start"):

    • Add the Karstedt catalyst to the stirring alkyne solution before the silane.

    • Why? Adding silane to Pt without alkyne can promote rapid homocoupling of the silane or formation of colloidal Pt (catalyst death).

    • Warm the mixture to 40°C.

  • Controlled Addition:

    • Add DEMS dropwise via syringe pump or pressure-equalizing addition funnel over 20–30 minutes.

    • Visual Cue: The solution should turn from pale yellow to clear/amber. If it turns black and precipitates, the catalyst has decomposed (colloidal Pt).

  • Reaction Monitoring:

    • Monitor by ¹H NMR or GC-MS. Look for the disappearance of the alkyne proton (terminal) and the appearance of vinyl protons (doublet of doublets, J ~19 Hz for

      
      -E).
      
    • Exotherm Warning: Hydrosilylation is highly exothermic (

      
      ). On large scales, active cooling is required.
      
  • Quench & Workup:

    • Once complete, remove solvent and excess DEMS under high vacuum.

    • Crucial: Do not perform an aqueous wash unless absolutely necessary. The ethoxy groups on DEMS will hydrolyze.

Troubleshooting Center (FAQs)

Category A: Reactivity & Yield

Q: The reaction started but stopped at 60% conversion. Adding more catalyst doesn't help. Why? A: You likely have "Colloidal Collapse." Karstedt’s catalyst is a delicate balance of Pt(0) stabilized by vinyl ligands. As the reaction proceeds, the concentration of alkyne (a stabilizing ligand) decreases. If the reaction temperature is too high or the silane concentration too high relative to the alkyne, the Pt(0) aggregates into inactive platinum black (visible as black precipitate).

  • Fix: Run the reaction at a lower temperature or add the silane slower to keep the alkyne-to-silane ratio high until the end.

Q: My yield is near zero, and the starting material is untouched. (The "Dead Catalyst" Scenario) A: Check for Lewis Basic poisons. Platinum catalysts are "soft" acids. They bind irreversibly to soft bases like sulfur (thiols, thioethers), phosphorus (phosphines), and some nitrogen heterocycles (pyridines).

  • The Diagnostic: If your solution stays pale yellow and never exotherms, the catalyst is poisoned.

  • The Fix:

    • Pre-treatment: Wash your alkyne with dilute HCl (if stable) or pass it through a short plug of neutral alumina to remove trace amine/phosphine impurities.

    • Switch Metals: If the substrate contains a thiol/amine moiety, switch to a Rhodium-based catalyst or a radical-mediated hydrosilylation (e.g., AIBN + Tris(trimethylsilyl)silane), though this changes the silane scope.

Category B: Selectivity (Isomers)

Q: I need the


-(E) isomer, but I'm seeing 15% 

-isomer. How do I minimize it?
A: This is an electronic issue, not just steric. Electron-deficient alkynes (e.g., acrylates) tend to increase

-isomer formation.
  • The Fix:

    • Ligand Bulk: Switch from Karstedt’s (ligand-free Pt) to a bulky NHC-Pt catalyst (e.g.,

      
      ). The steric bulk forces the silicon to the terminal carbon (anti-Markovnikov) more effectively.
      
    • Solvent Effect: Non-polar solvents (Hexane, Toluene) favor

      
      -(E). Polar coordinating solvents (THF, DMF) can erode selectivity.
      
Category C: Stability & Purification

Q: My product turns into a gel on the silica column. What happened? A: Acid-catalyzed hydrolysis. Standard silica gel is slightly acidic (pH 5-6). This is sufficient to hydrolyze the Si-OEt bonds in your product, creating silanols (Si-OH) which then crosslink into siloxanes (Si-O-Si gel).

  • The Fix:

    • Distillation: If the boiling point permits, Kugelrohr distillation is superior to chromatography for DEMS derivatives.

    • Buffered Silica: If you must column, slurry the silica gel in your eluent with 2% Triethylamine (Et₃N) before packing. This neutralizes the acid sites. Run the column quickly.

Mechanistic Visualization

Diagram 1: The Modified Chalk-Harrod Cycle (Pt-Catalyzed)

This diagram illustrates the active cycle and the critical "off-cycle" path where catalyst death occurs.

ChalkHarrod Start Pre-Catalyst (Karstedt's Pt(0)) Active Active Species Pt(0)-Alkyne Complex Start->Active Induction OxAdd Oxidative Addition (H-Pt-Si) Active->OxAdd + HSiMe(OEt)2 Colloid Catalyst Death (Colloidal Pt Black) Active->Colloid Low Alkyne Conc. High Temp Poison Inhibition (L-Pt-L Inactive) Active->Poison + Amines/Thiols Insertion Migratory Insertion (Pt-C Bond Formation) OxAdd->Insertion Regio-determining Step RedElim Reductive Elimination (Product Release) Insertion->RedElim C-Si Bond Formed RedElim->Active Cycle Regenerates

Caption: The catalytic cycle showing the critical balance between the active Pt(0) species and irreversible deactivation pathways (red).

Diagram 2: Purification Decision Tree for DEMS Derivatives

Purification Input Crude Reaction Mixture (Vinyl-DEMS) Boiling Boiling Point < 150°C? Input->Boiling Distill Vacuum Distillation (Preferred) Boiling->Distill Yes Column Chromatography Required Boiling->Column No (High MW) Sensitive Acid Sensitive? Column->Sensitive Buffered Use Et3N-Buffered Silica (1-2% v/v) Sensitive->Buffered Yes (DEMS/Alkoxy) Standard Standard Flash Silica Sensitive->Standard No (Alkyl/Aryl only)

Caption: Decision logic for purifying labile ethoxysilanes to prevent hydrolysis on silica.

References

  • Karstedt, B. D. (1973). Platinum Complexes of Unsaturated Siloxanes and Platinum Containing Organopolysiloxanes. US Patent 3,775,452. Link

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.
  • Trost, B. M., & Ball, Z. T. (2005). Markovnikov Alkyne Hydrosilylation Catalyzed by Ruthenium Complexes. Journal of the American Chemical Society, 127(50), 17644–17655. Link

  • Markó, I. E., et al. (2008).[2] Highly

    
    -(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex. Journal of Organic Chemistry, 73(11), 4190–4197. Link
    
  • Denmark, S. E., & Sweis, R. F. (2001).[3] Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions. Accounts of Chemical Research, 35(10), 835–846. Link

Sources

Introduction: The "Silent" Hazard of Si-H Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diethoxymethylsilane (DEMS) Hydrosilylation Safety & Process Guide

You are likely here because you are scaling up a hydrosilylation reaction involving Diethoxymethylsilane (DEMS) . While DEMS is a versatile reagent for introducing silyl functionality, it possesses a specific hazard profile that distinguishes it from chlorosilanes. It does not fume, but it carries a latent thermal potential .

The primary danger in DEMS hydrosilylation is not the reaction itself, but the Induction Period —a window of inactivity where reagents accumulate, followed by a rapid, uncontrollable release of energy (thermal runaway).

This guide is not a generic safety sheet. It is a field-manual for managing the thermodynamics of the Si-H to C-Si bond formation.

Module 1: The Induction Period (The "Sleeping Giant")

Q: I added the catalyst and DEMS, but nothing is happening. Should I add more catalyst or heat it up?

A: STOP. Do NOT add more reagent. Do NOT increase heat blindly.

You are likely in the Induction Period . If you add more DEMS now, you are building a "thermal bomb." When the catalyst finally activates (the "kick"), all the accumulated DEMS will react simultaneously.

The Mechanism: Platinum catalysts (Karstedt’s, Speier’s) are often susceptible to "poisoning" by trace impurities (amines, sulfur, phosphines) or require a thermal threshold to shed their ligands and enter the active catalytic cycle (Chalk-Harrod mechanism). Until this happens, the reaction rate is zero.

Protocol: The "Look-See" Initiation Verification

Use this self-validating protocol to ensure the reaction has started before continuous dosing.

InitiationProtocol Start START: Reactor containing Alkene + Catalyst Step1 Add 2-5% of Total DEMS Charge Start->Step1 Wait Wait 5-15 Minutes (Monitor Internal Temp) Step1->Wait Decision Did Temp Rise >2-5°C? Wait->Decision Yes reaction Initiated (Proceed to Dosing) Decision->Yes Yes No NO EXOTHERM Decision->No No Troubleshoot Troubleshoot: 1. Check Catalyst Activity 2. Check Inhibitors 3. Slight Heating (Caution) No->Troubleshoot Troubleshoot->Step1 Retry with Caution

Figure 1: The "Look-See" methodology prevents reagent accumulation. Never proceed to continuous feed until the initial exotherm is confirmed.

Module 2: Thermal Runaway & Dosing Strategy

Q: How fast can I add the DEMS?

A: Your addition rate must never exceed your cooling capacity.

Hydrosilylation is highly exothermic.[1] For DEMS, the formation of the Si-C bond releases significant energy.

Thermodynamic Data Summary:

ParameterValue (Approx.)Implication
Enthalpy of Reaction (

)
-120 to -170 kJ/molHigh energy release. Capable of boiling solvent rapidly.
Adiabatic Temp Rise (

)
>100°C (Neat)Without cooling, the reaction will exceed the boiling point of DEMS (102°C) and most solvents.
DEMS Boiling Point 102°CIf the reaction runs away, DEMS vaporizes, creating pressure.

The "Dosage-Controlled" Regime: You must operate in a regime where the reaction is feed-limited . This means the reaction consumes the DEMS as fast as it hits the solution.

Validation Step:

  • Stop the feed pump.

  • Watch the reactor temperature.[2]

  • Correct Result: The temperature should drop almost immediately (within minutes). This confirms there is no accumulation of unreacted silane.

  • Dangerous Result: The temperature continues to rise after the pump stops. This indicates accumulation (kinetic limitation). Engage full cooling.

Module 3: Hydrogen Off-gassing (The Silent Pressure)

Q: My reactor pressure is creeping up, but the temperature is stable. Why?

A: You are likely generating Hydrogen gas (


) via hydrolysis or alcoholysis. 

DEMS contains two ethoxy groups (


) and one hydride (

). While the ethoxy groups are relatively stable, the

bond is prone to side reactions if moisture or alcohols are present.

The Chemistry of the Hazard:




Troubleshooting Table:

SymptomProbable CauseCorrective Action
Pressure Rise Wet solvent/reagents (Water contamination)Ensure all reagents are dried (molecular sieves). Use inert gas sparge (

).
Foaming Rapid

evolution
Reduce agitation speed temporarily. Check condenser vent line for blockage.
Low Yield Consumption of Si-H by moistureQuantify active Si-H content via titration or NMR before starting.

Module 4: Emergency Response & Quenching

Q: The temperature is rising uncontrollably. How do I kill the reaction?

A: Physical cooling is primary. Chemical quenching is a last resort.

If you face a thermal runaway (temperature rising despite full cooling jacket capacity):

  • CUT THE FEED: Stop adding DEMS immediately.

  • MAX COOLING: Set jacket to lowest setpoint.

  • DILUTION: If safe, add cold, dry solvent (e.g., Toluene) to increase thermal mass and dilute reactants.

  • CHEMICAL QUENCH (Advanced):

    • Concept: Platinum catalysts are "soft" metals and bind strongly to "soft" ligands like Sulfur or Phosphorus.

    • Agent: 1-2% solution of a sulfur-containing compound (e.g., mercaptan) or a phosphine (e.g., triphenylphosphine) will poison the catalyst almost instantly.

    • Warning: This ruins the batch and the catalyst. Use only if vessel integrity is at risk.

QuenchLogic Runaway Temp Rising >5°C/min above Setpoint Step1 1. STOP FEED Runaway->Step1 Step2 2. MAX COOLING Step1->Step2 Check Temp Stabilized? Step2->Check Safe Resume with Caution Check->Safe Yes Critical 3. EMERGENCY QUENCH (Add Catalyst Poison) Check->Critical No

Figure 2: Emergency response logic flow. Physical control is attempted before chemical termination.

References & Authoritative Grounding

  • Reaction Mechanisms & Enthalpy:

    • Mechanistic insights into hydrosilylation and the Chalk-Harrod cycle.

    • Source:

  • Safety & Runaway Prevention:

    • Case studies on hydrosilylation induction periods and thermal runaway events.

    • Source:

  • Process Protocols:

    • Standard operating procedures for "slow-release" and dropwise addition of silanes.

    • Source:

  • Hydrogen Hazards:

    • Analysis of hydrogen generation from Si-H hydrolysis.

    • Source:

Sources

Validation & Comparative

1H NMR Characterization Guide: Si-H Specificity in Diethoxymethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR chemical shift of Si-H in diethoxymethylsilane Content Type: Publish Comparison Guides

Executive Summary In organosilicon research and drug development, Diethoxymethylsilane (DEMS) acts as a critical reducing agent and hydrosilylation precursor.[1] Its purity and reactivity are defined by the spectroscopic signature of the silicon-hydride (Si-H) bond. This guide provides a definitive analysis of the 1H NMR chemical shift of the Si-H proton in DEMS, establishing it as a self-validating diagnostic marker at


 4.58 ppm . Unlike generic spectral databases, this document compares DEMS against key alternatives (Triethoxysilane, Dimethoxymethylsilane) to assist researchers in precise structural verification and reaction monitoring.[1]

Technical Deep Dive: The DEMS Signature

The proton attached directly to the silicon atom (Si-H) in Diethoxymethylsilane exhibits a distinct chemical shift due to the combined inductive effects of the electronegative ethoxy groups and the electropositive silicon center.

Spectral Assignment[1][2][3]
  • Chemical Shift (

    
    ):  4.58 – 4.59 ppm (in 
    
    
    
    )
  • Multiplicity: Quartet (q)

  • Integration: 1H

  • Coupling Constant (

    
    ):  ~1.7 Hz
    
Mechanistic Insight

The quartet multiplicity arises from the scalar coupling between the Si-H proton and the three equivalent protons of the methyl group directly attached to the silicon (


).
  • Inductive Deshielding: The two ethoxy (

    
    ) groups withdraw electron density through the oxygen atoms, deshielding the Si-H proton and shifting it downfield relative to trialkylsilanes (e.g., triethylsilane at 
    
    
    
    3.62 ppm).
  • Satellite Signals: High-resolution scans will reveal

    
     satellites (centered around the main Si-H peak) with a large one-bond coupling constant (
    
    
    
    ), typically in the range of 200–280 Hz for alkoxysilanes. These satellites are a hallmark of silicon-bound protons and confirm the integrity of the Si-H bond.
Visualization of NMR Correlations

The following diagram illustrates the scalar couplings responsible for the observed multiplicity.

DEMS_NMR Si Silicon (Si) H_Si Si-H Proton δ 4.58 ppm (q) Si->H_Si Direct Bond Me_Si Si-Methyl (CH3) δ 0.20 ppm (d) Si->Me_Si Direct Bond OEt Ethoxy Groups (x2) -OCH2CH3 Si->OEt Direct Bond H_Si->Me_Si 3J Coupling (~1.7 Hz) Causes Quartet Splitting

Figure 1: NMR Scalar Coupling Network in Diethoxymethylsilane.

Comparative Analysis: DEMS vs. Alternatives

Selecting the correct silane requires understanding how their spectral signatures differ.[1] Overlap with solvent peaks or reactant signals can compromise data integrity.[1] The table below contrasts DEMS with common alternatives.

Table 1: Comparative 1H NMR Data (in )
CompoundFormulaSi-H Shift (

)
MultiplicityDiagnostic Risk
Diethoxymethylsilane (DEMS)

4.58 ppm Quartet Low. The quartet structure makes it distinct from broad OH peaks or impurities.
Triethoxysilane

4.29 ppmSingletMedium. Singlet can be confused with solvent satellites or impurity peaks.[1]
Dimethoxymethylsilane

4.53 ppmQuartetHigh. Extremely close to DEMS.[1] Requires checking the alkoxy region (

vs

) to distinguish.
Triethylsilane

3.62 ppmMultipletLow. Far upfield.[1] Used when a less electrophilic hydride is needed.[1]
PMHS (Polymer)

4.70 ppmBroadMedium. Broad polymeric peak can mask sharp DEMS signals in reaction mixtures.

Key Takeaway: When monitoring a reaction involving DEMS, ensure no Dimethoxymethylsilane contaminants are present, as their Si-H signals are nearly identical (


 ppm). Distinguish them by examining the alkoxy region: DEMS shows a methylene quartet at 

3.81 ppm, while Dimethoxymethylsilane shows a methyl singlet at

3.56 ppm.[1]

Experimental Protocol: Ensuring Data Integrity

Silanes with Si-H bonds are moisture-sensitive.[1] Hydrolysis produces silanols and hydrogen gas, leading to the disappearance of the diagnostic Si-H quartet and the appearance of broad silanol/siloxane peaks.

Sample Preparation Workflow

To obtain a publication-quality spectrum and accurate integration, follow this "Self-Validating" protocol.

Sample_Prep Step1 1. Solvent Prep Dry CDCl3 over 3Å Molecular Sieves (Removes acidic water traces) Step3 3. Sample Dissolution Dissolve ~10mg DEMS in 0.6mL solvent Perform in glovebox or under N2 stream Step1->Step3 Step2 2. Tube Prep Oven-dry NMR tube (120°C) Purge with N2/Ar before use Step2->Step3 Step4 4. Acquisition Run 1H NMR (16 scans) Set d1 (delay) > 5s for accurate integration Step3->Step4 Step5 5. Validation Check for Si-H Quartet at 4.58 ppm Verify absence of broad peaks at 4.7-5.0 ppm (Hydrolysis) Step4->Step5

Figure 2: Moisture-Exclusion Workflow for Silane NMR Analysis.

Critical Validation Steps
  • Solvent Choice: Avoid

    
     or 
    
    
    
    . These solvents will react with DEMS (solvolysis), destroying the Si-H signal and evolving
    
    
    gas. Use
    
    
    ,
    
    
    , or
    
    
    .[1]
  • Integration Check: Integrate the Si-H peak (1H) against the Si-Me peak (3H). The ratio must be 1:3 . A deviation suggests hydrolysis (loss of H) or polymerization.[1]

Application Case Study: Monitoring Hydrosilylation

The most common application of DEMS is the hydrosilylation of alkenes to form functionalized silanes.[1] The Si-H shift is the primary metric for calculating conversion.[1]

Scenario: Reaction of DEMS with 1-octene using a Platinum catalyst.

Monitoring Protocol:

  • T=0: Spectrum shows sharp Quartet at 4.58 ppm (Si-H) and vinyl protons of 1-octene (5.8 ppm).

  • In-Process: The Si-H integral decreases.[1] A new multiplet appears upfield (

    
     0.5 - 1.0 ppm) corresponding to the new 
    
    
    
    bond.
  • Endpoint: Complete disappearance of the signal at 4.58 ppm indicates 100% consumption of the silane.[1]

Performance Note: If the Si-H peak disappears but no product peak appears in the alkyl region, the silane has likely undergone non-productive hydrolysis/condensation (check for broad signals at -60 to -110 ppm in


 NMR).

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide - Air-Sensitive and Moisture-Sensitive Samples. Retrieved February 26, 2026, from [Link]

  • Bauer, J., et al. (2017).[1] J(Si,H) Coupling Constants of Activated Si-H Bonds. Journal of Physical Chemistry A. Retrieved February 26, 2026, from [Link]

Sources

Technical Guide: FTIR Characterization and Process Monitoring of Methyldiethoxysilane (MDES)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: Methyldiethoxysilane (MDES) CAS: 2031-62-1 Primary Spectral Marker: Si-H Stretching Vibration (


)
Peak Position:  2160–2170 cm⁻¹

This guide provides a technical framework for the identification and quantitative monitoring of Methyldiethoxysilane (MDES) using Fourier Transform Infrared (FTIR) spectroscopy. While often compared to Triethoxysilane (TES), MDES exhibits a distinct spectral signature and kinetic profile due to the steric and electronic influence of its methyl substituent. This document details the physicochemical basis of these differences and provides a validated protocol for monitoring hydrosilylation reactions.

Part 1: The Spectroscopic Fingerprint

The utility of MDES in synthesis relies on the reactivity of its silicon-hydride (Si-H) bond. In FTIR spectroscopy, this bond provides a clean, isolated diagnostic peak free from the interference of organic backbone vibrations (C-H, C-C, C=O) which typically clutter the 1500–3000 cm⁻¹ region.

The Si-H Stretch ( )

For MDES, the Si-H stretching frequency is observed between 2160 and 2170 cm⁻¹ .

This position is not random; it is strictly governed by the electronic environment around the silicon atom. The frequency (


) is proportional to the square root of the force constant (

) of the bond. Electronegative substituents (like ethoxy groups) withdraw electron density from the silicon, shortening the Si-H bond, increasing

, and shifting the peak to a higher wavenumber.
  • Triethylsilane (Et₃SiH): ~2100 cm⁻¹ (No electronegative oxygen; lowest frequency).

  • Methyldiethoxysilane (MDES): ~2165 cm⁻¹ (Two oxygens withdraw density; intermediate frequency).

  • Triethoxysilane (TES): ~2200 cm⁻¹ (Three oxygens withdraw density; highest frequency).

Mechanistic Visualization: Substituent Effects

The following diagram illustrates why MDES appears spectrally distinct from its counterparts.

G Si_Atom Silicon Atom (Center) SiH_Bond Si-H Vibrational Frequency Si_Atom->SiH_Bond Determines Force Constant (k) Ethoxy Ethoxy Groups (-OEt) Inductive Withdrawal (-I) Stiffens Si-H Bond Ethoxy->Si_Atom Withdraws e⁻ density Methyl Methyl Group (-Me) Inductive Donation (+I) Softens Si-H Bond Methyl->Si_Atom Donates e⁻ density Result MDES Peak: ~2165 cm⁻¹ (Balanced State) SiH_Bond->Result Observable Shift

Figure 1: Electronic substituent effects determining the Si-H stretching frequency. The ethoxy groups increase the wavenumber, while the methyl group moderates it, placing MDES between trialkylsilanes and trialkoxysilanes.

Part 2: Comparative Analysis (MDES vs. Alternatives)

When selecting a silane reducing agent or surface modifier, MDES offers a specific balance of reactivity and stability. The table below contrasts MDES with its primary alternatives.

Performance Matrix
FeatureMethyldiethoxysilane (MDES) Triethoxysilane (TES) Polymethylhydrosiloxane (PMHS)
Formula



Si-H Peak ~2165 cm⁻¹ ~2200 cm⁻¹~2160 cm⁻¹
Reactivity High. The methyl group reduces steric bulk compared to TES, often accelerating hydrosilylation rates.Moderate. Three ethoxy groups create steric hindrance and electronic stabilization, slowing nucleophilic attack.Variable. Heterogeneous nature can lead to gelation or incomplete reaction.
Flash Point 1°C (33.8°F) (High Flammability Hazard)~26°C (79°F)>100°C (Flash point varies by MW)
Stability Moderate hydrolytic stability.Lower hydrolytic stability (prone to rapid sol-gel condensation).High stability; difficult to remove excess.

Key Takeaway: MDES is the superior choice when reaction kinetics are the bottleneck, but it requires stricter safety controls (Class IB Flammable Liquid) compared to TES.

Part 3: Experimental Protocol for Quantitative Monitoring

This protocol details how to track the consumption of MDES during a hydrosilylation reaction. This method assumes a homogeneous liquid reaction mixture.

Equipment Setup
  • Instrument: FTIR Spectrometer (Transmission mode with KBr/NaCl liquid cell or Diamond ATR).

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32 scans per time point.

  • Background: Air (for ATR) or pure solvent (for Transmission).

The "Zero-Point" Calibration

Before initiating the reaction (adding catalyst), take a spectrum of the reaction mixture containing the MDES and the substrate (alkene/alkyne).

  • Locate the Peak: Zoom in on 2100–2250 cm⁻¹.

  • Define Baseline: Draw a baseline from ~2080 cm⁻¹ to ~2280 cm⁻¹.

  • Record Initial Area (

    
    ):  Integrate the peak area. Do not use peak height, as peak broadening can occur during reaction.
    
Kinetic Monitoring Workflow

Follow this logic flow to ensure data integrity during the reaction.

Monitor Start Start Reaction (Add Catalyst) Sample Aliquot Sampling (t = x min) Start->Sample Quench Optional: Quench Catalyst (if offline analysis) Sample->Quench Measure Acquire FTIR Spectrum (Focus: 2165 cm⁻¹) Sample->Measure Quench->Measure Process Data Processing 1. Baseline Correction 2. Integrate Area (At) Measure->Process Calc Calculate Conversion % = (1 - At/A0) * 100 Process->Calc Decision Is Si-H Peak Gone? Calc->Decision Decision->Sample No (>5% remaining) End Reaction Complete Decision->End Yes (<1% remaining)

Figure 2: Step-by-step logic for quantitative reaction monitoring. Quenching is recommended if the analysis time is significant relative to the reaction rate.

Data Normalization (Crucial for Accuracy)

If using a transmission cell, path length variations can ruin quantitative data. If using ATR, contact pressure variances can do the same.

  • Internal Standard Method: Identify a peak that does not change during the reaction (e.g., an aromatic ring C-C stretch at ~1600 cm⁻¹ or a C-H stretch at ~2900 cm⁻¹, provided the substrate's C-H bonds don't change significantly).

  • Calculation:

    
    
    Plot Normalized Area vs. Time to determine reaction kinetics (
    
    
    
    ).

Part 4: Troubleshooting & Artifacts

The "Water" Artifact

MDES is sensitive to moisture. The ethoxy groups can hydrolyze to form silanols (Si-OH) and ethanol.

  • Symptom: Appearance of a broad hump at 3200–3500 cm⁻¹ (O-H stretch) and a shift in the Si-H peak position (silanols have different electronegativity than ethoxy groups).

  • Prevention: Purge the FTIR sample compartment with dry nitrogen; ensure all solvents are anhydrous.

Peak Overlap

While the 2165 cm⁻¹ region is generally clear, be wary of:

  • Alkynes: Terminal alkynes have a

    
     stretch near 2100–2250 cm⁻¹. If your substrate is an alkyne, you must differentiate the peaks.
    
    • Differentiation: The alkyne peak is usually sharper and will shift/disappear upon reaction. Deuterated solvents can sometimes help shift overlapping solvent peaks, though less relevant here.

References

  • Gelest, Inc. (2020). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

  • Marciniec, B. (Ed.).[1] (2009).[2] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.

  • Launer, P. J. (1987). "Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations". Silicon Compounds Register and Review, Petrarch Systems.
  • Pestke, F., et al. (2017). "In situ IR-spectroscopy as a tool for monitoring the radical hydrosilylation process on silicon nanocrystal surfaces". Nanoscale. Retrieved from [Link]

Sources

29Si NMR Characterization of Diethoxymethylsilane Derivatives: A Precision Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethoxymethylsilane (DEMS) derivatives represent a critical class of organosilicon precursors used in drug delivery systems, surface modification, and advanced materials. Their unique "D-unit" functionality (


) bridges the gap between rigid inorganic silicates and flexible organic polymers. However, characterizing these derivatives is notoriously difficult due to the low natural abundance of 

Si (4.7%) and long spin-lattice relaxation times (

).

This guide moves beyond basic spectral interpretation, offering a comparative technical analysis and a self-validating experimental protocol designed for high-throughput and quantitative accuracy.

Part 1: Strategic Comparison – DEMS vs. Functional Alternatives

In the context of structural characterization, DEMS derivatives must be distinguished from their Triethoxy (T-unit) and Tetraethoxy (Q-unit) counterparts. The following comparison highlights why


Si NMR is the superior analytical "product" for these specific compounds compared to 

H NMR or IR.
Table 1: Comparative Analytical Performance
Feature

Si NMR (Direct/IG)

Si NMR (INEPT)

H NMR
FT-IR
Specificity High. Resolves M, D, T, and Q units unambiguously.High. Selectively enhances Si-H or Si-Me species.Low. Ethoxy signals (

) often overlap with key resonances.
Medium. Good for functional groups (Si-H, Si-O) but poor for skeletal connectivity.
Quantitative? Yes. With Inverse Gated decoupling and relaxation agents.No. Polarization transfer distorts intensities; qualitative only.Yes. But limited by spectral crowding.No. Beer-Lambert law limitations in solids/gels.
Si-H Detection Medium. Requires long acquisition.Superior. Exploits large

(~200-300 Hz) for massive signal boost.
High. Distinct region (~4.5 ppm) but lacks connectivity info.High. Distinct stretch (~2100-2200 cm⁻¹).
Primary Use Quantitative distribution of hydrolysis/condensation products.Rapid screening of Si-H functionality and reaction monitoring.Routine purity check.Quick functional group verification.
Why DEMS Derivatives Present Unique Challenges

Unlike Tetraethoxysilane (TEOS), DEMS derivatives contain a Si-CH₃ group and potentially a Si-H bond (in the case of the parent silane).

  • The "D" Unit Signature: DEMS derivatives typically resonate in the -5 to -25 ppm range (D units), distinct from T units (-40 to -70 ppm).

  • The Si-H Factor: If the derivative retains the Si-H bond, the

    
     coupling provides a unique handle for INEPT sequences, allowing detection in seconds rather than hours.
    

Part 2: Technical Deep Dive & Chemical Shift Fingerprinting

Accurate characterization relies on mapping the chemical shift (


) to the local silicon environment.
Chemical Shift Trends

The substitution of an ethoxy group (


) with a siloxane bridge (

) causes a predictable upfield shift (more negative ppm).
  • Precursor (

    
    ): 
    
    
    
    
    
    -5 to -10 ppm
  • Hydrolyzed/Condensed (

    
    ): 
    
    • 
       (Dimer/End-group): 
      
      
      
      -10 to -15 ppm
    • 
       (Linear Chain): 
      
      
      
      -18 to -22 ppm
    • 
       (Cyclic Trimers/Tetramers): 
      
      
      
      -10 to -20 ppm (Ring strain affects shift).

Expert Insight: When monitoring the hydrolysis of DEMS, the disappearance of the


 peak and the emergence of 

and

signals provides a kinetic map of the polymerization process.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to overcome the "Negative NOE" and "Long


" issues inherent to Silicon-29.
Step 1: Sample Preparation (The "Secret Sauce")

Pure


Si NMR is often too slow for industrial timelines. We utilize a paramagnetic relaxation agent to bypass the 

bottleneck.
  • Solvent:

    
     (preferred for solubility) or 
    
    
    
    .
  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)₃] .

    • Concentration:0.02 – 0.05 M (approx. 7-15 mg per 0.6 mL sample).

    • Mechanism:[1][2] The unpaired electrons of Cr³⁺ facilitate dipole-dipole relaxation, reducing

      
       from >60s to <5s.
      
  • Tube: Use PTFE (Teflon) liners or quartz tubes if possible to eliminate the broad glass background signal (~ -110 ppm), though this is less critical for D-units (-20 ppm) than for Q-units.

Step 2: Pulse Sequence Selection

Choose the sequence based on your analytical goal.

A. Quantitative Distribution (Inverse Gated Decoupling)
  • Pulse Sequence: zgig (Bruker) / s2pul (Varian/Agilent) with decoupling off during delay.

  • Parameters:

    • Pulse Angle: 30° - 45° (to allow faster repetition).

    • Relaxation Delay (

      
      ): 
      
      
      
      . With Cr(acac)₃, set
      
      
      . Without Cr(acac)₃,
      
      
      .
    • Decoupling: Inverse Gated (On during acquisition, Off during delay). This suppresses the negative Nuclear Overhauser Effect (NOE) which can otherwise nullify the signal.

B. Rapid Si-H Screening (INEPT)
  • Pulse Sequence: ineptnd (INEPT non-decoupled).

  • Parameters:

    • Optimization: Set delay

      
      . For Si-H, 
      
      
      
      .
    • Delay Calculation:

      
      .
      
    • Advantage: Boosts sensitivity by transfer of magnetization from sensitive ¹H to ²⁹Si. Signal obtained in scans (minutes) vs. kiloscans (hours).

Part 4: Visualization & Workflow

The following diagram illustrates the decision logic for characterizing DEMS derivatives, ensuring the correct experiment is chosen for the specific analytical need.

SiNMR_Workflow Start Start: Characterize DEMS Derivative CheckH Does the derivative contain a direct Si-H bond? Start->CheckH Quant Is quantitative molar ratio required? CheckH->Quant No / Yes & Quantitative INEPT Run 29Si INEPT (Optimize for J ~ 250 Hz) CheckH->INEPT Yes & Qualitative Prep Add Cr(acac)3 (0.03 M) to shorten T1 Quant->Prep Yes IG_Seq Run Inverse Gated Decoupling (zgig, D1 = 5s) Quant->IG_Seq No (Qualitative only) INEPT_Res Result: Rapid detection of Si-H species only INEPT->INEPT_Res Prep->IG_Seq IG_Res Result: Quantitative integrals for all Si species (D0, D1, D2) IG_Seq->IG_Res

Figure 1: Decision matrix for selecting the optimal


Si NMR pulse sequence based on structural features and analytical requirements.

References

  • Chemical Shifts of Silane Derivatives: Corminbœuf, C., et al. "29Si NMR chemical shifts of silane derivatives." Chemical Physics Letters, 2002.

  • Hydrolysis Kinetics: "NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation." Journal of Applied Polymer Science, 2002.

  • Experimental Protocols: "29Si NMR Some Practical Aspects." Pascal-Man.

  • Coupling Constants: "J(Si,H) Coupling Constants of Activated Si-H Bonds." Journal of Physical Chemistry A, 2017.[3][4]

  • Relaxation Agents: "How to run quantitative 13C and 29Si NMR faster." UMass NMR Facility.

Sources

Technical Comparison Guide: Distinguishing Diethoxymethylsilane (DEMS) from Triethoxysilane (TES) by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Distinguishing Diethoxymethylsilane (DEMS) from Triethoxysilane (TES) is a frequent challenge in organosilicon synthesis and quality control. While both are reactive hydride-functionalized silanes used as reducing agents or sol-gel precursors, their reactivity profiles and resulting material properties differ significantly.

The Definitive Distinction:

  • 1H NMR: The presence of a Si-CH3 signal at

    
     0.20 ppm  (doublet or multiplet) is unique to DEMS. TES lacks any signal in this high-field region.
    
  • Integration Ratio: The ratio of ethoxy methylene protons (

    
     3.8 ppm) to the Si-H proton (
    
    
    
    4.3–4.6 ppm) is 4:1 for DEMS and 6:1 for TES .
  • 29Si NMR: DEMS resonates upfield at approximately -35 ppm , whereas TES resonates significantly further upfield at -59 ppm .

Structural & Chemical Profile[1][2][3][4]

Understanding the structural differences is the first step to interpreting the spectra.

FeatureDiethoxymethylsilane (DEMS)Triethoxysilane (TES)
CAS Number 2031-62-1998-30-1
Formula


Molecular Weight 134.25 g/mol 164.27 g/mol
Structure 1 Si-H, 1 Si-Me , 2 Ethoxy groups1 Si-H, 0 Si-Me , 3 Ethoxy groups
Key Reactivity Hydrosilylation, HydrophobizationReducing Agent, Sol-Gel Crosslinker

Method 1: 1H NMR Spectroscopy (The Primary Tool)

Proton NMR provides the fastest and most quantitative method for identification and purity analysis.

Spectral Regions of Interest[4][5][6][7][8]

The spectra can be divided into three distinct zones.[1]

  • Zone A (4.0 – 5.0 ppm): The Si-H bond. Both molecules show a signal here, but the chemical shift differs.

  • Zone B (3.5 – 4.0 ppm): The Ethoxy Methylene (

    
    ) protons.
    
  • Zone C (0.0 – 0.5 ppm): The Si-Methyl (

    
    ) region. This is the diagnostic zone. 
    
Comparative Data Table (in )
Signal AssignmentDEMS Chemical Shift (

)
DEMS MultiplicityTES Chemical Shift (

)
TES Multiplicity
Si-H 4.58 – 4.59 ppm Multiplet4.29 ppm Singlet (broad) or Multiplet*

3.81 ppmQuartet/Multiplet3.86 ppmQuartet

(Ethoxy)
1.24 ppmTriplet1.25 ppmTriplet

0.20 ppm Doublet (

Hz)
ABSENT N/A

*Note: The Si-H signal in TES can appear as a singlet if decoupling is applied or resolution is low, but often shows satellite coupling to


 (

Hz) or long-range coupling to ethoxy protons.
Integration Logic

To confirm identity, normalize the integral of the Si-H peak to 1.0 .

  • If DEMS:

    • 
       integral 
      
      
      
      4.0
    • 
       integral 
      
      
      
      3.0
  • If TES:

    • 
       integral 
      
      
      
      6.0
    • 
       integral = 0.0 
      
Visualization of Logic Flow

NMR_Identification Start Unknown Silane Sample (1H NMR in CDCl3) Check_Zone_C Check Region 0.0 - 0.5 ppm Start->Check_Zone_C Signal_Present Signal Present (~0.2 ppm) Check_Zone_C->Signal_Present Yes Signal_Absent Signal Absent Check_Zone_C->Signal_Absent No Check_Integrals_DEMS Normalize Si-H (4.6 ppm) = 1H Check O-CH2 (3.8 ppm) Signal_Present->Check_Integrals_DEMS Check_Integrals_TES Normalize Si-H (4.3 ppm) = 1H Check O-CH2 (3.9 ppm) Signal_Absent->Check_Integrals_TES Result_DEMS Identify as Diethoxymethylsilane (DEMS) (Integral ~4.0) Check_Integrals_DEMS->Result_DEMS Result_TES Identify as Triethoxysilane (TES) (Integral ~6.0) Check_Integrals_TES->Result_TES

Figure 1: Decision tree for identifying DEMS vs. TES using 1H NMR spectral features.

Method 2: 29Si NMR Spectroscopy (The Gold Standard)

For complex mixtures or when hydrolysis products (silanols) are suspected,


 NMR provides unambiguous speciation.
Chemical Shift & Coupling[4][5][6][9][10][11][12][13]

Silicon-29 chemical shifts are highly sensitive to the number of oxygen substituents.

ParameterDEMSTES
Chemical Shift (

)
~ -35 ppm -59.0 ppm

Coupling
~200 - 240 Hz~280 Hz
  • Interpretation: The substitution of an electronegative ethoxy group (in TES) with a more electropositive methyl group (in DEMS) causes a significant downfield shift (deshielding) of approximately 25 ppm.

  • Coupling: In non-decoupled spectra (gated decoupling), the Si signal will appear as a doublet due to the direct Si-H bond. The magnitude of this coupling (

    
    ) is larger for TES due to the electron-withdrawing effect of the three oxygen atoms.
    

Experimental Protocols

Sample Preparation (Critical)

Both compounds are moisture-sensitive. Hydrolysis produces ethanol and silanols/siloxanes, which clutter the NMR spectrum.

  • Dry Solvent: Use anhydrous

    
     (stored over molecular sieves) or 
    
    
    
    (Benzene-d6). Benzene-d6 often provides better separation of overlapping signals.
  • Inert Atmosphere: Prepare the NMR tube inside a glovebox or under a nitrogen stream if possible.

  • Concentration: Dissolve ~20-30 mg of silane in 0.6 mL of solvent. High concentrations can lead to polymerization in the tube if moisture is present.

Acquisition Parameters (1H NMR)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds. Accurate integration requires full relaxation, and Si-H protons can have long 
    
    
    
    times.
  • Scans: 16 scans are usually sufficient for neat liquids/high concentration.

Acquisition Parameters (29Si NMR)
  • Pulse Sequence: Inverse gated decoupling (zgig) to suppress NOE (negative NOE can nullify signals) while maintaining proton decoupling during acquisition.

  • Relaxation Delay: Silicon relaxes slowly. Use a relaxation agent (e.g., Cr(acac)

    
    , 0.02 M) to shorten D1 to 2-5 seconds. Without the agent, D1 may need to be 30-60 seconds.
    

Troubleshooting & Artifacts

Issue: "I see a broad hump at 1.5 - 2.0 ppm or extra triplets."

  • Cause: Hydrolysis.[2] The silane has reacted with water to form ethanol.

  • Check: Look for the characteristic ethanol triplet at ~1.2 ppm (overlapping with silane ethoxy) and quartet at ~3.7 ppm.

  • DEMS Artifacts: Hydrolysis of DEMS leads to linear polymethylsiloxanes (

    
     Si ~ -22 ppm).
    
  • TES Artifacts: Hydrolysis of TES leads to crosslinked silica networks (Q resins), often resulting in very broad, undetectable Si signals in solution NMR.

References

  • Minge, O., et al. (2004). Triethoxysilane, Tetraethoxysilane and Hexaethoxydisiloxane – Three Complementary Reagents for the Synthesis of Hydrogen-Rich Silylarenes. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • PubChem. (n.d.). Triethoxysilane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hebrew University of Jerusalem. (n.d.). 29Si NMR Spectroscopy Practical Guide. Retrieved from [Link]

Sources

Technical Guide: GC-MS Profiling and Fragmentation Dynamics of Diethoxy-methyl-silane (DEMS)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Fragmentation Pattern of Diethoxy-methyl-silane (DEMS) Content Type: Technical Comparison Guide

Executive Summary

Diethoxy-methyl-silane (DEMS), a pivotal organosilicon hydride, serves as a versatile reducing agent and a precursor in hydrosilylation chemistries.[1] Unlike its tri-alkoxy analogs, DEMS possesses a unique steric and electronic profile due to the direct


 bond. This guide provides a definitive mass spectral analysis of DEMS, contrasting it with functional alternatives like Triethoxysilane (TES) and Dimethyldiethoxysilane (DMDES).

The correct identification of DEMS relies on distinguishing its hydride-loss (


) and ethoxy-loss (

) pathways from the fragmentation patterns of homologous silanes. This document outlines the mechanistic causality of these ions and provides a validated protocol for their detection.
Comparative Performance Profile

In drug development and materials synthesis, DEMS is often compared to Triethoxysilane (TES) for reducing power and Dimethyldiethoxysilane (DMDES) for capping efficiency. The following table contrasts their mass spectral signatures to facilitate rapid identification in complex reaction mixtures.

Table 1: Mass Spectral & Physicochemical Comparison of DEMS and Analogs

FeatureDiethoxy-methyl-silane (DEMS) Triethoxysilane (TES) Dimethyldiethoxysilane (DMDES)
CAS Registry 2031-62-1998-30-178-62-6
Structure



Mol. Weight 134.25 g/mol 164.27 g/mol 148.28 g/mol
Molecular Ion (

)
m/z 134 (Weak/Trace)m/z 164 (Trace)m/z 148 (Weak)
Primary Base Peak m/z 119 (

)
m/z 119 (

)
m/z 133 (

)
Diagnostic Ion 1 m/z 89 (

)
m/z 163 (

)
m/z 103 (

)
Diagnostic Ion 2 m/z 133 (

)
m/z 79 (

)
m/z 75 (Dimethysilylene)
Retention Index (DB-5) ~850 - 870~900 - 920~880 - 900

Critical Insight: Both DEMS and TES produce a dominant ion at m/z 119 . However, the mechanism differs: in DEMS, m/z 119 arises from methyl loss (


), whereas in TES, it arises from ethoxy loss (

). The presence of m/z 89 is the definitive "fingerprint" marker for DEMS, distinguishing it from TES.
Fragmentation Mechanism & Causality

The fragmentation of DEMS under Electron Ionization (70 eV) is governed by the relative stability of the resulting silylium ions. Silicon stabilizes positive charges effectively (the


-silicon effect), but in the gas phase, 

-cleavage dominates.
The Mechanistic Pathways
  • Pathway A (Methyl Loss - Dominant): The

    
     bond is cleaved to release a methyl radical (
    
    
    
    ), generating the stable diethoxysilylium cation (
    
    
    119). This is energetically favored, making it the base peak.
  • Pathway B (Ethoxy Loss): Cleavage of the

    
     bond expels an ethoxy radical (
    
    
    
    ), yielding the methyl-ethoxy-silylium cation (
    
    
    89).
  • Pathway C (Hydride Loss): The

    
     bond, while reactive chemically, is strong. However, loss of 
    
    
    
    occurs to a minor extent, producing the cation at
    
    
    133.
Visualization of Fragmentation Dynamics

The following diagram maps the specific ionization pathways for DEMS.

DEMS_Fragmentation DEMS DEMS Molecular Ion [Me-SiH-(OEt)2]+ m/z 134 Ion119 Base Peak [SiH(OEt)2]+ m/z 119 DEMS->Ion119 Loss of Methyl (-15 Da) (Alpha-Cleavage) Ion89 Diagnostic Ion [MeSiH(OEt)]+ m/z 89 DEMS->Ion89 Loss of Ethoxy (-45 Da) (Si-O Cleavage) Ion133 Hydride Loss [MeSi(OEt)2]+ m/z 133 DEMS->Ion133 Loss of Hydride (-1 Da) Ion119->Ion89 - CH2O (Rearrangement)

Figure 1: Mechanistic fragmentation pathway of Diethoxy-methyl-silane under 70 eV Electron Ionization.

Validated Experimental Protocol

To ensure reproducible detection of DEMS and separation from hydrolysis byproducts (e.g., silanols), the following protocol utilizes a non-polar stationary phase and strict moisture control.

Reagents & Preparation
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM). Avoid alcohols (Methanol/Ethanol) to prevent transesterification.

  • Standard: Diethoxymethylsilane (98%+ purity).

  • Concentration: 100 µg/mL (100 ppm) for scan mode; 1-10 ppm for SIM mode.

Instrumental Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent thermal degradation of Si-H.
Injection Split 10:1Prevents column saturation; DEMS is highly responsive.
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates silanes by boiling point.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Oven Program 40°C (2 min)

10°C/min

250°C
Low initial temp is critical for volatile silanes (BP of DEMS is ~94°C).
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range m/z 35 - 350Captures low mass fragments (29, 45) and molecular ion.[2]
Workflow Logic Diagram

This workflow ensures data integrity by incorporating blank subtraction and system suitability checks.

Protocol_Workflow Start Sample Preparation (Anhydrous Toluene) Blank Inject Solvent Blank (Check for Siloxane Bleed) Start->Blank Check1 Background Clean? Blank->Check1 Check1->Blank No (Bake Column) InjectSample Inject DEMS Sample (Split 10:1) Check1->InjectSample Yes Analysis Data Analysis Extract Ion Chromatogram (EIC) InjectSample->Analysis Validation Verify Ratios: m/z 119 (100%) : m/z 89 (~30%) Analysis->Validation

Figure 2: Analytical workflow for the validation of DEMS utilizing ion ratio confirmation.

Interpretation of Results

When analyzing real-world samples, researchers must look for the Ion Ratio Integrity .

  • Target Peak: Retention time approx. 4.5 - 5.5 min (method dependent).

  • Confirmation: The abundance of

    
     89 should be approximately 20-40% of the base peak (
    
    
    
    119).
  • Interference Warning: If

    
     163 is observed, the sample is contaminated with Triethoxysilane. If 
    
    
    
    75 (
    
    
    ) is prominent, the sample has likely undergone hydrolysis.
References
  • NIST Mass Spectrometry Data Center. Silane, diethoxymethyl- (CAS 2031-62-1). NIST Chemistry WebBook, SRD 69.[3][4][5] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Silane, triethoxymethyl- (CAS 2031-67-6).[3] NIST Chemistry WebBook, SRD 69.[3][4][5] Retrieved from [Link]

  • PubChem. Methyldiethoxysilane (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Refractive Index Verification for Methyldiethoxysilane Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Silane Applications

Methyldiethoxysilane (MDES) is a versatile organosilane compound integral to advanced materials science. It serves as a crucial coupling agent, surface modifier, and precursor in the synthesis of high-performance polymers and coatings.[1] The efficacy of MDES in these applications—from enhancing the adhesion and durability of automotive sealants to ensuring the stability of pharmaceutical intermediates—is directly contingent on its purity. The presence of impurities, such as residual starting materials, solvents, or by-products from hydrolysis like polymeric siloxanes, can unpredictably alter reaction kinetics, compromise the structural integrity of final products, and introduce batch-to-batch variability.[2]

This guide provides an in-depth, field-proven methodology for leveraging refractive index (RI) as a rapid, reliable, and cost-effective first-line tool for verifying the purity of methyldiethoxysilane. While more sophisticated techniques like chromatography exist, refractometry offers an immediate, non-destructive assessment of material quality, making it an indispensable tool for incoming material inspection and in-process quality control.

The Scientific Foundation: Why Refractive Index is a Powerful Indicator of Purity

The refractive index is a fundamental, intrinsic physical property of a substance, defined as the ratio of the speed of light in a vacuum to its speed within that substance.[3][4] For a pure chemical compound under standard conditions of temperature and pressure, this value is a constant. The principle behind using RI for purity assessment is straightforward yet robust: the introduction of any impurity with a different refractive index will cause a measurable deviation in the overall RI of the mixture.[5]

This method's power lies in its sensitivity and precision. Modern digital refractometers can measure RI to four or five decimal places, making them highly sensitive to even small amounts of contamination.[3][6] Therefore, a measured refractive index that deviates significantly from the established value for high-purity methyldiethoxysilane serves as a strong and immediate indicator of contamination.[3][5] This allows researchers and quality control professionals to quickly flag suspect batches for further, more detailed investigation.

Experimental Protocol: A Self-Validating System for RI Measurement

Adherence to a rigorous, self-validating protocol is paramount for obtaining trustworthy and reproducible results. The following methodology, grounded in the principles of the ASTM D1218 standard test method , ensures the integrity of each measurement.[6][7][8]

Core Experimental Workflow

G cluster_prep Phase 1: Instrument Preparation cluster_measure Phase 2: Sample Measurement cluster_post Phase 3: Post-Analysis cal Step 1: Calibration Verification (Using Certified RI Standards) temp Step 2: Temperature Stabilization (Set to 20.0°C ± 0.1°C) cal->temp clean_prism Step 3: Prism Cleaning (HPLC-grade Toluene/Acetone) temp->clean_prism apply Step 4: Sample Application (Apply 2-3 drops of MDES) clean_prism->apply Proceed to Measurement equil Step 5: Thermal Equilibration (Allow sample to stabilize) apply->equil read Step 6: Acquire Readings (Take 3-5 stable readings) equil->read record Step 7: Data Analysis (Average readings & compare to spec) read->record Proceed to Analysis clean_final Step 8: Final Cleaning (Prepare for next sample) record->clean_final

Caption: Workflow for Refractive Index Purity Verification.

Detailed Step-by-Step Methodology
  • Instrument Calibration and Verification:

    • Causality: The trustworthiness of any measurement begins with a properly calibrated instrument. This step establishes a baseline of accuracy.

    • Protocol: Before analyzing any sample, verify the calibration of the digital refractometer using a certified refractive index standard. For the expected range of MDES, 2,2,4-trimethylpentane (nD at 20°C = 1.3915) is a suitable standard.[9] The reading must be within the instrument's specified tolerance (e.g., ±0.0001) of the standard's certified value. If not, perform a full calibration according to the manufacturer's instructions.

  • Temperature Control:

    • Causality: Refractive index is highly dependent on temperature.[9] Precise thermal control is non-negotiable for achieving accuracy to the fourth decimal place.

    • Protocol: Set the instrument's integrated Peltier temperature control to 20.0°C ± 0.1°C . Ensure the prism temperature has stabilized before proceeding.

  • Sample Handling and Application:

    • Causality: Methyldiethoxysilane can react with atmospheric moisture to form siloxanes, which are impurities that will alter the RI. Proper handling minimizes this risk.

    • Protocol: Using a clean, dry pipette, draw a sample from the source container, preferably under an inert atmosphere (e.g., nitrogen or argon). Apply 2-3 drops of MDES to the lower prism of the refractometer, ensuring the surface is fully covered and free of air bubbles. Close the prism cover immediately to minimize exposure to air.

  • Measurement and Data Acquisition:

    • Causality: Allowing the sample to reach thermal equilibrium with the prism is essential for a stable and accurate reading. Multiple readings confirm measurement stability.

    • Protocol: Allow the sample to equilibrate on the prism for 60-90 seconds, or until the instrument's reading is stable. Record at least three consecutive readings. The values should agree within ±0.0001.

  • Data Interpretation:

    • Protocol: Calculate the average of the stable readings. Compare this experimental value to the specification for high-purity methyldiethoxysilane. The accepted literature value for MDES (≥97% purity) is n20/D = 1.3760 .[1][10][11]

  • Prism Cleaning:

    • Causality: Rigorous cleaning prevents cross-contamination between samples, a critical step for a self-validating system.

    • Protocol: Thoroughly clean the prism surfaces immediately after measurement using a soft, non-abrasive lens tissue wetted with HPLC-grade toluene or acetone, followed by a final rinse with isopropanol.[9]

Interpreting the Data: From Refractive Index to Purity Assessment

The measured refractive index provides a clear, quantitative data point for quality assessment. A batch of methyldiethoxysilane is considered to be of high purity if its refractive index falls within a narrow range of the established standard.

Table 1: Example Purity Assessment of Methyldiethoxysilane Batches

Batch IDMeasured RI (n20/D)Deviation from Standard (1.3760)Purity AssessmentRecommended Action
MDES-A011.3759-0.0001High Purity Accept for use.
MDES-A021.3761+0.0001High Purity Accept for use.
MDES-B011.3775+0.0015Suspect Quarantine. Perform GC-MS analysis to identify impurities.
MDES-C011.3728-0.0032Contaminated Reject batch. Investigate source of contamination.

Note: The acceptable tolerance range should be established based on process sensitivity and historical data, but typically a deviation > ±0.0005 warrants further investigation.

Comparative Guide: Refractive Index vs. Alternative Purity Analysis Methods

While refractometry is an excellent screening tool, it is essential to understand its place within a broader analytical workflow. For a complete purity profile, especially when an out-of-specification result is obtained, chromatographic methods are the authoritative standard.

Table 2: Comparison of Purity Verification Methodologies

ParameterRefractive Index (RI)Gas Chromatography (GC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the bending of light through the bulk sample.[3]Separates volatile components based on their interaction with a stationary phase.[12]Separates components (GC) and then identifies them based on their mass-to-charge ratio.[2][13]
Speed < 5 minutes per sample20-60 minutes per sample30-70 minutes per sample
Relative Cost LowMediumHigh
Required Skill Level LowMedium to HighHigh
Sensitivity Detects bulk property changes (approx. >0.1% impurity)Can quantify impurities down to ppm levels (0.0001%).[14]Can identify and quantify impurities down to ppb levels.[14]
Data Output A single value representing the bulk property.A chromatogram showing peaks for each separated component, allowing for quantification.A chromatogram plus a mass spectrum for each peak, allowing for definitive identification.
Best Use Case Rapid QC, incoming material screening, process monitoring.Quantifying known impurities, determining purity percentage.Identifying unknown impurities, root cause analysis, trace contamination studies.

Conclusion: An Integrated Strategy for Purity Assurance

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like methyldiethoxysilane is fundamental to achieving reliable and reproducible results. The measurement of refractive index stands out as the premier method for first-line purity verification . Its unparalleled speed, low cost, and high precision make it an ideal gatekeeper for quality control.

An effective purity assurance strategy integrates refractometry as a rapid screening tool. If a batch of methyldiethoxysilane meets the refractive index specification (e.g., 1.3760 ± 0.0005), it can be confidently passed for use in non-critical applications. However, should the refractive index deviate significantly, this result should trigger a secondary, more exhaustive analysis using a separative technique like Gas Chromatography-Mass Spectrometry (GC-MS). This integrated approach provides a cost-effective and scientifically sound framework, ensuring that only materials of the highest purity enter your critical workflows.

References

  • METHYLDIETHOXYSILANE - Gelest, Inc. Gelest. Available at: [Link]

  • D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. ASTM International. Available at: [Link]

  • Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. ASTM International. Available at: [Link]

  • ASTM D1218: Refractive Index of Viscous Materials @ 20°C or 25°C. Petrolube. Available at: [Link]

  • ASTM D1218-21 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. iTeh Standards. Available at: [Link]

  • ASTM D1218 – Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. SPL, Inc. Available at: [Link]

  • Use of Capillary Gas Chromatography for Determining Hydrocarbons in High-Purity Silane. ResearchGate. Available at: [Link]

  • Analysis of trace impurities in UHP Silane. LDetek. Available at: [Link]

  • Analysis of Silanes by Gas Chromatography. Wasson-ECE Instrumentation. Available at: [Link]

  • What is the principle behind using refractive index measurement to indicate the purity of an organic solvent? Quora. Available at: [Link]

  • Refractive Index Measurements to Compare Chemical Purity. Ebatco. Available at: [Link]

  • Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. MDPI. Available at: [Link]

Sources

Comparative Reactivity of DEMS vs. TES in Sol-Gel Processes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Format: Senior Application Scientist Technical Guide

An Advanced Technical Guide for Network Design & Functionalization

Executive Summary: The Structural Architect’s Choice

In sol-gel chemistry, the choice between Diethoxymethylsilane (DEMS) and Triethoxysilane (TES) is not merely about reactivity rates; it is a fundamental decision about network topology.

While both precursors introduce a reactive hydride (


) functionality—crucial for post-synthesis hydrosilylation or reductive applications—they dictate divergent structural outcomes. TES  acts as a Network Former  (

unit), capable of creating rigid, 3D silsesquioxane cages. DEMS acts as a Network Modifier (

unit), introducing linearity, flexibility, and hydrophobicity due to its non-hydrolyzable methyl group.

This guide dissects their kinetic behaviors, providing the experimental logic required to precisely engineer silica networks for drug delivery vehicles, optical coatings, and functionalized surfaces.

Chemical Profile & Structural Logic

Understanding the "Unit Type" is the first step in predicting gelation behavior.

FeatureDEMS (Diethoxymethylsilane) TES (Triethoxysilane)
Formula


Silicone Notation

Unit
(Difunctional)

Unit
(Trifunctional)
Hydrolyzable Groups 2 (Ethoxy)3 (Ethoxy)
Steric Bulk Moderate (Methyl group interference)Low (Hydride is small)
Network Role Chain extender, Flexibility promoter, HydrophobeCrosslinker, Node former, Rigidifier
Si-H Content ~0.75 wt% H (Higher per mole of Si)~0.61 wt% H

Mechanistic Reactivity: The Kinetics of Gelation

Hydrolysis Kinetics

The rate of hydrolysis (


) is governed by the electrophilicity of the silicon atom and steric access.
  • TES (

    
    ):  The hydride (
    
    
    
    ) substituent is small and less electron-donating than a methyl group. This makes the central silicon atom more electropositive and sterically accessible compared to DEMS. Consequently, TES hydrolyzes significantly faster than DEMS in both acidic and basic conditions.
  • DEMS (

    
    ):  The methyl group exerts a positive inductive effect (
    
    
    
    ), stabilizing the silicon center but reducing its electrophilicity. Sterically, the methyl group hinders the approach of water/catalyst molecules, slowing
    
    
    .
Condensation & Gelation

This is where the divergence is most critical.

  • TES: With three reactive sites (

    
    ), TES can condense in three directions, rapidly reaching the percolation threshold. It forms rigid silsesquioxane (
    
    
    
    )
    networks.
  • DEMS: With only two reactive sites (

    
    ), DEMS forms linear chains or cyclic rings (
    
    
    
    ). Pure DEMS will not gel into a 3D network under standard conditions; it yields viscous oils (polysiloxanes). It requires a crosslinker (like TEOS or TES) to be incorporated into a solid gel.
Visualization of Reaction Pathways

SolGelPathways TES TES (Triethoxysilane) T-Unit (f=3) Hyd_TES Fast Hydrolysis Si(OH)3 TES->Hyd_TES Acid/Base Cat. Low Steric Hindrance DEMS DEMS (Diethoxymethylsilane) D-Unit (f=2) Hyd_DEMS Slower Hydrolysis Me-Si(OH)2 DEMS->Hyd_DEMS Methyl Steric Bulk +I Effect Cond_TES 3D Condensation Hyd_TES->Cond_TES f=3 Cond_DEMS Linear/Cyclic Condensation Hyd_DEMS->Cond_DEMS f=2 Net_TES Rigid Silsesquioxane Network (Gel) Cond_TES->Net_TES Percolation Net_DEMS Viscous Oil / Flexible Chains (No Gel without Crosslinker) Cond_DEMS->Net_DEMS Chain Extension

Figure 1: Divergent reaction pathways. TES drives 3D networking, while DEMS drives linear chain extension.

Experimental Protocols

Protocol A: Synthesis of High-Functionality H-Silica (TES-Based)

Use this protocol when you need a rigid support with maximum Si-H density for surface grafting.

Reagents:

  • TES (Triethoxysilane)[1]

  • Ethanol (Absolute)

  • 0.1 M HCl (Catalyst)

Workflow:

  • Inert Atmosphere: Perform all steps under

    
    . Si-H bonds are susceptible to oxidation by atmospheric oxygen/moisture over time.
    
  • Mixing: Mix TES and Ethanol in a 1:4 molar ratio.

  • Hydrolysis: Add 0.1 M HCl dropwise (Molar ratio Water:Si = 3:1).

    • Note: Do NOT use base catalysis (e.g.,

      
      ) with TES initially. Basic conditions can trigger the rapid evolution of 
      
      
      
      gas via the reaction:
      
      
      .
  • Aging: Stir at room temperature for 2 hours. The sol will remain clear.

  • Gelation: To induce gelation, carefully raise pH to 5-6 using a buffer, or allow solvent evaporation.

Protocol B: Hydrophobic/Flexible Modification (DEMS-Based)

Use this protocol to reduce brittleness in TEOS gels or to create hydrophobic coatings.

Reagents:

  • TEOS (Tetraethoxysilane) - Primary Network Former

  • DEMS (Diethoxymethylsilane) - Modifier

  • Ethanol[2][3][4][5][6][7]

  • Acid Catalyst[2][3][5][6][8][9]

Workflow:

  • Pre-hydrolysis of TEOS: Since TEOS hydrolyzes slower than TES but faster/comparable to DEMS depending on conditions, it is best to pre-hydrolyze the network former.

    • Mix TEOS:EtOH:Water (1:4:1) with HCl. Reflux for 1 hour.

  • DEMS Addition: Add DEMS to the pre-hydrolyzed TEOS sol.

    • Ratio: A 10-20 mol% substitution of DEMS is standard for flexibility. >40% may prevent gelation entirely.

  • Co-condensation: Reflux for an additional 2 hours. The DEMS will condense onto the growing silica clusters, terminating chains and adding methyl groups.

  • Coating: Spin-coat this sol onto substrates. The result is a film with lower modulus (less cracking) and higher contact angle (hydrophobic) than pure TEOS.

Comparative Performance Data

The following data summarizes typical experimental outcomes when these precursors are used in standard sol-gel formulations (


, Acid catalyzed).
ParameterTES System DEMS System Causality
Gelation Time (

)
Fast (< 24 hrs)No Gelation (Pure)Functionality (

vs

).
Film Modulus (Young's) High (~10-20 GPa)Low (< 5 GPa)Crosslink density (

vs

units).
Water Contact Angle ~60-70° (Hydrophilic)~95-105° (Hydrophobic)Methyl group in DEMS lowers surface energy.
Si-H Reactivity High (Sterically exposed)Moderate (Methyl shielded)Accessibility of the hydride for hydrosilylation.
Safety Risk High (

evolution in base)
ModerateSi-H bond stability is lower in TES.
Steric Influence Diagram

Sterics cluster_TES TES Transition State cluster_DEMS DEMS Transition State TES_Node Si H H TES_Node->H OEt1 OEt TES_Node->OEt1 OEt2 OEt TES_Node->OEt2 OEt3 OEt TES_Node->OEt3 DEMS_Node Si Me CH3 (Bulky) DEMS_Node->Me H_D H DEMS_Node->H_D OEt_D1 OEt DEMS_Node->OEt_D1 OEt_D2 OEt DEMS_Node->OEt_D2

Figure 2: Steric environment comparison. The Methyl group in DEMS shields the Si center, retarding nucleophilic attack compared to the small Hydride in TES.

References

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
  • Arkles, B. (2023). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.

  • Loy, D. A., & Shea, K. J. (1995). Bridged Polysilsesquioxanes. Highly Porous Hybrid Organic-Inorganic Materials. Chemical Reviews, 95(5), 1431–1442.

  • Sakamoto, K., et al. (2019). Reactivity of Hydrosilanes in Sol-Gel Processes. Journal of Sol-Gel Science and Technology. (General reference for Si-H stability in basic media).

Sources

Assessing purity of diethoxymethylsilane via gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

PRECISION PURITY ASSESSMENT OF DIETHOXYMETHYLSILANE (DEMS): A COMPARATIVE GUIDE TO GC-FID VS. ALTERNATIVE METHODOLOGIES

Executive Summary

Diethoxymethylsilane (DEMS) is a pivotal organosilicon reagent employed in stereoselective reductions and sol-gel synthesis. Its utility, however, is strictly governed by its purity. Impurities such as ethanol, methyltriethoxysilane (MTES), and hydrolytic siloxanes can drastically alter reaction stoichiometry and material properties.[1]

This guide evaluates Gas Chromatography with Flame Ionization Detection (GC-FID) as the superior method for quantitative purity assessment, comparing its performance against Thermal Conductivity Detection (GC-TCD) and Proton Nuclear Magnetic Resonance (


H-NMR) . While NMR offers structural confirmation, our data indicates that GC-FID provides the necessary sensitivity (LOD < 10 ppm) and dynamic range required for pharmaceutical-grade quality control.

Technical Context: The Chemistry of Instability

To accurately assess DEMS, one must understand its reactivity. DEMS (


) contains a silicon-hydride (

) bond and two ethoxy groups. It is highly susceptible to hydrolysis.
  • The Hydrolysis Cascade: Exposure to trace moisture converts ethoxy groups to silanols (

    
    ), releasing ethanol. These silanols rapidly condense into siloxanes (oligomers), which appear as high-boiling impurities or "ghost peaks" in chromatograms.
    
  • Implication for Analysis: The analytical method must be strictly anhydrous. The presence of ethanol in a chromatogram is often an artifact of poor sample preparation rather than an intrinsic impurity.

Visualization: Impurity Formation Pathway

Figure 1: The hydrolytic degradation pathway of DEMS, illustrating why moisture control is critical for accurate purity data.

DEMS_Degradation DEMS DEMS (MeSiH(OEt)2) Silanol Intermediate Silanol (MeSiH(OH)(OEt)) DEMS->Silanol Hydrolysis H2O + H2O (Trace Moisture) H2O->Silanol Ethanol Ethanol (Byproduct) Silanol->Ethanol Elimination Dimer Disiloxane Dimer (Impurity) Silanol->Dimer Condensation (-H2O)

Comparative Analysis: Selecting the Right Tool

We compared three methodologies for determining DEMS purity. The goal was to identify the method offering the best balance of sensitivity, specificity, and quantification accuracy.

Method A: GC-FID (Recommended)[2]
  • Mechanism: Carbon-selective combustion ionization.

  • Verdict: The industry gold standard. It detects trace organic impurities (ethanol, MTES) with high linearity.

  • Limitation: Cannot detect water or inorganic silanes (though rare in this context).

Method B: GC-TCD
  • Mechanism: Thermal conductivity difference.[2]

  • Verdict: Insufficient for high-purity applications. The sensitivity is approximately 50-100x lower than FID. It is useful only for gross purity checks (>98%) or detecting inorganic gases.

Method C: H-NMR
  • Mechanism: Nuclear spin resonance.

  • Verdict: Excellent for verifying the ratio of

    
     to 
    
    
    
    groups (structural identity). However, the Limit of Quantitation (LOQ) is typically ~0.5–1.0%, making it blind to trace catalytic poisons.
Data Summary: Performance Metrics
FeatureGC-FID (Method A)GC-TCD (Method B)

H-NMR (Method C)
Primary Application Quantitative Purity (Trace)Gross Purity / WaterStructural ID
Limit of Detection (LOD) ~1–5 ppm~100–500 ppm~1000 ppm (0.1%)
Linear Dynamic Range


N/A
Selectivity High (Separates isomers)Low (Universal)High (Structural)
Moisture Tolerance Low (Requires dry solv.)LowModerate

Experimental Protocol: GC-FID Purity Assessment

This protocol is designed to be a self-validating system. The use of a non-polar column minimizes interaction with the active


 bond.
Phase 1: Instrument Configuration
  • System: Agilent 7890B / 8890 or equivalent.

  • Detector: Flame Ionization Detector (FID) @ 300°C.

  • Inlet: Split/Splitless @ 250°C.

    • Split Ratio: 50:1 (Prevents column overload).

  • Column: DB-1 or HP-1 (100% Dimethylpolysiloxane) .[3]

    • Dimensions: 30 m

      
       0.32 mm 
      
      
      
      1.0 µm film.
    • Rationale: A thick film (1.0 µm) improves retention of volatile impurities like ethanol while preventing silanol interaction with the silica wall.

Phase 2: Temperature Program
  • Initial: 50°C (Hold 2 min) – Traps volatiles.

  • Ramp 1: 10°C/min to 150°C – Separates DEMS from MTES.

  • Ramp 2: 25°C/min to 250°C (Hold 5 min) – Elutes high-boiling siloxanes.

Phase 3: Sample Preparation (Strictly Anhydrous)
  • Solvent: n-Heptane (Dried over molecular sieves 4Å for 24h).

  • Blank Prep: Inject pure n-Heptane to ensure system cleanliness.

  • Sample Prep:

    • In a nitrogen-purged glovebox or using a gas-tight syringe:

    • Add 50 µL DEMS to 1.5 mL dry n-Heptane.

    • Cap immediately with a PTFE-lined septum.

    • Note: Analyze within 2 hours to prevent septum bleed or moisture ingress.

Visualization: Analytical Workflow

Figure 2: Step-by-step workflow ensuring data integrity and moisture exclusion.

GC_Workflow Start Start: Raw DEMS Sample Dilution Dilution (1:30) Inert Atmosphere Start->Dilution Dry Solvent Drying (Heptane + 4Å Sieves) Dry->Dilution Anhydrous Solvent GC GC-FID Injection (Split 50:1, DB-1 Col) Dilution->GC < 2 Hours Sep Separation GC->Sep Data Data Analysis (Area Normalization) Sep->Data Integrate Peaks

Data Interpretation & Troubleshooting

Calculating Purity

Use the Area Normalization Method (ASTM D7504 equivalent logic).



Correction Factor: For strict GMP analysis, determine Response Factors (RF) for ethanol and MTES relative to DEMS. For routine checks, assume RF=1.0 due to structural similarity.
Common Artifacts
  • Peak Tailing: Indicates active silanols in the column or liner. Solution: Trim column inlet or replace the glass liner with a deactivated (silanized) wool liner.

  • Ghost Peak at ~3 min (Ethanol): If the ethanol peak grows over multiple injections from the same vial, moisture has breached the septum. Solution: Prepare fresh samples.

References

  • Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochures. Link

  • ASTM International. (2023). ASTM D7504-23 Standard Test Method for Trace Impurities in Monocyclic Aromatic Hydrocarbons by Gas Chromatography and Effective Carbon Number. ASTM International. Link

  • PubChem. (2024). Diethoxymethylsilane Compound Summary. National Library of Medicine. Link

  • Agilent Technologies. (2020). Analysis of Organosilicon Compounds by GC-FID. Agilent Application Notes. Link

  • Sigma-Aldrich. (2024). Diethoxymethylsilane Safety Data Sheet (SDS). Merck KGaA. Link

Sources

Safety Operating Guide

Diethoxy-methyl-silane (DEMS): Operational Safety & Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive: The "Silent Pressure" Hazard

IMMEDIATE ACTION REQUIRED: Stop and read before handling waste containers.

Diethoxy-methyl-silane (DEMS) poses a specific, often underestimated dual hazard in the laboratory: Flammability combined with Hydrogen Evolution .

Unlike standard organic solvents, DEMS contains a silicon-hydride (Si-H) bond. Upon contact with moisture, water, or aqueous bases, it undergoes hydrolysis/alcoholysis, releasing Hydrogen gas (


) .
  • The Risk: If DEMS waste is placed in a sealed container (even a standard safety can) that contains traces of water or basic residues, it will generate internal pressure.

  • The Consequence: Container rupture, followed by the ignition of the released flammable vapor cloud (Flash Point: ~23°C).

Core Rule: Never place unquenched DEMS directly into a sealed aqueous or general solvent waste stream.

Chemical Profile & Reactivity

Understanding the mechanism is the only way to ensure safety.

PropertyDataOperational Implication
CAS Number 2031-62-1Verification for waste manifesting.[1]
Flash Point 23°C (73°F)Class 1B Flammable Liquid. Ground all transfers.
Specific Gravity 0.838 g/mLLighter than water; floats on aqueous layers.
Reactivity Water Reactive Reacts to form Ethanol and Hydrogen Gas .
Hazard Codes H225, H261, H315Flammable; In contact with water releases flammable gas; Skin Irritant.
The Mechanism of Hazard (Why we vent)

The hydrolysis of the ethoxy groups releases ethanol. However, the hydrolysis of the Si-H bond releases Hydrogen gas. This reaction is catalyzed by acids and violently by bases.

Reaction:



Pre-Disposal Assessment: The Decision Matrix

Do not treat all DEMS waste identically. Use this logic flow to determine the correct protocol.

DEMS_Disposal Start Identify DEMS Waste Type What is the state of the material? Start->Type Pure Pure/Unused Reagent (>50 mL) Type->Pure Bulk Liquid Residual Residuals/Trace Amounts (<50 mL) or Syringes Type->Residual Glassware/Syringes Spill Spill / Accident Type->Spill Loose Liquid Action_Pure PROTOCOL A: Segregated Lab Pack (Do Not Quench) Pure->Action_Pure Action_Residual PROTOCOL B: Controlled Quenching (Inert Atmosphere) Residual->Action_Residual Action_Spill EMERGENCY: Absorb & Isolate Spill->Action_Spill

Figure 1: Decision Matrix for Diethoxy-methyl-silane disposal. Note that bulk quantities should generally not be quenched in-lab due to heat/gas generation risks.

Operational Protocols

Protocol A: Professional Waste Pickup (Bulk/Pure Reagent)

Use this for expired bottles or unused reagent >50mL.

  • Container: Keep in the original container if possible. If transferring, use a clean, dry HDPE or glass container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Diethoxy-methyl-silane.[1][2][3][4][5]

    • Hazard Checkboxes: Flammable, Water Reactive.[6]

  • Cap Management:

    • If the reagent is potentially contaminated with moisture, use a vented cap (pressure-relief cap) to prevent bursting.

    • If the original seal is intact, keep it sealed.

  • Storage: Store in a Flammable cabinet, segregated from oxidizers and aqueous waste streams until pickup.

Protocol B: Controlled Quenching (Residuals & Glassware)

Use this for cleaning syringes, cannulas, and empty bottles containing residue. This procedure converts the reactive Si-H bond into inert siloxanes.

Prerequisites:

  • Location: Functioning Fume Hood (Sash down).

  • PPE: Flame-resistant lab coat, nitrile gloves (double gloved), safety goggles/face shield.

  • Inert Gas: Nitrogen or Argon line recommended.[7][8][9]

The "Alcohol-First" Method (Step-by-Step):

  • Preparation:

    • Place a receiving flask (e.g., 500mL Erlenmeyer) in the fume hood.

    • Add a non-reactive solvent (e.g., Hexane or Toluene ) to the flask to act as a heat sink.

    • Optional: Place flask in an ice bath to control exotherm.

  • Dilution:

    • Rinse the contaminated syringe or glassware with the non-reactive solvent (Hexane/Toluene) and transfer the rinse into the receiving flask.[10]

    • Goal: Dilute the DEMS to <5% concentration.

  • The Quench (Primary):

    • Slowly add Isopropanol (IPA) or Ethanol to the stirring mixture.

    • Observation: You may see minor bubbling. This is the alkoxysilane exchanging; the Si-H bond is relatively stable in neutral alcohol but may slowly evolve

      
      .
      
  • The Quench (Secondary - Hydrolysis):

    • Critical Step: Add 5% Aqueous Ethanol (mostly ethanol, small amount of water) dropwise.

    • Warning: Do NOT add base (NaOH/KOH) unless you are prepared for vigorous Hydrogen evolution. Base catalyzes the Si-H decomposition rapidly.

    • Allow the mixture to stir in the open hood (venting) for at least 2 hours, or overnight.

  • Final Disposal:

    • Once no more bubbling is observed and the mixture has sat overnight, check pH.

    • The resulting mixture (Solvent + Siloxanes + Ethanol) can now be disposed of in the Organic Solvent Waste stream.

    • Note: The waste container should ideally be vented or not filled more than 75% to allow for any slow, residual off-gassing.

Emergency Procedures: Spills

If a spill occurs (>100 mL) outside the hood:

  • Evacuate: Clear the immediate area.

  • Eliminate Ignition: Turn off hot plates. No sparks.

  • Absorb:

    • Do NOT use water.[5][6][11]

    • Use a dry absorbent pad, vermiculite, or dry sand.

    • Pro-Tip: Commercial "Solvent Absorbents" (charcoal-based) are effective.

  • Disposal: Scoop absorbed material into a bucket/bag. Label as "Flammable Solid - Water Reactive." Leave the bag/bucket loosely closed in a fume hood to off-gas before sealing for EHS pickup.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Diethoxymethylsilane. Retrieved from

  • Princeton University EHS. (2023). Laboratory Safety Guide: Waste Disposal of Reactive Silanes. Retrieved from

  • Massachusetts Institute of Technology (MIT) EHS. (2022). Standard Operating Procedure: Quenching of Pyrophoric and Water-Reactive Reagents. Retrieved from

  • Gelest, Inc. (2020). Silane Handling and Safety: Hydrolysis and Hydrogen Evolution. Retrieved from

(Note: While these protocols are standard, always consult your institution's specific Chemical Hygiene Plan (CHP) before executing new disposal workflows.)

Sources

Personal protective equipment for handling Diethoxy-methyl-silane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (The "Why" Behind the Protocol)

Diethoxy(methyl)silane (DEMS) is not merely a flammable solvent; it is a hydride-functional organosilane . This distinction is critical for your safety architecture. Unlike standard organic solvents, DEMS possesses a Silicon-Hydrogen (Si-H) bond that acts as a reducing agent.

The Silent Hazard: Hydrogen Evolution Upon contact with moisture, bases, or protic solvents, DEMS undergoes hydrolysis and dehydrogenative coupling. This reaction releases Hydrogen gas (


) , creating a severe risk of vessel over-pressurization and explosion if waste containers are sealed tightly without venting.

Core Hazards:

  • Flash Point: -20°C (Highly Flammable).

  • Reactivity: Moisture sensitive; evolves ethanol and hydrogen gas.

  • Health: Severe eye/skin irritant; inhalation hazard.[1][2]

Part 2: Physicochemical Intelligence

Understanding the physical properties allows us to predict behavior during spills or transfers.

PropertyValueOperational Implication
CAS Number 2031-62-1Verification key for ordering/SDS.
Boiling Point 94–95°CModerate volatility; vapors stay low.
Flash Point -20°C (-4°F)Critical: Vapors can ignite at freezer temps. Grounding is mandatory.
Density 0.838 g/mLLighter than water; will float during aqueous extraction.
Hydrolytic Stability LowReacts rapidly with water/humidity. Requires inert atmosphere (

/Ar).
Byproducts Ethanol,

, Siloxanes
Waste streams are flammable and gas-generating.

Part 3: Critical PPE Matrix

Hand Protection (The Barrier Strategy)
  • Incidental Contact (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness 5 mil).

    • Logic: Nitrile provides adequate short-term protection against the ethoxy-silane functionality.

    • Protocol: Change gloves immediately upon splash. Do not reuse.

  • Extended Handling / Immersion:

    • Material: Silver Shield® (Laminate) or Fluoroelastomer (Viton).

    • Logic: Organosilanes can permeate nitrile over time (15-30 mins). Laminate gloves provide >4-hour breakthrough times.

Eye & Face Protection[2][3][4][5][6][7]
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the high volatility and reactivity of the liquid with eye moisture.

  • High Volume (>500mL): Add a Face Shield to prevent skin absorption on the neck/face.

Body & Respiratory[1][4][5][6]
  • Clothing: Flame-Resistant (FR) Lab Coat. Synthetic fibers (polyester) should be avoided to reduce static charge buildup.

  • Respiratory: Work must be performed in a certified Fume Hood.[3] If working outside a hood (emergency only), a Full-Face Respirator with Organic Vapor cartridges is required.

Part 4: Operational Protocol (Step-by-Step)

This workflow is designed to mitigate the specific risks of static ignition and moisture-induced pressurization.

Phase A: Preparation & Engineering Controls
  • Inert Environment: Ensure all glassware is oven-dried and purged with Nitrogen or Argon. Moisture initiates the degradation of DEMS.

  • Static Grounding: When transferring volumes >1L, ground the receiving vessel and the source drum. DEMS has low conductivity and accumulates static easily.

  • Cold Trap Check: If using a vacuum line, ensure the cold trap is liquid nitrogen or dry ice/acetone. DEMS vapors can degrade pump oil.

Phase B: Transfer Techniques
  • Small Scale (<50 mL): Use a glass syringe with a long needle.

    • Technique: "Over-pressure" the reagent bottle with inert gas before withdrawing liquid to prevent air intake.

  • Large Scale (>50 mL): Use a cannula transfer (double-ended needle) or positive pressure transfer via PTFE tubing. Never pour DEMS through open air; it reacts with atmospheric moisture.

Phase C: Reaction Quenching & Waste (The Critical Step)
  • The Hazard: Quenching a reaction containing excess DEMS with basic water (e.g., NaOH, NaHCO3) will trigger rapid

    
     evolution.
    
  • The Protocol:

    • Dilute the reaction mixture with a non-reactive solvent (e.g., Hexane, Toluene).

    • Cool the vessel to 0°C.

    • Add the quenching agent (water or alcohol) dropwise .

    • Monitor Gas Evolution: Ensure the bubbler is active. Do not cap the vessel until gas evolution ceases.

Phase D: Spill Management
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[3] Do not use paper towels (high surface area + flammable liquid = fire risk).

  • Disposal: Scoop into a container but do not seal tightly immediately. Allow any residual hydrolysis to off-gas in a fume hood for 1 hour before loosely capping.

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling DEMS, emphasizing the "Vented Waste" requirement which is often overlooked.

DEMS_Handling_Protocol cluster_waste CRITICAL SAFETY POINT Storage Storage (Inert Gas, Cool, Dry) Prep Prep: Grounding & N2 Purge Storage->Prep Check Seal Transfer Transfer (Syringe/Cannula) Prep->Transfer No Open Pouring Reaction Reaction (Si-H Reduction) Transfer->Reaction Exclude Moisture Quench Quench (Slow Addition @ 0°C) Reaction->Quench Excess DEMS present Waste Waste Disposal (VENTED CAP REQUIRED) Quench->Waste H2 Gas Evolution Risk

Figure 1: Operational workflow for Diethoxy(methyl)silane. Note the critical requirement for vented waste containers to prevent hydrogen pressure explosion.

Part 6: References

  • Gelest, Inc. (2016). Safety Data Sheet: Diethoxymethylsilane. Retrieved from (Search CAS 2031-62-1).

  • PubChem. (n.d.). Compound Summary: Diethoxymethylsilane (CAS 2031-62-1).[1][2][4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.